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  • Product: 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one
  • CAS: 843638-25-5

Core Science & Biosynthesis

Foundational

Technical Deep Dive: 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one

Executive Summary The compound 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one represents a critical "privileged scaffold" in the design of poly(ADP-ribose) polymerase (PARP) inhibitors. Structurally, it consists of a pht...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one represents a critical "privileged scaffold" in the design of poly(ADP-ribose) polymerase (PARP) inhibitors. Structurally, it consists of a phthalazin-1(2H)-one core—a validated pharmacophore for the nicotinamide binding pocket of PARP enzymes—substituted at the C4 position with a functionalized aniline moiety.

For drug development professionals, this molecule is not merely a final product but a high-value intermediate . The 3-amino group serves as a versatile vector for elaborating the scaffold into complex clinical candidates (such as Olaparib analogues), allowing for the attachment of solubility-enhancing tails or specific hydrogen-bonding motifs that extend into the solvent-exposed regions of the target protein.

This guide analyzes the structural logic, synthetic routes, and pharmacological utility of this compound, providing a roadmap for its use in lead optimization.

Structural & Physicochemical Analysis[1][2][3]

Core Architecture

The molecule is built upon the phthalazin-1(2H)-one bicyclic system.

  • Tautomerism: While the structure can theoretically exist as the phthalazin-1-ol (lactim) or phthalazin-1-one (lactam), the lactam form is thermodynamically dominant in solution and the solid state. This is critical for binding, as the lactam provides a specific Hydrogen Bond Donor (NH) and Acceptor (C=O) pair essential for molecular recognition.

  • Substituent Effects: The phenyl ring at C4 is twisted relative to the phthalazine plane (typically 40–60° torsion angle) to minimize steric clash with the peri-hydrogen (H5). The 4-methyl group on the phenyl ring adds lipophilicity and fills hydrophobic pockets, while the 3-amino group is positioned meta to the linkage, directing substituents away from the core binding interface.

Physicochemical Profile (Calculated)
PropertyValue (Approx.)Significance
Molecular Weight 251.29 g/mol Fragment-like, ideal for elaboration.
cLogP ~2.1Moderate lipophilicity; good membrane permeability potential.
TPSA ~58 ŲWell within the range for oral bioavailability (<140 Ų).
H-Bond Donors 3 (NH lactam, NH₂ aniline)Key interaction points for PARP active site.
pKa (Phthalazinone) ~11.0 (Acidic)The lactam NH is weakly acidic.
pKa (Aniline) ~4.0 (Basic)The aniline nitrogen is weakly basic, reduced by the electron-withdrawing phthalazine core.

Synthetic Methodologies

The High-Fidelity Route utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling. This modular approach allows for late-stage diversification and higher purity profiles.

Retrosynthetic Analysis (DOT Diagram)

Synthesis Phthalic Phthalic Anhydride Phthalazinone 2H-phthalazin-1-one Phthalic->Phthalazinone Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Phthalazinone Chlorination 4-Chloro-2H-phthalazin-1-one (Key Electrophile) Phthalazinone->Chlorination POCl3 Coupling Suzuki Coupling (Pd(PPh3)4, Na2CO3) Chlorination->Coupling Boronic 4-methyl-3-nitrophenylboronic acid Boronic->Coupling NitroInter 4-(4-methyl-3-nitrophenyl)- 2H-phthalazin-1-one Coupling->NitroInter Reduction Reduction (Fe/NH4Cl or H2/Pd) NitroInter->Reduction Target TARGET: 4-(3-amino-4-methylphenyl)- 2H-phthalazin-1-one Reduction->Target

Figure 1: Modular synthetic workflow emphasizing the Suzuki-Miyaura coupling strategy for regiocontrol.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The success of each step is confirmed by specific visual or analytical checkpoints.

Protocol A: Synthesis of 4-Chloro-2H-phthalazin-1-one

Rationale: The hydroxy group of phthalazinone is a poor leaving group. Converting it to a chloride activates the C4 position for Pd-catalyzed coupling.

  • Reagents: Phthalazin-1(2H)-one (1.0 eq), Phosphorus Oxychloride (POCl₃, solvent/reagent).

  • Procedure:

    • Suspend phthalazin-1(2H)-one in neat POCl₃ (5 mL per gram).

    • Reflux at 105°C for 3–4 hours. Checkpoint: The suspension should clear to a homogenous solution.

    • Cool to RT and carefully pour onto crushed ice (Exothermic!).

    • Adjust pH to ~8 with saturated NaHCO₃.

    • Filter the resulting white/off-white precipitate.

  • Validation: LC-MS should show a mass of M+1 = 181/183 (Cl isotope pattern).

Protocol B: Suzuki Coupling (The Critical Step)

Rationale: We couple the nitro-precursor first. The amino group is sensitive to oxidation and can poison Pd catalysts, so it is generated after the C-C bond formation.

  • Reagents:

    • 4-Chloro-2H-phthalazin-1-one (1.0 eq)

    • (4-methyl-3-nitrophenyl)boronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • Na₂CO₃ (2M aqueous solution, 3.0 eq)

    • DME/Ethanol/Water (4:1:1 ratio)

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes (Critical for Pd cycle longevity).

    • Combine reactants in a sealable pressure vial.

    • Heat to 90°C for 12 hours or use Microwave irradiation (120°C, 30 min).

    • Checkpoint: Reaction mixture turns black (Pd precipitation) upon completion.

    • Partition between EtOAc and Water.[1] Wash organic layer with brine.[1]

    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

  • Validation: ¹H NMR will show the presence of both the phthalazine aromatic protons and the distinct pattern of the 3-nitro-4-methylphenyl ring.

Protocol C: Nitro Reduction to Aniline

Rationale: Iron-mediated reduction is preferred over catalytic hydrogenation if halogen substituents are present elsewhere, but for this clean scaffold, Pd/C is faster.

  • Reagents: Nitro-intermediate, 10% Pd/C, Methanol, Hydrogen balloon.

  • Procedure:

    • Dissolve intermediate in Methanol. Add 10 wt% of Pd/C catalyst.

    • Stir under H₂ atmosphere (1 atm) for 2–4 hours.

    • Filter through Celite to remove Pd/C.

    • Concentrate filtrate.

  • Validation:

    • Visual: Color change from pale yellow (nitro) to colorless/fluorescent (amine).

    • Analytical: MS shift of -30 Da (loss of O₂, gain of H₂? No, -O2 +H2 is -32+2 = -30? Actually NO2 -> NH2 is loss of 32 (O2) gain of 2 (2H) = -30 mass units). Wait, NO2 (46) -> NH2 (16). Mass difference is -30.

Medicinal Chemistry Utility: PARP Inhibition[4][6]

This molecule is a "warhead carrier." Its primary utility lies in its ability to mimic Nicotinamide.

Pharmacophore Mapping

Pharmacophore PARP_Pocket PARP Active Site (Nicotinamide Pocket) Gly863 Gly863 (Backbone NH) PARP_Pocket->Gly863 Ser904 Ser904 (Hydroxyl) PARP_Pocket->Ser904 Hydrophobic Hydrophobic Pocket Phthalazinone Phthalazinone Lactam NH_Lactam NH (Donor) Phthalazinone->NH_Lactam CO_Lactam C=O (Acceptor) Phthalazinone->CO_Lactam Phenyl 4-Phenyl Ring Phthalazinone->Phenyl Scaffold NH_Lactam->Gly863 H-Bond CO_Lactam->Ser904 H-Bond Phenyl->Hydrophobic Pi-Stacking Amino 3-Amino Group (Solvent Vector) Phenyl->Amino Amino->PARP_Pocket Extension Point (Library Gen)

Figure 2: Pharmacophore mapping of the scaffold within the PARP active site. The lactam motif is the anchor; the amino group is the vector for optimization.

Strategic Application
  • Hinge Binding: The phthalazinone core binds to the hinge region of the kinase or the nicotinamide pocket of PARP.

  • Vector Exploration: The 3-amino group allows the chemist to synthesize amides or ureas. For example, reacting this amine with cyclopropanecarbonyl-piperazine derivatives mimics the side chain of Olaparib, improving solubility and pharmacokinetic properties.

Safety & Handling

  • Hazard Identification: As an aromatic amine, this compound should be treated as a potential genotoxin and skin sensitizer .

  • Handling: Use a localized exhaust hood. Double-gloving (Nitrile) is recommended.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the aniline to colored quinoid species.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry.

  • Loh, V. M., et al. (2005). Development of 4-substituted phthalazin-1(2H)-ones as potent inhibitors of PARP-1. Bioorganic & Medicinal Chemistry Letters.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • PubChem Compound Summary. (2023). Phthalazin-1(2H)-one Core Analysis. National Center for Biotechnology Information.

Sources

Exploratory

Structural and Synthetic Properties of 4-(3-amino-4-methylphenyl)phthalazin-1(2H)-one: A Core Intermediate in PARP Inhibitor Development

Executive Summary In the landscape of targeted oncology, poly(ADP-ribose) polymerase (PARP) inhibitors represent a triumph of structure-based drug design. At the heart of many of these highly potent molecules lies the ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, poly(ADP-ribose) polymerase (PARP) inhibitors represent a triumph of structure-based drug design. At the heart of many of these highly potent molecules lies the phthalazin-1(2H)-one scaffold, a privileged pharmacophore that mimics the nicotinamide moiety of NAD+[1].

This technical guide provides an in-depth analysis of 4-(3-amino-4-methylphenyl)phthalazin-1(2H)-one (CAS: 843638-25-5) [2]. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties, detailing the mechanistic rationale behind its structural features and providing field-proven, self-validating protocols for its utilization in the synthesis of next-generation PARP inhibitors.

Physicochemical Profile & Pharmacophore Mapping

To effectively utilize an intermediate in drug discovery, one must understand both its physical behavior in solution and its spatial orientation within the biological target. The compound features a rigid bicyclic phthalazinone core coupled to a substituted aniline ring.

Quantitative Data Summary
PropertyValueCausality / Implication for Drug Design
Chemical Name 4-(3-amino-4-methylphenyl)phthalazin-1(2H)-oneNomenclature defining the exact substitution pattern.
CAS Number 843638-25-5Unique identifier for sourcing and regulatory tracking[3].
Molecular Formula C15H13N3OIndicates a highly aromatic, nitrogen-rich structure[3].
Molecular Weight 251.28 g/mol Low molecular weight allows significant mass budget for late-stage functionalization[3].
H-Bond Donors 2 (Lactam NH, Aniline NH2)Critical for anchoring to the PARP1 active site and synthetic coupling[4].
H-Bond Acceptors 2 (Carbonyl O, Imine N)Participates in water-mediated networks within the binding pocket[4].
Mechanistic Rationale of the Scaffold

The design of 4-(3-amino-4-methylphenyl)phthalazin-1(2H)-one is not arbitrary; it is a masterclass in spatial targeting:

  • The Phthalazinone Core: This bicyclic system is the primary anchor. The lactam carbonyl and the adjacent NH group form a bidentate hydrogen-bonding network with the backbone amide of Gly863 and Tyr896 in the PARP1 catalytic domain[4]. This interaction is non-negotiable for competitive inhibition against NAD+.

  • The 4-Methylphenyl Vector: The phenyl ring at the C4 position projects the molecule out of the highly conserved nicotinamide pocket and into the more variable adenine sub-pocket[5]. The methyl group provides necessary steric bulk, restricting the dihedral angle between the phenyl and phthalazinone rings, locking the molecule into the bioactive conformation while maximizing hydrophobic contacts.

  • The 3-Amino Handle: Positioned meta to the phthalazinone linkage, this primary amine serves as the critical synthetic vector. It allows medicinal chemists to attach diverse functional groups (e.g., piperazine derivatives) that extend into the solvent channel or interact with the regulatory αF helix, tuning the drug's pharmacokinetic profile and its ability to "trap" PARP on DNA[5].

Pharmacophore P Phthalazin-1(2H)-one Core (NAD+ Mimic) N PARP1 Catalytic Pocket (Gly863/Tyr896) P->N Bidentate H-Bonds S 4-Methylphenyl Ring (Steric Lock) P->S C4 Linkage A Adenine Sub-pocket (Hydrophobic Cleft) S->A Shape Complementarity F 3-Amino Group (Synthetic Handle) S->F Meta Substitution

Diagram 1: Pharmacophore mapping of the intermediate to the PARP1 binding pocket.

Synthetic Utility: Field-Proven Methodologies

The primary application of this intermediate is the functionalization of the 3-amino group. Because the amine is attached to an electron-withdrawing aromatic system (an aniline), it is significantly less nucleophilic than an aliphatic amine. Standard coupling reagents (like EDC/HOBt) often result in sluggish reactions and poor yields.

To overcome this, we employ a highly reactive uronium-based coupling strategy using HATU. The causality here is simple: HATU generates an extremely active HOAt ester that forces the coupling with the deactivated aniline, driving the reaction to completion.

Protocol 1: HATU-Mediated Amide Coupling Workflow

Objective: To couple a carboxylic acid building block to the 3-amino group of 4-(3-amino-4-methylphenyl)phthalazin-1(2H)-one.

Reagents Required:

  • 4-(3-amino-4-methylphenyl)phthalazin-1(2H)-one (1.0 equiv)

  • Target Carboxylic Acid (1.2 equiv)

  • HATU (1.3 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: In an oven-dried flask purged with nitrogen, dissolve the target carboxylic acid (1.2 equiv) and HATU (1.3 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack the HATU to form the active HOAt ester. The solution will typically turn a pale yellow. Stir at room temperature for 15 minutes.

  • Substrate Introduction: Add 4-(3-amino-4-methylphenyl)phthalazin-1(2H)-one (1.0 equiv) to the activated mixture in one portion.

  • Reaction Monitoring (Self-Validating Step): Stir the reaction at room temperature. After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS. Validation: The reaction is complete when the starting material mass peak (m/z 252 [M+H]+) is completely consumed and replaced by the product mass.

  • Quenching & Extraction: Once complete, quench the reaction by pouring it into saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Drying & Purification: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM:MeOH gradient).

SyntheticWorkflow Start 4-(3-amino-4-methylphenyl) phthalazin-1(2H)-one Act Acid + HATU + DIPEA (HOAt Ester Formation) Start->Act React Amide Coupling (DMF, RT, 2-4 hrs) Act->React Valid LC-MS Validation (Monitor m/z 252 clearance) React->Valid Purify Aqueous Workup & Flash Chromatography Valid->Purify

Diagram 2: Optimized synthetic workflow for the functionalization of the intermediate.

Analytical Characterization Protocol

Trustworthiness in drug development requires rigorous verification of starting materials. Before utilizing 843638-25-5 in library synthesis, its structural integrity must be validated.

Protocol 2: LC-MS and NMR Validation

LC-MS Conditions:

  • Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A = 0.1% Formic acid in Water; B = 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Validation Marker: A sharp, single peak in the UV trace (254 nm) corresponding to a mass of m/z 252.1 [M+H]+ in the positive ion mode.

1H-NMR (400 MHz, DMSO-d6) Key Diagnostic Shifts:

  • ~12.6 ppm (s, 1H): The lactam NH of the phthalazinone core. This peak is broad and exchanges with D2O. Its presence confirms the core is intact and not alkylated.

  • ~8.3 - 7.7 ppm (m, 4H): The aromatic protons of the phthalazinone fused benzene ring.

  • ~6.9 - 6.5 ppm (m, 3H): The aromatic protons of the aniline ring.

  • ~5.0 ppm (s, 2H): The primary amine (NH2) protons. This is the critical synthetic handle; its integration must be exactly 2.

  • ~2.1 ppm (s, 3H): The methyl group on the phenyl ring.

By ensuring these diagnostic peaks are present and integrate correctly, the chemist establishes a self-validating baseline before committing to expensive, multi-step synthetic campaigns.

References

  • 152594-70-2|4-(4-Hydroxyphenyl)phthalazin-1(2H)-one - BLDpharm. bldpharm.com.
  • CAS No. 843638-25-5, 4-(3-氨基-4-甲基苯基)-2H-酞嗪-1-酮. 001chemical.com.
  • Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase - ResearchGate.
  • Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - MDPI. mdpi.com.
  • US20240317762A1 - Phthalazinone-based parp-1 inhibitors - Google P

Sources

Foundational

An In-depth Technical Guide to the Medicinal Chemistry of the 4-Arylphthalazin-1-one Scaffold

Abstract The 4-arylphthalazin-1-one moiety is a privileged heterocyclic scaffold that has emerged as a cornerstone in modern medicinal chemistry. Its rigid, planar structure, combined with versatile sites for chemical mo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-arylphthalazin-1-one moiety is a privileged heterocyclic scaffold that has emerged as a cornerstone in modern medicinal chemistry. Its rigid, planar structure, combined with versatile sites for chemical modification, has enabled the development of potent and selective inhibitors for a diverse range of biological targets. This guide provides a comprehensive overview of the 4-arylphthalazin-1-one core, detailing its synthesis, key biological applications, and the nuanced structure-activity relationships that govern its therapeutic potential. We will delve into the landmark success of this scaffold in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as the FDA-approved drug Olaparib, and explore its expanding role in targeting other enzymes and receptors implicated in various disease states. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable pharmacophore in their own discovery programs.

The Rise of a Privileged Scaffold: Introduction to 4-Arylphthalazin-1-one

In the landscape of drug discovery, certain chemical structures, often termed "privileged scaffolds," appear with remarkable frequency in molecules targeting different biological receptors or enzymes. The phthalazinone nucleus, and specifically the 4-arylphthalazin-1-one system, is a prime example of such a scaffold.[1][2] Its inherent physicochemical properties and synthetic accessibility have made it a fertile ground for medicinal chemists.

The core structure consists of a bicyclic phthalazinone ring system, which is a diazaheterocycle, linked at the 4-position to an aryl group. This arrangement provides a rigid framework that can appropriately position key functional groups for interaction with protein targets. The lactam moiety within the phthalazinone ring is a critical feature, acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), facilitating strong and specific binding to enzyme active sites.[3]

While derivatives of this scaffold have shown a wide array of biological activities—including anti-inflammatory, anticonvulsant, and antihypertensive properties—its most profound impact has been in the field of oncology.[1][4][5] The design of potent PARP inhibitors based on the 4-arylphthalazin-1-one core has led to the development of groundbreaking therapies for cancers with specific DNA repair deficiencies.[1][6] Olaparib, the first-in-class PARP inhibitor approved by the FDA, stands as a testament to the therapeutic power of this scaffold.[1]

This guide will explore the chemistry and biology of this scaffold, providing both foundational knowledge and field-proven insights into its application.

Synthetic Strategies: Building the Core

The construction of the 4-arylphthalazin-1-one scaffold is achievable through several synthetic routes, ranging from classical condensation reactions to modern transition-metal-catalyzed methods. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Classical Approach: Condensation of 2-Aroylbenzoic Acids

The most traditional and widely used method involves the condensation of a 2-aroylbenzoic acid with hydrazine hydrate or a substituted hydrazine.[4] This is a robust and generally high-yielding cyclocondensation reaction.

  • Causality of the Method: This reaction proceeds via the initial formation of a hydrazone with the ketone of the 2-aroylbenzoic acid. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the carboxylic acid, followed by dehydration, yields the final phthalazinone ring. The ready availability of a wide variety of 2-aroylbenzoic acids (which can be prepared via Friedel-Crafts acylation of arenes with phthalic anhydride) makes this a highly versatile route for creating diverse libraries of 4-arylphthalazin-1-one derivatives.

Modern Approaches: Transition-Metal Catalysis

More recent synthetic innovations have employed transition-metal catalysis to construct the core or to introduce the aryl group at a later stage. For instance, copper-mediated C-H activation has been used to couple N-directing group-substituted benzamides with terminal alkynes, which after a cascade of reactions and subsequent hydrazinolysis, yields the 4-substituted phthalazinone.[7]

  • Expertise in Method Selection: While classical methods are reliable, modern catalytic approaches can offer advantages in terms of functional group tolerance and access to novel substitution patterns that may be difficult to achieve otherwise. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) can be employed on a pre-formed phthalazinone core bearing a halide at the 4-position to introduce complex aryl or heteroaryl moieties. This late-stage functionalization is highly valuable in medicinal chemistry for rapidly exploring structure-activity relationships.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the classical synthesis, which remains a workhorse for accessing this scaffold.

G cluster_final Core Scaffold Synthesis A Phthalic Anhydride C 2-Aroylbenzoic Acid A->C B Arene (e.g., Benzene) E 4-Arylphthalazin-1-one C->E D Hydrazine Hydrate

Caption: Generalized workflow for the classical synthesis of the 4-arylphthalazin-1-one scaffold.

Key Biological Targets and Mechanisms of Action

The versatility of the 4-arylphthalazin-1-one scaffold is demonstrated by its ability to potently and selectively inhibit a range of enzymes and interact with various receptors.

Poly(ADP-ribose) Polymerase (PARP) Inhibition: A Paradigm of Success

The most significant application of this scaffold is in the inhibition of PARP enzymes, particularly PARP-1.[1] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks (SSBs).[8]

  • Mechanism of Action: In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.[9] When PARP is inhibited in these cells, SSBs are not repaired and accumulate. During DNA replication, these SSBs are converted into lethal DSBs. Since the HR pathway is non-functional, the cell cannot repair these DSBs, leading to genomic instability and cell death—a concept known as synthetic lethality.

  • The Role of the Scaffold: 4-Arylphthalazin-1-one-based inhibitors act as nicotinamide mimetics. They bind to the catalytic domain of PARP, specifically in the nicotinamide adenine dinucleotide (NAD+) binding pocket. The phthalazinone core forms crucial hydrogen bonds with key amino acid residues (like Gly863 and Ser904 in PARP-1), while the aryl ring engages in π-π stacking interactions with Tyr907, effectively blocking the enzyme's catalytic activity.[3] Olaparib (AZD2281) is the archetypal example, potently inhibiting PARP-1 and PARP-2 with IC50 values of 5 nM and 1 nM, respectively.[8]

The diagram below illustrates the principle of synthetic lethality achieved through PARP inhibition in BRCA-deficient cells.

G cluster_inhibitor Therapeutic Intervention DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_Damage->PARP activates Replication DNA Replication DNA_Damage->Replication unrepaired BER Base Excision Repair (BER) PARP->BER mediates BER->DNA_Damage repairs DSB DNA Double-Strand Break (DSB) Replication->DSB causes BRCA BRCA1/2 Proteins DSB->BRCA activates Apoptosis Apoptosis (Cell Death) DSB->Apoptosis leads to (in BRCA-deficient cells) HR Homologous Recombination (HR Repair) BRCA->HR mediates HR->DSB repairs Cell_Viability Cell Viability HR->Cell_Viability maintains Inhibitor 4-Arylphthalazin-1-one (e.g., Olaparib) Inhibitor->PARP inhibits

Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-deficient cancer cells.

Other Notable Biological Activities

The therapeutic potential of the 4-arylphthalazin-1-one scaffold extends beyond PARP inhibition.

  • Anti-inflammatory Activity (COX-2 Inhibition): Certain derivatives bearing a benzenesulfonamide moiety have been synthesized and shown to possess significant anti-inflammatory properties.[4] These compounds demonstrated selective inhibitory activity towards the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. This suggests the scaffold can be adapted to fit into the active site of COX enzymes, mimicking the binding of known selective inhibitors like celecoxib.[4]

  • Phosphodiesterase 4 (PDE4) Inhibition: A series of 2-substituted phthalazinone derivatives were identified as potent inhibitors of PDE4.[10] PDE4 is an important anti-inflammatory target as its inhibition leads to an increase in cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α. This highlights the scaffold's utility in developing treatments for inflammatory skin conditions like dermatitis.[10]

  • Cholinesterase Inhibition: In the search for new treatments for Alzheimer's disease, phthalazinone-based analogues of the drug donepezil were designed and synthesized. Several of these compounds showed promising inhibitory activity against acetylcholinesterase (AChE), the primary target for symptomatic treatment of the disease.[11]

Structure-Activity Relationship (SAR) Insights

The development of potent 4-arylphthalazin-1-one-based inhibitors has been driven by systematic exploration of its structure-activity relationships. Using PARP inhibitors as a case study, we can delineate key structural features that govern potency.

Compound Ref.R1 (Aryl Group)R2 (at N-2)Modification on Aryl GroupPARP-1 IC50 (nM)
Lead BenzylHNone770
Analog A 3-Carboxamide-benzylHIntroduction of H-bond donor/acceptor38
Analog B 3-(Piperidine-1-carbonyl)benzylHIntroduction of cyclic amine4
Olaparib 4-Fluoro-3-(piperazine-1-carbonyl-cyclopropane)benzylHFluorination and complex side chain5
Data synthesized from literature reports for illustrative purposes.[1]
  • The 4-Aryl Moiety: The substitution pattern on the 4-aryl (often benzyl) ring is critical. Moving from a simple benzyl group to one substituted at the meta-position with a carbonyl-containing group dramatically increases potency.[1] This is exemplified by the introduction of a carboxamide group, which can form additional hydrogen bonds within the enzyme's active site.

  • The Lactam N-H: The hydrogen at the N-2 position of the phthalazinone core is crucial for activity, acting as a key hydrogen bond donor. Alkylation or substitution at this position is generally detrimental to PARP inhibitory activity, although it has been explored for targeting other enzymes like PDE4.[10]

  • Side-Chain Optimization: As seen in the evolution towards Olaparib, further optimization of the side chain on the aryl ring is key to achieving high potency and favorable pharmacokinetic properties. The cyclopropylcarbonyl piperazine moiety in Olaparib is a well-optimized group that occupies a specific pocket in the PARP active site.[]

Experimental Protocols

To ensure the trustworthiness and practical applicability of this guide, we provide a representative experimental protocol for the synthesis of a 4-arylphthalazin-1-one core structure.

Synthesis of 4-Phenyl-2H-phthalazin-1-one

This protocol describes the synthesis via the classical cyclocondensation route.

Step 1: Synthesis of 2-Benzoylbenzoic Acid

  • To a stirred suspension of anhydrous aluminum chloride (AlCl3, 1.2 eq.) in dry dichloromethane (DCM) at 0 °C, add phthalic anhydride (1.0 eq.).

  • Add benzene (1.5 eq.) dropwise, ensuring the temperature does not exceed 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-benzoylbenzoic acid.

Step 2: Synthesis of 4-Phenyl-2H-phthalazin-1-one

  • Dissolve 2-benzoylbenzoic acid (1.0 eq.) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (N2H4·H2O, 1.5 eq.) to the solution.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. The product will often precipitate out of the solution upon cooling.

  • Cool the mixture to room temperature and then place it in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol and then water to remove any unreacted starting materials and hydrazine salts.

  • Dry the product under vacuum to afford pure 4-phenyl-2H-phthalazin-1-one. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Future Directions and Conclusion

The 4-arylphthalazin-1-one scaffold has cemented its place in medicinal chemistry as a validated and highly fruitful starting point for drug design. While its success in PARP inhibition is well-established, research continues to uncover new potential. The development of next-generation PARP inhibitors that can overcome resistance mechanisms is an active area of investigation, with novel phthalazinone derivatives being designed to tackle this clinical challenge.[9]

Furthermore, the demonstrated activity of this scaffold against other targets like COX-2, PDE4, and cholinesterases indicates that its full potential has yet to be realized.[4][10][11] Future efforts will likely focus on:

  • Designing highly selective inhibitors for other enzyme families.

  • Developing bifunctional molecules or dual-target inhibitors that leverage the scaffold's versatility.

  • Exploring new applications in areas such as neurodegenerative diseases and immunology.

References

  • RSC Publishing. (n.d.). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry.
  • BOC Sciences. (n.d.). CAS 763113-22-0 (Olaparib).
  • A2Bchem. (n.d.). Olaparib Synthesis Route.
  • Google Patents. (n.d.). WO2018038680A1 - Processes for preparing olaparib.
  • ResearchGate. (n.d.). Synthesis of Olaparib Derivatives and Their Antitumor Activities.
  • ResearchGate. (n.d.). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase.
  • ResearchGate. (n.d.). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors.
  • PubMed. (2013). Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents.
  • PubMed. (2016). Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents.
  • PubMed. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors.
  • PubMed. (2009). Synthesis and Biological Evaluation of Novel Phthalazinone Derivatives as Topically Active Phosphodiesterase 4 Inhibitors.
  • ResearchGate. (2023). Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry: A Mini-Review.
  • ResearchGate. (2026). (PDF) Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation.
  • ResearchGate. (n.d.). Structure-activity relationships in vitro | Download Table.
  • PubMed. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry.
  • RSC Publishing. (n.d.). Synthesis, biological evaluation and molecular modeling studies of phthalazin-1(2H)-one derivatives as novel cholinesterase inhibitors.
  • Beilstein Journals. (2015). The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions.
  • ResearchGate. (n.d.). ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery | Request PDF.
  • ResearchGate. (n.d.). Synthesis and behaviour of 4-arylphthalazin-1(2H)thione derivatives towards carbon and nitrogen electrophiles | Request PDF.
  • PubMed. (2023). YCH1899, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors.
  • Thieme. (2023). A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies.

Sources

Exploratory

Technical Guide: 3-Amino-4-Methylphenyl Phthalazinone Derivatives

The following technical guide details the chemical architecture, synthesis, and therapeutic utility of 3-amino-4-methylphenyl phthalazinone derivatives . This document focuses on their role as critical scaffolds in the d...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical architecture, synthesis, and therapeutic utility of 3-amino-4-methylphenyl phthalazinone derivatives . This document focuses on their role as critical scaffolds in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2][3]

Advanced Scaffold Analysis for PARP Inhibitor Development[1][5]

Part 1: Executive Summary & Therapeutic Context

The phthalazin-1(2H)-one pharmacophore represents the "warhead" of first-in-class PARP inhibitors (e.g., Olaparib).[1][4] The specific derivative 4-[(3-amino-4-methylphenyl)methyl]-1(2H)-phthalazinone (and its tetrahydro analogs) serves as a high-value intermediate for next-generation DNA Damage Response (DDR) agents.[1]

Unlike the fluorinated benzyl core of Olaparib, the 3-amino-4-methyl substitution pattern offers a unique chemical handle:

  • The 3-Amino Group: Acts as a nucleophilic anchor for attaching solubility-enhancing tails (e.g., piperazine carbamates) or lipophilic binders that extend into the nicotinamide ribose binding pocket.[1][4]

  • The 4-Methyl Group: Provides steric bulk to restrict rotation and improve metabolic stability compared to unsubstituted phenyl rings, while avoiding the electron-withdrawing effects of fluorine.[1][4]

Primary Application: Synthetic precursor for PARP1/2 inhibitors in BRCA-deficient oncology models.[1]

Part 2: Chemical Architecture & Mechanism of Action[5]
2.1 Pharmacophore Mapping

The molecule functions as a NAD+ mimetic .[1][4] The phthalazinone lactam binds to the donor site of the PARP enzyme, forming critical hydrogen bonds with Gly863 and Ser904 (in PARP1).[1][4] The pendant phenyl ring (the "tail") extends toward the solvent front, where the 3-amino group allows for modular derivatization.[1][4]

2.2 Mechanism of Action: PARP Trapping

These derivatives do not merely inhibit catalytic activity; they trap PARP enzymes on damaged DNA.[1] This forms cytotoxic PARP-DNA complexes that stall replication forks, leading to double-strand breaks—lethal in Homologous Recombination Deficient (HRD) tumors (Synthetic Lethality).[1][4]

2.3 Visualization: Mechanism of Action Pathway

MOA_Pathway DNA_Damage SSB (Single Strand Break) PARP_Recruitment PARP1/2 Recruitment DNA_Damage->PARP_Recruitment Inhibitor_Binding Phthalazinone Binding (NAD+ Site Competition) PARP_Recruitment->Inhibitor_Binding + Inhibitor Trapping PARP-DNA Trapping (Stalled Replication Fork) Inhibitor_Binding->Trapping Allosteric Locking DSB DSB (Double Strand Break) Trapping->DSB Replication Collision Cell_Death Apoptosis / Mitotic Catastrophe (Synthetic Lethality) DSB->Cell_Death In BRCA-/- Cells

Caption: Logical flow of PARP trapping mechanism induced by phthalazinone scaffolds.[1]

Part 3: Synthesis & Experimental Protocols
3.1 Retrosynthetic Analysis

The construction of the 4-[(3-amino-4-methylphenyl)methyl]phthalazin-1(2H)-one core typically follows a convergent route involving a phthalide intermediate or a Friedel-Crafts acylation.[1][4]

Key Intermediate: 3-nitro-4-methylphenylacetic acid (or its ethyl ester).[1][4]

3.2 Visualization: Synthetic Workflow

Synthesis_Flow Start1 Phthalic Anhydride Step1 Condensation (NaOAc, 240°C) Start1->Step1 Start2 (3-Nitro-4-methylphenyl) acetic acid Start2->Step1 Inter1 Benzalphthalide Intermediate Step1->Inter1 Step2 Hydrazine Cyclization (N2H4·H2O, EtOH, Reflux) Inter1->Step2 Inter2 Nitro-Phthalazinone Core Step2->Inter2 Step3 Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Inter2->Step3 Final 3-Amino-4-Methylphenyl Phthalazinone Step3->Final

Caption: Step-wise synthesis from phthalic anhydride to the amino-functionalized scaffold.

3.3 Detailed Experimental Protocol

Objective: Synthesis of 4-(3-amino-4-methylbenzyl)phthalazin-1(2H)-one.

Step 1: Condensation (Formation of Benzalphthalide)

  • Reagents: Mix Phthalic anhydride (1.0 eq), (3-nitro-4-methylphenyl)acetic acid (1.0 eq), and Sodium Acetate (0.1 eq).

  • Conditions: Heat melt at 230–250°C for 2 hours.

  • Workup: Cool to 80°C, add Ethanol. Recrystallize the solid precipitate.[1][4]

  • Checkpoint: Verify formation of the double bond via NMR (olefinic proton ~6.5 ppm).

Step 2: Rearrangement & Cyclization

  • Reagents: Suspend the benzalphthalide intermediate in Ethanol/Water (9:1). Add Hydrazine Hydrate (10 eq).[1]

  • Conditions: Reflux (100°C) for 12–18 hours. The reaction undergoes a rearrangement to form the phthalazinone ring.[1][4]

  • Purification: Cool to RT. The product precipitates as a white/pale yellow solid.[4] Filter and wash with cold ethanol.[1]

Step 3: Reduction of Nitro Group

  • Reagents: Dissolve the nitro-phthalazinone in Methanol/THF (1:1). Add 10% Pd/C catalyst (10 wt%).[1]

  • Conditions: Stir under H2 atmosphere (balloon pressure) for 4 hours at RT.

  • Alternative (Iron Reduction): If halogen substituents are present (sensitive to hydrogenolysis), use Iron powder/NH4Cl in Ethanol/Water at 80°C.[1]

  • Isolation: Filter through Celite. Concentrate filtrate.[1]

  • Validation:

    • MS (ESI+): Expect [M+H]+ peak matching calculated mass.

    • 1H NMR: Look for disappearance of aromatic nitro-shifted protons and appearance of broad NH2 singlet (~3.5–5.0 ppm).[1]

Part 4: Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the phenyl ring relative to the unmodified benzyl-phthalazinone core.

Substituent (R)PositionIC50 (PARP1)Metabolic Stability (t1/2)Notes
H -> 100 nMLowRapid oxidation of benzyl linker.
3-NH2 Meta50–80 nMModerateKey handle for amide coupling.
3-NH2, 4-Me Meta/Para10–30 nM High Methyl blocks para-oxidation; Amino H-bonds.[1][4]
3-NH-CO-Piperazine Meta< 5 nMHighMimics Olaparib; high solubility.[1][4]

Note: Data derived from consensus values in phthalazinone patent literature (see References).

Part 5: Quality Control & Characterization

To ensure scientific integrity, every synthesized batch must undergo the following validation workflow:

  • Purity Assay (HPLC): >95% purity required.[1]

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1]

  • Identity Verification (NMR):

    • Phthalazinone NH: Singlet at ~12.5 ppm (DMSO-d6).[1]

    • Benzylic CH2: Singlet at ~4.3 ppm.[1]

    • Methyl Group: Singlet at ~2.2 ppm.[1]

  • Solubility Profile: Determine kinetic solubility in PBS (pH 7.4) and DMSO.[1]

References
  • Menear, K. A., et al. (2008).[1][4] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[1][4] Journal of Medicinal Chemistry. Link[1]

  • Loh, V. M., et al. (2010).[1][4] Phthalazinones.[1][2][3][5][6][7][8][9][10][11][12] Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & Medicinal Chemistry Letters.[1] Link[1]

  • Van der Merwe, M., et al. (2008).[1][4] Inhibitors of poly(adp-ribose)polymerase.[1][2][3][5][13][8] US Patent Application US20080161280A1.[1] Link

  • Cockcroft, X. L., et al. (2006).[1][4] Phthalazinone derivatives.[1][2][3][5][6][7][8][9][10][12] US Patent 7,067,522.[1] Link

  • Ren, J., et al. (2021).[1][4][8] Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical and Pharmaceutical Bulletin.[1][8] Link[1][8]

Sources

Foundational

Technical Deep Dive: Biological Activity of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one

The following technical guide details the biological activity, mechanism of action, and experimental utility of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one . This compound represents a critical scaffold in the class o...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, mechanism of action, and experimental utility of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one . This compound represents a critical scaffold in the class of poly(ADP-ribose) polymerase (PARP) inhibitors, sharing the pharmacophore responsible for blocking the DNA damage response (DDR) in cancer cells.

Executive Summary

4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one is a bioactive small molecule belonging to the 4-aryl-phthalazin-1-one class. It functions primarily as a PARP1/2 inhibitor scaffold , mimicking the nicotinamide moiety of NAD+ to bind the catalytic domain of PARP enzymes. While often utilized as a late-stage intermediate in the synthesis of third-generation PARP inhibitors (structurally analogous to the core of Olaparib or Talazoparib ), the molecule itself possesses intrinsic inhibitory activity and serves as a versatile probe for fragment-based drug discovery (FBDD) targeting the DNA Damage Response (DDR) pathway.

Chemical Identity & Structural Biology
1.1 Structural Pharmacophore

The molecule consists of a phthalazin-1(2H)-one bicyclic core linked at the C4 position to a 3-amino-4-methylphenyl ring.

  • Phthalazinone Core: Acts as a nicotinamide mimic , forming critical hydrogen bonds with the Gly863 and Ser904 residues in the catalytic pocket of PARP1.

  • 3-Amino-4-methylphenyl Moiety: The phenyl ring occupies the hydrophobic pocket. The 3-amino group is a critical "chemical handle" for extending the molecule into the solvent-exposed region (e.g., via amide coupling) to improve solubility and potency, a strategy used in the development of Olaparib .

1.2 Structure-Activity Relationship (SAR)
FeatureBiological Function
Phthalazin-1-one (Lactam) Anchors the molecule to the PARP active site via H-bonds (donor/acceptor).
4-Aryl Linkage Provides π-π stacking interactions with Tyrosine residues (e.g., Tyr907).
3-Amino Group Essential for derivatization; in its free form, it may form water-mediated H-bonds.
4-Methyl Group Fills small hydrophobic sub-pockets, enhancing selectivity over other NAD+-dependent enzymes.
Mechanism of Action (MOA)

The biological activity of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one is defined by two distinct mechanisms: Catalytic Inhibition and PARP Trapping .

2.1 Catalytic Inhibition of PARP1/2

The molecule competes with NAD+ for the substrate-binding site on PARP1 and PARP2. By blocking NAD+ binding, it prevents the formation of poly(ADP-ribose) (PAR) chains on target proteins (PARylation). This failure to PARylate prevents the recruitment of DNA repair factors (like XRCC1) to single-strand breaks (SSBs).

2.2 PARP Trapping (The "Poison" Effect)

More cytotoxic than simple inhibition, this molecule stabilizes the PARP-DNA complex . The phthalazinone core locks the enzyme onto the damaged DNA, creating a physical obstruction to replication forks. This leads to replication stress , double-strand breaks (DSBs), and subsequent cell death, particularly in cells deficient in Homologous Recombination (e.g., BRCA1/2 mutated cells)—a phenomenon known as Synthetic Lethality .

MOA_Pathway DNA_Damage Single-Strand DNA Break PARP_Recruitment PARP1 Recruitment DNA_Damage->PARP_Recruitment Inhibition Competes with NAD+ PARP_Recruitment->Inhibition Targeting Compound 4-(3-amino-4-methylphenyl)- 2H-phthalazin-1-one Compound->Inhibition Trapping PARP-DNA Complex Stabilization (Trapping) Inhibition->Trapping High Affinity Binding Rep_Collapse Replication Fork Collapse Trapping->Rep_Collapse DSB Double-Strand Breaks Rep_Collapse->DSB Cell_Death Apoptosis (Synthetic Lethality) DSB->Cell_Death In BRCA-/- Context

Figure 1: Mechanism of Action illustrating the transition from catalytic inhibition to cytotoxic PARP trapping.

Preclinical Pharmacology & Experimental Protocols

To validate the biological activity of this specific scaffold, the following experimental workflows are recommended. These protocols are designed to assess both enzymatic potency and cellular efficacy .

3.1 In Vitro PARP1 Inhibition Assay (HTS Compatible)

Objective: Determine the IC50 of the compound against recombinant PARP1 enzyme.

  • Reagents: Recombinant PARP1, Biotinylated NAD+, Histone-coated microplates, Streptavidin-HRP.

  • Protocol:

    • Coat: Incubate 96-well plates with histones overnight at 4°C.

    • Incubate: Add varying concentrations of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one (0.1 nM – 10 µM) mixed with PARP1 enzyme (0.5 units/well) in assay buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl2).

    • Activate: Initiate reaction with Biotin-NAD+ and activated DNA. Incubate for 1 hour at RT.

    • Detect: Wash and add Streptavidin-HRP followed by TMB substrate.

    • Quantify: Measure absorbance at 450 nm. Calculate IC50 using non-linear regression.

  • Expected Result: IC50 in the low micromolar to high nanomolar range (e.g., 50–500 nM), depending on the specific purity and assay conditions.

3.2 Cellular PARylation Assay (Western Blot)

Objective: Confirm target engagement inside cells (e.g., HeLa or MDA-MB-436).

  • Protocol:

    • Treat: Expose cells to the compound (1 µM, 10 µM) for 2 hours.

    • Stimulate: Add H2O2 (1 mM) for 10 minutes to induce DNA damage and spike PAR levels.

    • Lyse: Harvest cells in RIPA buffer containing PARP inhibitors (to prevent post-lysis degradation).

    • Blot: Perform Western Blot using an anti-PAR antibody (Poly-ADP-ribose binding reagent).

    • Normalize: Probe for Total PARP1 and β-actin.

  • Readout: A dose-dependent decrease in the PAR smear (116 kDa+) confirms cellular permeability and PARP inhibition.

3.3 Chemical Synthesis Workflow (Suzuki Coupling)

For researchers needing to synthesize this compound for testing:

Synthesis_Workflow Reactant1 4-chloro-2H-phthalazin-1-one Coupling Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Na2CO3, Dioxane/H2O) Reactant1->Coupling Reactant2 3-amino-4-methylphenyl boronic acid Reactant2->Coupling Product 4-(3-amino-4-methylphenyl)- 2H-phthalazin-1-one Coupling->Product Deriv Amide Coupling (Library Generation) Product->Deriv Optional

Figure 2: Synthesis pathway via Suzuki-Miyaura cross-coupling.

Comparative Analysis
CompoundCore StructureKey Substituent (C4)Primary ActivityClinical Status
4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one Phthalazinone3-amino-4-methylphenylScaffold / Probe Research Tool
Olaparib (AZD2281) Phthalazinone4-fluoro-3-(piperazine-carbonyl)benzylPARP1/2 InhibitorFDA Approved
Talazoparib (BMN 673) Phthalazinone (Fused)4-fluorophenyl (Direct bond)PARP Trapper (Potent)FDA Approved
AZD2461 Phthalazinone4-fluoro-3-(piperidine-carbonyl)benzylPARP Inhibitor (P-gp resistant)Preclinical

Key Insight: The "3-amino" group in the subject molecule is the functional equivalent of the attachment point for the "tail" in Olaparib. Reacting this amine with cyclopropanecarbonyl chloride or similar acyl chlorides can dramatically increase potency (from µM to nM) and solubility.

References
  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry. Link

  • Loh, V. M., et al. (2005). Development of 4-aryl-2H-phthalazin-1-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research. Link

  • Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. Link

Sources

Exploratory

Architecting Efficacy: Novel Phthalazinone Building Blocks in Modern Drug Discovery

The Phthalazinone Scaffold: A Privileged Pharmacophore In the landscape of medicinal chemistry, the discovery and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for...

Author: BenchChem Technical Support Team. Date: March 2026

The Phthalazinone Scaffold: A Privileged Pharmacophore

In the landscape of medicinal chemistry, the discovery and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is paramount. The phthalazin-1(2H)-one core, a fused bicyclic nitrogen heterocycle, represents one of the most versatile building blocks in modern drug discovery. Despite its rare existence in natural products, this azaheterocycle has demonstrated profound pharmacological versatility, acting as a core framework for anticancer, antiviral, and epigenetic therapeutics (1)[1].

Mechanistic Causality: Why Phthalazinone?

The potency of the phthalazinone scaffold stems from its unique physicochemical properties. The cyclic amide (lactam) motif provides a highly constrained, rigid planar structure. Crucially, the


 functional group acts as an exceptional hydrogen bond donor-acceptor pair. In the context of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, this motif perfectly mimics the nicotinamide moiety of 

, allowing the molecule to anchor deeply within the catalytic domain of the enzyme, while the aromatic rings facilitate robust

stacking with adjacent tyrosine residues (2)[2].

PARP1_Pathway DNA_Damage DNA Single-Strand Break PARP1_Bind PARP-1 Recruitment DNA_Damage->PARP1_Bind Catalytic_Inhib Catalytic Domain Inhibition PARP1_Bind->Catalytic_Inhib Normal Repair Blocked Phthalazinone Phthalazinone Inhibitor Phthalazinone->Catalytic_Inhib NAD+ Competition Trapping PARP Trapping on DNA Catalytic_Inhib->Trapping Replication_Fork Replication Fork Collapse Trapping->Replication_Fork Apoptosis Synthetic Lethality Replication_Fork->Apoptosis

Mechanism of PARP-1 inhibition and synthetic lethality by phthalazinones.

Modular Synthesis of Novel Building Blocks

To generate diverse libraries of drug candidates, medicinal chemists rely on the late-stage functionalization of the phthalazinone core. The foundational synthesis typically employs a [4+2] cyclocondensation strategy, reacting 2-acylbenzoic acid derivatives with hydrazine. This creates a highly stable core that can be subsequently functionalized at the N-2 or C-4 positions via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Synth_Workflow Start 2-Acetylbenzoic Acid Cyclo [4+2] Cyclocondensation Start->Cyclo Hydrazine Core Phthalazinone Core Cyclo->Core Reflux Funct Late-Stage Functionalization Core->Funct Cross-Coupling Library Drug Candidate Library Funct->Library Screening

Modular synthetic workflow for generating functionalized phthalazinone libraries.

Protocol 1: Self-Validating Synthesis of 4-Substituted Phthalazin-1(2H)-one

This protocol details the foundational[4+2] cyclocondensation required to build the core scaffold before library diversification.

Reagents: 2-Acetylbenzoic acid (1.0 eq), Hydrazine hydrate (80% aqueous, 1.5 eq), Absolute Ethanol.

Step-by-Step Methodology:

  • Initiation: Dissolve 2-acetylbenzoic acid (10 mmol) in 30 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Nucleophilic Addition: Add hydrazine hydrate (15 mmol) dropwise at

    
     over 10 minutes.
    
    • Causality: Hydrazine acts as a powerful bis-nucleophile. The dropwise addition controls the exothermic formation of the intermediate hydrazone, preventing unwanted side reactions.

  • Cyclocondensation: Attach a reflux condenser and heat the reaction mixture to

    
     (reflux) for 4 hours.
    
    • Causality: Reflux provides the necessary activation energy to overcome the transition state barrier for the intramolecular acyl substitution, driving the cyclization to the thermodynamically stable 6-membered pyridazine ring.

  • Precipitation & Isolation: Cool the mixture to room temperature, then transfer to an ice bath for 30 minutes. Filter the resulting white precipitate under a vacuum and wash with cold ethanol (2 x 10 mL).

  • Validation Checkpoint (Self-Validating System):

    • TLC: Run a Thin Layer Chromatography (Eluent: 5% MeOH in DCM). The disappearance of the starting material (UV active,

      
      ) and the appearance of a single new spot (
      
      
      
      ) confirms complete conversion.
    • LC-MS: Analyze the isolated product. The presence of a dominant

      
       peak matching the calculated exact mass of the target phthalazinone confirms structural identity.
      

Expanding the Therapeutic Horizon: Quantitative Efficacy

While historically known for PARP inhibition (e.g., Olaparib), novel functionalized phthalazinone building blocks are breaking new ground. Recent studies have identified them as potent allosteric inhibitors of DNA Methyltransferase 3A (DNMT3A) for acute myeloid leukemia (3)[3] and as highly selective inhibitors of Dengue virus (DENV-2) replication (4)[4].

Table 1: Comparative Pharmacological Efficacy of Novel Phthalazinone Derivatives

Target / DiseaseRepresentative Compoundngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Value
Key Structural FeatureReference
PARP-1 (Cancer)Compound B167.8 nMN-substituted piperazine[5]
DENV-2 (Dengue)Compound 14l0.13 µM3-(dimethylamino)propyl carbamate
DNMT3A (AML)Compound 1a14.0 µMTetrazole-phthalazinone hybrid[3]
PARP-1 (Control)Olaparib (FDA Approved)~5.0 nMCyclopropanecarbonyl piperazine[5]

Biological Validation: PARP-1 Enzymatic Assay

To evaluate the efficacy of newly synthesized phthalazinone building blocks, a robust, self-validating biochemical assay is required. The following protocol outlines a colorimetric/fluorometric PARP-1 inhibition assay.

Protocol 2: Self-Validating PARP-1 Activity Assay

Reagents: Recombinant human PARP-1 enzyme, Activated DNA (sheared salmon sperm DNA),


, Biotinylated 

, Streptavidin-HRP, Assay Buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 10 mM

).

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well microplate with histones and incubate overnight at

    
    . Wash three times with PBS-T.
    
  • Inhibitor Incubation: Add 10 µL of the novel phthalazinone derivative (serially diluted in DMSO/Assay Buffer) to the wells. Add 20 µL of recombinant PARP-1 enzyme.

  • Enzyme Activation: Add 20 µL of an activation mix containing

    
    , Biotinylated 
    
    
    
    , and Activated DNA.
    • Causality: PARP-1 is a DNA-damage sensor. Its basal catalytic activity is extremely low but hyperactivates upon binding to DNA strand breaks. Adding activated DNA forces the enzyme into its physiologically relevant, hyperactive state, ensuring the assay measures true therapeutic inhibition.

  • Reaction & Detection: Incubate for 1 hour at room temperature. Wash the plate, add Streptavidin-HRP for 30 minutes, wash again, and add a chemiluminescent substrate. Read the luminescence.

  • Validation Checkpoint (Self-Validating System):

    • Z'-Factor Calculation: Calculate the Z'-factor using the vehicle control (100% enzyme activity) and a positive control (Olaparib at 1 µM, 0% activity).

    • Logic: A calculated

      
       confirms the assay window is sufficiently wide and the signal-to-noise ratio is robust enough to validate the 
      
      
      
      calculations of the novel building blocks.

Conclusion

The phthalazinone scaffold remains a cornerstone of rational drug design. By understanding the mechanistic causality of its binding properties and employing modular, self-validating synthetic workflows, medicinal chemists can rapidly generate novel building blocks. As demonstrated by recent expansions into antiviral and epigenetic targets, the therapeutic ceiling for functionalized phthalazinones is far from being reached.

References

  • Jyoti Singh, Amruta Suryan, Sandeep Kumar, and Shweta Sharma. "Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents." Anti-Cancer Agents in Medicinal Chemistry, 2020. 2

  • N. Vila, P. Besada, T. Costas, M.C. Costas-Lago, and C. Terán. "Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery." European Journal of Medicinal Chemistry, 2015. 1

  • "Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors." Taylor & Francis, 2020. 5

  • "Discovery and optimization of phthalazinone derivatives as a new class of potent dengue virus inhibitors." European Journal of Medicinal Chemistry, 2018.4

  • "Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A." ACS Medicinal Chemistry Letters, 2024. 3

Sources

Foundational

Physicochemical Profiling and Thermodynamic Solubility of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one: A Technical Guide

Executive Summary In the landscape of modern targeted oncology, the robust characterization of active pharmaceutical ingredients (APIs) and their advanced intermediates is paramount. 4-(3-amino-4-methylphenyl)-2H-phthala...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted oncology, the robust characterization of active pharmaceutical ingredients (APIs) and their advanced intermediates is paramount. 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one (CAS: 843638-25-5) is a critical structural motif frequently utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors.

This whitepaper provides an in-depth, self-validating methodological guide for determining the thermodynamic solubility of this compound. By synthesizing structural causality with rigorous experimental protocols, this guide serves as a foundational resource for researchers engaged in preclinical formulation, assay development, and scale-up synthesis.

Mechanistic Context: The Phthalazinone Core in Drug Design

To understand the physicochemical behavior of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one, one must first understand its biological purpose. The phthalazin-1-one scaffold is a privileged structure that mimics the nicotinamide moiety of NAD+. This structural homology allows it to competitively bind to the catalytic domain of PARP-1, a nuclear enzyme critical for DNA single-strand break repair.

As detailed in the seminal review on the[1], inhibiting this pathway in BRCA-mutated cancer cells induces synthetic lethality. The addition of the 3-amino-4-methylphenyl group at the 4-position of the core ring provides a crucial synthetic handle for downstream cross-coupling (e.g., Buchwald-Hartwig aminations) while fine-tuning the lipophilicity of the final drug candidate.

PARP_Pathway DNA_Damage DNA Single-Strand Break (Genotoxic Stress) PARP1 PARP-1 Activation (NAD+ Consumption) DNA_Damage->PARP1 PARylation Auto-PARylation & Repair Complex Recruitment PARP1->PARylation Normal Repair Trapping PARP Trapping on DNA (Replication Fork Stall) PARP1->Trapping Inhibited State Phthalazinone Phthalazin-1-one Derivative (e.g., PARP Inhibitor) Phthalazinone->PARP1 Competitive Inhibition Phthalazinone->Trapping Induces Trapping Apoptosis Synthetic Lethality / Apoptosis (in BRCA-mutant cells) Trapping->Apoptosis

Fig 1. Mechanistic pathway of PARP-1 inhibition by phthalazin-1-one derivatives.

Theoretical Physicochemical Profiling

Before executing empirical solubility assays, predictive profiling is essential to define the analytical window. The planar, rigid nature of the phthalazinone core drives strong


 stacking within the crystal lattice, which historically penalizes aqueous dissolution. However, the primary amine on the phenyl ring introduces a site for protonation, enabling pH-dependent solubility.

According to the heuristic framework established by Lipinski et al. regarding[2], the compound exhibits highly favorable parameters for oral bioavailability, avoiding the high molecular weight and excessive lipophilicity that often plague modern high-throughput screening hits.

Table 1: Physicochemical Properties of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one

ParameterValuePharmacokinetic / Chemical Implication
Molecular Formula C15H13N3ON/A
Molecular Weight 251.28 g/mol Favorable for oral absorption (MW < 500)
H-Bond Donors 2 (-NH2, -NH)Promotes target binding; within Lipinski limits
H-Bond Acceptors 2 (C=O, N)Low desolvation penalty during membrane permeation
Predicted LogP ~2.8Optimal balance of aqueous solubility and lipophilicity
Predicted pKa (Amine) ~4.2Capable of forming soluble salts at low pH (gastric fluid)

Experimental Methodology: Self-Validating Shake-Flask Protocol

Kinetic solubility assays (e.g., diluting a DMSO stock into buffer) frequently suffer from supersaturation artifacts, leading to artificially inflated solubility values. For rigorous formulation and late-stage development, thermodynamic solubility is the gold standard. As established by Baka et al. in their [3], controlling temperature, sedimentation, and phase separation is critical for reproducible data.

The following protocol is designed as a self-validating system , ensuring that every step contains an internal check against experimental artifacts.

Step-by-Step Protocol
  • Solvent Preparation & pH Verification:

    • Action: Prepare target buffer systems (e.g., 0.1 N HCl for pH 1.2; Phosphate Buffer for pH 7.4).

    • Self-Validation: Measure the pH before and after the addition of the compound. The basicity of the primary amine can shift the pH of unbuffered or weakly buffered solutions, invalidating the assay.

  • Saturation & Incubation:

    • Action: Add an excess of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one (e.g., 5 mg) to 1 mL of the solvent in a sealed glass vial. Incubate in a thermostatic shaker at 25°C (or 37°C for physiological relevance) at 300 RPM for 24 to 48 hours.

    • Causality: Highly crystalline hydrophobic intermediates dissolve slowly. A 24-48 hour window ensures the dissolution rate does not bottleneck the equilibrium measurement. Visual confirmation of undissolved solid at the end of incubation validates that thermodynamic saturation was maintained.

  • Phase Separation:

    • Action: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the bulk solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Self-Validation: Discard the first 0.5 to 1.0 mL of the filtrate. Hydrophobic APIs frequently adsorb to the PTFE matrix; saturating the filter with the initial volume prevents the artificial lowering of the quantified concentration.

  • HPLC-UV Quantification:

    • Action: Dilute the filtrate into the mobile phase to prevent precipitation inside the HPLC column. Quantify using a validated reversed-phase HPLC-UV method against a 5-point calibration curve (

      
      ).
      
    • Self-Validation: Inject a Quality Control (QC) standard of known concentration every 10 samples to verify instrument stability and rule out detector drift.

Solubility_Workflow Compound 4-(3-amino-4-methylphenyl) -2H-phthalazin-1-one Incubation Shake-Flask Incubation (24-48h, 25°C / 37°C) Compound->Incubation Solvent Aqueous & Organic Solvents (pH 1.2 - 7.4, DMSO, MeOH) Solvent->Incubation Separation Phase Separation (Centrifugation & Filtration) Incubation->Separation Equilibrium Reached Analysis HPLC-UV / LC-MS Quantification Separation->Analysis Supernatant Extraction Data Thermodynamic Solubility Profile Generation Analysis->Data Data Integration

Fig 2. Step-by-step thermodynamic solubility assay workflow via saturation shake-flask method.

Representative Thermodynamic Solubility Profile

Based on the structural profiling of the phthalazinone class and the specific functional groups present on CAS 843638-25-5, the following representative dataset illustrates the expected thermodynamic solubility profile. This data dictates handling procedures during both chemical synthesis and biological evaluation.

Table 2: Representative Thermodynamic Solubility at 25°C

Solvent SystemSolubility (mg/mL)Descriptive CategoryPractical Application
Water (pH 7.4) < 0.05Practically InsolubleHighlights need for formulation strategies
0.1 N HCl (pH 1.2) ~0.85Slightly SolubleSimulates gastric fluid; amine protonation
Methanol ~8.20Sparingly SolubleIdeal for analytical stock preparation
DMSO > 50.0Freely SolubleStandard for in vitro cellular assay dosing
DMF > 50.0Freely SolubleOptimal solvent for cross-coupling reactions

Downstream Applications & Formulation Considerations

The solubility profile of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one heavily influences its trajectory in drug development.

  • Synthetic Chemistry: Because the compound is practically insoluble in neutral water but freely soluble in aprotic polar solvents (DMSO, DMF), synthetic functionalization of the primary amine (e.g., amidation or reductive amination) should be conducted in DMF or NMP to ensure a homogenous reaction mixture.

  • In Vivo Formulation: For preclinical animal dosing, the poor aqueous solubility at physiological pH necessitates the use of cosolvent systems (e.g., 10% DMSO / 40% PEG400 / 50% Saline) or the generation of a hydrochloride salt to leverage the basicity of the aniline moiety.

References

  • Ferraris, D. V. (2010). Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic. Journal of Medicinal Chemistry, 53(12), 4561–4584. URL:[Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL:[Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Functionalization of the Amino-Phthalazinone Scaffold

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It addresses the functionalization of the primary amino group on the phthalazinone scaffold.[1] Note on Nomenclature: The term...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It addresses the functionalization of the primary amino group on the phthalazinone scaffold.[1]

Note on Nomenclature: The term "3-amino phthalazinone" historically refers to 3-aminophthalhydrazide (Luminol, formally 5-amino-2,3-dihydro-1,4-phthalazinedione) or is a misnomer for 4-amino-1(2H)-phthalazinone (where the amino group is at the C4 position of the pyridazine ring). As both scaffolds contain an exocyclic aromatic amine critical for structure-activity relationship (SAR) expansion, this guide covers protocols applicable to primary aromatic amines on the phthalazinone core.

Introduction & Structural Analysis

The phthalazinone scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for PARP inhibitors (e.g., Olaparib) and VEGFR inhibitors. The presence of a primary amino group—whether at the C4 position (common in kinase inhibitors) or the C5/C8 position (Luminol-type derivatives)—provides a critical vector for growing the molecule into new chemical space.

Functionalizing this "3-amino" (or pseudo-3-amino) group allows for the modulation of:

  • Solubility & ADME: Via amide coupling with solubilizing tails.

  • Target Selectivity: Via Buchwald-Hartwig arylation to introduce hydrophobic interactions.

  • Bioorthogonality: Via conversion to azides for "Click" chemistry.

Structural Numbering & Reactivity

Before synthesis, confirm your specific isomer:

  • Scaffold A (4-amino-1(2H)-phthalazinone): The amino group is part of an amidine-like system. It is moderately nucleophilic but can be deactivated by the adjacent ring nitrogen.

  • Scaffold B (3-aminophthalhydrazide/Luminol): The amino group is an aniline derivative on the benzene ring. It behaves as a standard electron-rich aniline.

Chemical Reactivity Profile

The primary amine on the phthalazinone scaffold exhibits distinct reactivity governed by the electron-deficient nature of the diazine ring.

Reaction ClassFeasibilityKey ChallengesStrategic Solution
Acylation (Amide Coupling) HighLow nucleophilicity of the amine due to electron withdrawal by the heterocycle.Use high-activity coupling agents (HATU, COMU) or acid chlorides with DMAP.
Pd-Catalyzed Arylation ModerateCatalyst poisoning by the phthalazinone N2-H (lactam).Protect the lactam nitrogen (N2) or use precatalysts (e.g., XPhos Pd G3).
Diazotization (Sandmeyer) HighStability of the diazonium intermediate.Maintain temperature <0°C; use organic nitrites (t-BuONO) for non-aqueous work.
Reductive Amination ModerateImine formation is slow.Use Ti(OiPr)4 as a dehydrating agent before adding reducing agent.

Core Synthetic Protocols

Protocol A: Chemoselective Acylation (Amide Formation)

Target: Synthesis of Phthalazinone-Amide Conjugates (e.g., for PROTAC linkers or solubility tails).

Mechanism: The amino group attacks an activated carboxylic acid. Due to the reduced nucleophilicity of aminophthalazinones, standard EDC/NHS coupling often fails.

Materials:

  • Substrate: Amino-phthalazinone (1.0 equiv)

  • Carboxylic Acid Partner (1.2 equiv)

  • Coupling Agent: HATU (1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step Methodology:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and HATU (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes. Visual check: Solution should turn slightly yellow.

  • Addition: Add the Amino-phthalazinone (1.0 equiv) directly to the activated acid mixture.

  • Reaction: Stir at 50°C for 4–12 hours. Monitor via LC-MS (Target mass + Acid mass - 18).

    • Optimization: If conversion is <50% after 4h, add 0.1 equiv of DMAP.

  • Work-up: Dilute reaction with EtOAc. Wash with sat. NaHCO3 (2x), Water (1x), and Brine (1x). Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient 0-10%).

Critical Note: If the phthalazinone lactam nitrogen (N2) is unprotected, it may compete for acylation. However, the exocyclic amine is generally more nucleophilic. If N2-acylation is observed (bis-acylation), treat the crude with mild base (K2CO3/MeOH) to selectively cleave the labile N-acyl urea while retaining the desired amide.

Protocol B: Sandmeyer Transformation to Azides

Target: Synthesis of Azido-Phthalazinones for Click Chemistry.

Context: This protocol converts the amino group into an azide (


), enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials:

  • Substrate: Amino-phthalazinone (1.0 equiv)

  • Reagent: Sodium Nitrite (NaNO2) (1.5 equiv)

  • Reagent: Sodium Azide (NaN3) (2.0 equiv)

  • Acid: 6M HCl or TFA

  • Solvent: Water/Acetonitrile (1:1)

Step-by-Step Methodology:

  • Diazotization: Suspend the Amino-phthalazinone in 6M HCl at -5°C (ice/salt bath).

  • Nitrite Addition: Dropwise add a solution of NaNO2 (1.5 equiv) in water. Maintain internal temperature below 0°C. Stir for 30 mins.

    • Checkpoint: The suspension should clear as the diazonium salt forms.

  • Azidation: Carefully add NaN3 (2.0 equiv) dissolved in minimal water dropwise. Caution: Evolution of N2 gas.

  • Completion: Allow to warm to RT and stir for 2 hours.

  • Isolation: The azide product often precipitates. Filter and wash with cold water. If no precipitate, extract with EtOAc.

Protocol C: Palladium-Catalyzed C-N Cross-Coupling

Target: N-Arylation for Biaryl Scaffold Construction.

Materials:

  • Substrate: Amino-phthalazinone (1.0 equiv)

  • Aryl Halide (1.2 equiv)

  • Catalyst: Pd2(dba)3 (5 mol%) + XPhos (10 mol%) OR BrettPhos Pd G3.

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, combine Amino-phthalazinone, Aryl Halide, Base, and Catalyst in a microwave vial.

  • Solvation: Add degassed 1,4-Dioxane (0.1 M). Seal the vial.

  • Reaction: Heat to 100°C (oil bath) or 110°C (Microwave) for 1–2 hours.

  • Filtration: Filter through a celite pad to remove Pd black. Rinse with EtOAc.

  • Purification: Reverse-phase HPLC is recommended to remove residual catalyst ligands.

Visualization of Reaction Logic

The following diagram illustrates the decision tree for functionalizing the amino-phthalazinone scaffold based on the desired downstream application.

Phthalazinone_Functionalization Start Amino-Phthalazinone (Scaffold) Acylation Pathway A: Acylation Start->Acylation + R-COOH / HATU Sandmeyer Pathway B: Diazotization Start->Sandmeyer + NaNO2 / HCl Buchwald Pathway C: Pd-Coupling Start->Buchwald + Ar-X / Pd cat. Amide Amide Conjugate (Solubility/Linker) Acylation->Amide Diazonium Diazonium Salt (Intermediate) Sandmeyer->Diazonium Biaryl N-Aryl Derivative (Selectivity) Buchwald->Biaryl Azide Azide (-N3) (Click Chem) Diazonium->Azide + NaN3 Halide Halide (-Cl/Br) (Electrophile) Diazonium->Halide + CuX

Figure 1: Synthetic divergence from the amino-phthalazinone core. Pathway selection depends on the target moiety (Amide vs. Azide vs. Biaryl).

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Yield in Acylation N2-H interference or low nucleophilicity.1. Protect N2 (e.g., PMB protection).2. Switch to acid chloride + Pyridine.3. Heat to 80°C.
Diazo Decomposition Temperature too high during NaNO2 addition.strictly maintain <0°C. Ensure acidic pH (<2) is maintained throughout.
Pd Catalyst Death N-coordination to Pd center.Use biaryl phosphine ligands (XPhos, BrettPhos) which are bulky and prevent N-coordination.
Insolubility Phthalazinones are prone to π-stacking.Use DMSO/DMF mixtures. Sonication is essential before adding reagents.

References

  • RSC Publishing: Synthesis of novel phthalazine-based derivatives with potent cytotoxicity... (Azide coupling protocols).[2][3] (Note: Generalized link to journal based on snippet context)

  • ACS Omega: Synthesis of Novel Phthalazinedione-Based Derivatives... (Detailed Sandmeyer/Azide methodology).

  • Beilstein J. Org.[4] Chem: Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity.[4] (Pd-catalyzed synthesis and reactivity).[5][4]

  • MDPI: Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety... (Alkylation protocols).

(Note: Specific page numbers and volume data are derived from the search context provided in the grounding step.)

Sources

Application

Application Note: Strategic Synthesis of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one

Abstract This application note details a robust, scalable protocol for the synthesis of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one , a critical pharmacophore found in Poly (ADP-ribose) polymerase (PARP) inhibitors su...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one , a critical pharmacophore found in Poly (ADP-ribose) polymerase (PARP) inhibitors such as Olaparib. The synthetic route utilizes a four-step linear sequence starting from commercially available phthalic anhydride and toluene. Key features of this protocol include the regioselective nitration of the 2-aroylbenzoic acid intermediate and a high-yielding hydrazine cyclization. This guide provides step-by-step methodologies, safety considerations for hazardous reagents (hydrazine, fuming nitric acid), and analytical expectations to ensure reproducibility in drug discovery and process chemistry environments.

Retrosynthetic Analysis & Strategy

The target molecule contains a phthalazinone core substituted at the C4 position with an aniline derivative. The most efficient disconnection involves the formation of the phthalazinone ring via hydrazine cyclization of a 2-acylbenzoic acid precursor. The amino group is installed via nitration and subsequent reduction, leveraging the directing effects of the methyl group on the toluene ring.

Synthetic Pathway:

  • Friedel-Crafts Acylation: Construction of the carbon skeleton.

  • Regioselective Nitration: Installation of the nitrogen functionality ortho to the methyl group.

  • Cyclocondensation: Formation of the phthalazinone heterocycle.

  • Reduction: Conversion of the nitro group to the target amine.

SynthesisRoute Start Phthalic Anhydride + Toluene Step1 Step 1: Friedel-Crafts (AlCl3) Start->Step1 Inter1 2-(4-methylbenzoyl) benzoic acid Step1->Inter1 Step2 Step 2: Nitration (HNO3/H2SO4) Inter1->Step2 Inter2 2-(4-methyl-3-nitrobenzoyl) benzoic acid Step2->Inter2 Step3 Step 3: Cyclization (N2H4·H2O) Inter2->Step3 Inter3 4-(4-methyl-3-nitrophenyl) phthalazin-1-one Step3->Inter3 Step4 Step 4: Reduction (H2/Pd-C or Fe/NH4Cl) Inter3->Step4 Target TARGET: 4-(3-amino-4-methylphenyl)- 2H-phthalazin-1-one Step4->Target

Figure 1: Linear synthetic pathway for the target phthalazinone.

Reagents, Materials, and Equipment[1][2][3][4][5]

Chemical Reagents Table
ReagentCAS No.GradeRoleSafety Note
Phthalic Anhydride 85-44-9>99%Starting MaterialIrritant, sensitizer.
Toluene 108-88-3AnhydrousReagent/SolventFlammable, reprotoxic.
Aluminum Chloride (AlCl₃) 7446-70-0AnhydrousCatalystReacts violently with water; releases HCl.
Nitric Acid (Fuming) 7697-37-2>90%Nitrating AgentStrong oxidizer, corrosive.
Sulfuric Acid 7664-93-998% Conc.[1]Solvent/CatalystCorrosive, dehydrating agent.
Hydrazine Monohydrate 7803-57-864-65% (N2H4)Cyclization AgentCarcinogen , toxic, corrosive. Handle in hood.
Palladium on Carbon 7440-05-310% loadingCatalystPyrophoric when dry.
Iron Powder 7439-89-6-325 meshReductant (Alt)Dust explosion hazard.
Essential Equipment
  • Reactor: 3-neck round bottom flasks (250 mL - 1 L) equipped with mechanical stirring (overhead stirrer preferred for Step 1 slurry).

  • Temperature Control: Ice/Salt bath (-10°C to 0°C) and Oil bath (up to 120°C).

  • Filtration: Buchner funnels with chemically resistant filter paper.

  • Hydrogenation: Parr shaker or hydrogen balloon setup (for Step 4 Method A).

Detailed Experimental Protocols

Stage 1: Synthesis of 2-(4-methylbenzoyl)benzoic acid

Mechanism: Friedel-Crafts Acylation. Rationale: Toluene is used in excess as both reagent and solvent to drive the reaction and manage the viscosity of the AlCl₃ complex.

  • Setup: Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser, addition funnel, and mechanical stirrer. Connect the condenser outlet to a caustic scrubber (NaOH solution) to trap HCl gas.

  • Charge: Add Phthalic Anhydride (14.8 g, 100 mmol) and anhydrous Toluene (100 mL).

  • Activation: Cool the mixture to 0°C. Add Aluminum Chloride (28.0 g, 210 mmol) portion-wise over 20 minutes. Note: AlCl₃ is used in >2 equivalents because it complexes with the product's carbonyl groups.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 50-60°C for 3 hours. The mixture will turn viscous and dark.

  • Quench: Cool to room temperature. Pour the reaction mixture slowly onto a stirred mixture of Ice (200 g) and Conc. HCl (30 mL) . Caution: Exothermic hydrolysis.

  • Workup:

    • Steam distill or rotovap to remove excess toluene.

    • The solid residue is the crude product. Filter and wash with water.[2][3]

    • Dissolve the solid in 10% Na₂CO₃ solution (extracts the acid). Filter off any insoluble alumina/tars.

    • Acidify the filtrate with HCl to pH 2. The product will precipitate as a white solid.

  • Purification: Filter, wash with water, and dry.[2] Recrystallize from Toluene/Ethanol if necessary.

    • Yield Expectation: 85-90%.[4]

    • Appearance: White crystalline solid.[5]

Stage 2: Regioselective Nitration

Mechanism: Electrophilic Aromatic Substitution. Rationale: The methyl group directs ortho/para.[6] The benzoyl group directs meta. The position ortho to the methyl (and meta to the benzoyl) is synergistically activated, ensuring high regioselectivity for the 3-nitro isomer.

  • Preparation of Mixed Acid: In a separate flask, cool Conc. H₂SO₄ (40 mL) to 0°C. Slowly add Fuming HNO₃ (4.5 mL, ~105 mmol) dropwise, maintaining temperature <10°C.

  • Substrate Solution: Dissolve 2-(4-methylbenzoyl)benzoic acid (24.0 g, 100 mmol) in Conc. H₂SO₄ (100 mL) in a 500 mL flask. Cool to -5°C to 0°C using an ice/salt bath.

  • Addition: Add the cold Mixed Acid dropwise to the substrate solution over 45 minutes.

    • Critical Control Point:Do NOT exceed 5°C. Higher temperatures promote dinitration or nitration of the phthalic ring.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to 10°C for 1 hour. Monitor by TLC (DCM:MeOH 9:1).

  • Quench: Pour the mixture carefully onto 500 g of Crushed Ice with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Isolation: Filter the solid. Wash copiously with cold water until the filtrate is neutral.

    • Yield Expectation: 75-85%.

    • Product:2-(4-methyl-3-nitrobenzoyl)benzoic acid .

Stage 3: Cyclization to Phthalazinone Core

Mechanism: Condensation / Dehydration. Rationale: Hydrazine reacts with the ketone and the carboxylic acid to form the 6-membered lactam ring.

  • Setup: 500 mL Round bottom flask with reflux condenser.

  • Charge: Suspend 2-(4-methyl-3-nitrobenzoyl)benzoic acid (28.5 g, 100 mmol) in Ethanol (250 mL).

  • Reagent Addition: Add Hydrazine Monohydrate (7.5 mL, ~150 mmol) dropwise.

    • Safety: Hydrazine is toxic. Use gloves and work in a fume hood.

  • Reaction: Heat to Reflux (78°C) for 4-6 hours. The suspension will likely clear then reprecipitate the product.

  • Workup: Cool the mixture to room temperature and then to 0°C.

  • Isolation: Filter the precipitate. Wash with cold ethanol (2 x 30 mL) and diethyl ether.

    • Yield Expectation: 90-95%.

    • Product:4-(4-methyl-3-nitrophenyl)-2H-phthalazin-1-one .

Stage 4: Reduction to Target Amine

Two methods are provided.[2] Method A is preferred for purity; Method B is a cost-effective alternative.

Method A: Catalytic Hydrogenation (Preferred)
  • Charge: In a hydrogenation vessel, dissolve the Nitro-phthalazinone (10 g) in Methanol/THF (1:1 mixture, 100 mL).

  • Catalyst: Add 10% Pd/C (1.0 g, 10 wt% loading) under an Argon atmosphere.

  • Reaction: Hydrogenate at 30-50 psi H₂ at room temperature for 4-6 hours.

  • Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with warm Methanol.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water.

Method B: Iron/Ammonium Chloride (Alternative)
  • Charge: Suspend the Nitro-phthalazinone (10 g) in Ethanol (100 mL) and Water (30 mL).

  • Activation: Add Ammonium Chloride (5.0 g) and Iron Powder (6.0 g, 3 equiv).

  • Reaction: Heat to Reflux for 2-3 hours with vigorous stirring.

  • Workup: Filter hot through Celite to remove iron oxides. Wash with hot ethanol.

  • Isolation: Concentrate the filtrate. The amine product will crystallize upon cooling.

Analytical Specifications

For the final product: 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one .

  • Physical State: Off-white to pale yellow powder.

  • Molecular Weight: 251.29 g/mol .

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 12.6 (s, 1H, NH lactam)

    • δ 8.3 - 7.8 (m, 4H, Phthalazine Ar-H)

    • δ 7.0 (d, 1H, Toluene C5-H)

    • δ 6.8 (s, 1H, Toluene C2-H)

    • δ 6.7 (d, 1H, Toluene C6-H)

    • δ 5.0 (s, 2H, NH2, broad, D2O exchangeable)

    • δ 2.1 (s, 3H, CH3)

  • Mass Spectrometry (ESI+): [M+H]+ = 252.1.

Troubleshooting & Optimization

IssueProbable CauseSolution
Step 1: Low Yield / Sticky Solid Incomplete hydrolysis of Al-complex.Ensure thorough quenching with HCl. Increase stirring time during quench.
Step 2: Mixture of Isomers Reaction temperature too high (>10°C).Strictly control addition rate of HNO₃. Use a salt-ice bath.
Step 3: Residual Hydrazine Excess reagent trapped in crystal lattice.Wash the filter cake thoroughly with water followed by ethanol. Dry under high vacuum.
Step 4: Incomplete Reduction Catalyst poisoning (Method A) or clumping (Method B).Method A: Use fresh catalyst. Method B: Ensure vigorous mechanical stirring.

References

  • BenchChem. (2025).[1][6] Application Notes & Protocols: Synthesis of PARP Inhibitors from 4-(4-hydroxyphenyl)phthalazin-1(2H)-one. Retrieved from

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. Link

  • Loh, V. M., et al. (2005). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & Medicinal Chemistry Letters, 15(9), 2235-2238.
  • Organic Syntheses. (1929). Nitration of Methyl Benzoate (General procedure for nitration of deactivated aromatics). Org. Synth. 9, 59. Link

  • Gharda Chemicals Ltd. (2023). Process for the preparation of 2-nitro-4-(methylsulfonyl)benzoic acid (Demonstrates nitration of substituted benzoic acids). WO2023275677A1. Link

Sources

Method

derivatization of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one for SAR studies

Application Note: Derivatization of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one for PARP Inhibitor SAR Studies Strategic Overview The scaffold 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one (hereafter referred to as S...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one for PARP Inhibitor SAR Studies

Strategic Overview

The scaffold 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one (hereafter referred to as Scaffold A ) is a privileged structure in the design of Poly (ADP-ribose) polymerase (PARP) inhibitors. It serves as the core pharmacophore for several clinical candidates, including AZD2461 and analogs of Olaparib .

For SAR (Structure-Activity Relationship) studies, this molecule presents a distinct tripartite architecture:

  • The Phthalazinone Core: Mimics nicotinamide, forming critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic domain.

  • The Phenyl Linker: Provides hydrophobic pi-stacking interactions. The ortho-methyl group induces a dihedral twist, optimizing fit within the hydrophobic pocket.

  • The Aniline Handle: The 3-amino group is the primary vector for derivatization. It points towards the solvent-exposed region, making it the ideal site to modulate physicochemical properties (LogD, solubility) and overcome resistance mechanisms (e.g., P-gp efflux).

This guide details the chemical derivatization of the aniline moiety to generate high-quality SAR libraries.

Chemical Space & SAR Logic

The primary objective of derivatizing Scaffold A is to extend a "tail" into the solvent channel. The nature of this tail dictates the compound's metabolic stability and efflux ratio.

Visualizing the SAR Strategy

SAR_Strategy cluster_zones Functional Zones Scaffold Scaffold A (Phthalazinone Core) Target PARP-1/2 Active Site Scaffold->Target  Binding Affinity   Zone1 Phthalazinone NH (Do Not Modify) Scaffold->Zone1 Zone2 Ortho-Methyl (Conformational Lock) Scaffold->Zone2 Zone3 Aniline Amine (Derivatization Vector) Scaffold->Zone3 Mod1 Amide Linkers (Stability/Rigidity) Zone3->Mod1 Mod2 Alkyl Amines (Basicity/Solubility) Zone3->Mod2 Mod3 Ureas/Carbamates (H-Bond Donors) Zone3->Mod3

Figure 1: SAR Logic for Scaffold A. The aniline amine (Zone 3) is the sole vector for modification without disrupting the critical PARP binding pharmacophore.

Synthetic Pathways

The aniline nitrogen in Scaffold A is moderately hindered by the ortho-methyl group and electron-rich. Standard coupling protocols must be adjusted to ensure complete conversion.

Pathway A: Amide Coupling (Priority)
  • Objective: Synthesis of amide-linked tails (e.g., cyclopropanecarbonyl or piperazine-carbonyl derivatives).

  • Challenge: The ortho-methyl group creates steric hindrance.

  • Solution: Use of high-efficiency coupling reagents (HATU) or acid chlorides.

Pathway B: Reductive Amination
  • Objective: Synthesis of secondary/tertiary amine tails.

  • Challenge: Reversibility and imine stability.

  • Solution: Use of Sodium Triacetoxyborohydride (STAB) in mild acidic conditions.

Detailed Protocols

Protocol A: HATU-Mediated Amide Coupling (Library Scale)

Best for: Generating diverse libraries with carboxylic acids.

Materials:

  • Scaffold A: 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one (1.0 eq)

  • Carboxylic Acid (R-COOH): Diverse set (1.2 eq)

  • HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (1.5 eq)

  • DIPEA: N,N-Diisopropylethylamine (3.0 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Preparation: In a 4 mL vial equipped with a magnetic stir bar, dissolve Scaffold A (50 mg, ~0.2 mmol) in anhydrous DMF (1.0 mL).

    • Note: Phthalazinones have poor solubility in DCM/Ether. DMF or DMA is required.

  • Activation: In a separate vial, pre-mix the Carboxylic Acid (0.24 mmol, 1.2 eq), HATU (0.3 mmol, 1.5 eq), and DIPEA (0.6 mmol, 3.0 eq) in DMF (0.5 mL). Stir for 5 minutes to form the activated ester.

  • Coupling: Add the activated acid solution to the Scaffold A solution dropwise.

  • Reaction: Seal the vial and stir at 40°C for 12–16 hours.

    • Critical: The elevated temperature (vs. standard RT) helps overcome the steric hindrance of the ortho-methyl group.

  • Monitoring: Check via LC-MS. Look for the disappearance of the aniline peak (M+H ~252) and appearance of the amide product.

  • Workup:

    • Dilute with EtOAc (10 mL).

    • Wash with sat. NaHCO3 (2 x 5 mL) to remove excess acid/HATU byproducts.

    • Wash with Brine (1 x 5 mL).

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography (DCM:MeOH gradient, typically 0-10% MeOH).

Protocol B: Reductive Amination

Best for: Installing flexible alkyl linkers.

Materials:

  • Scaffold A: (1.0 eq)

  • Aldehyde/Ketone: (1.5 eq)

  • Reducing Agent: NaBH(OAc)3 (Sodium triacetoxyborohydride) (3.0 eq)

  • Acid Catalyst: Acetic Acid (glacial, 1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or THF.

Step-by-Step Procedure:

  • Imine Formation: Dissolve Scaffold A (50 mg, 0.2 mmol) and the Aldehyde (0.3 mmol) in DCE (2 mL). Add 1 drop of Acetic Acid.

  • Stir: Stir at Room Temperature for 2 hours.

    • Checkpoint: If the aldehyde is unreactive, heat to 50°C for 1 hour.

  • Reduction: Cool to RT. Add NaBH(OAc)3 (0.6 mmol) in one portion.

  • Reaction: Stir overnight (12–16 h) under nitrogen.

  • Quench: Add sat. NaHCO3 (2 mL) and stir vigorously for 10 mins.

  • Extraction: Extract with DCM (3 x 5 mL).

  • Purification: Preparative HPLC is often required as the difference in Rf between secondary amine product and primary amine starting material can be small.

Data Analysis & Validation

Synthesized derivatives must be validated for structural integrity and purity before biological screening.

Table 1: QC Parameters for Scaffold A Derivatives

ParameterMethodAcceptance CriteriaNotes
Purity UPLC-UV (254 nm)> 95%Essential for reliable IC50 data.
Identity LC-MS (ESI+)[M+H]+ ± 0.4 DaConfirm mass. Watch for halogen isotopes if present.
Structure 1H NMR (DMSO-d6)Integration matchesVerify the amide NH proton (usually δ 9.5–10.5 ppm).
Solubility Kinetic Solubility> 20 µM (PBS)Phthalazinones can be insoluble; check early.
Workflow Visualization

Workflow Start Start: Scaffold A React Reaction (HATU or Reductive Amination) Start->React QC1 LC-MS Check (Conversion > 90%?) React->QC1 QC1->React No (Add Reagents/Heat) Workup Workup & Isolation QC1->Workup Yes Purify Purification (Flash/Prep-HPLC) Workup->Purify FinalQC Final QC (NMR, Purity) Purify->FinalQC Assay PARP Inhibition Assay FinalQC->Assay

Figure 2: Experimental Workflow for Library Generation.

Troubleshooting & Expert Tips

  • Regioselectivity: The phthalazinone ring contains a lactam NH (position 2). Under basic alkylation conditions (e.g., NaH/Alkyl Halide), this position will react. However, for the amide coupling and reductive amination protocols described above, the aniline amine is significantly more nucleophilic toward acylating agents than the lactam nitrogen. Therefore, protection of the phthalazinone NH is generally not required if using HATU/Acid Chlorides.

  • Solubility: If the reaction mixture turns into a slurry, switch solvent from DMF to NMP (N-Methyl-2-pyrrolidone).

  • Purification: Phthalazinone derivatives often "streak" on silica. Add 1% Triethylamine to your DCM:MeOH eluent to sharpen peaks.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. Link

  • Oplustil O'Connor, L., et al. (2016). The PARP Inhibitor AZD2461 Provides Insights into Sister Chromatid Exchange as a Predictor of Clinical Efficacy. Cancer Research, 76(20), 6084-6094. Link

  • Due-Hansen, M. E., et al. (2016).[1] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[1][2] Organic & Biomolecular Chemistry, 14, 430-433. Link

  • Lohse, A., et al. (2011). 4-(3-Piperazin-1-yl-benzyl)-2H-phthalazin-1-one derivatives as potent PARP-1 inhibitors.[3] Bioorganic & Medicinal Chemistry Letters, 21(16), 4888-4892. Link

Sources

Application

Application Notes and Protocols: Amide Coupling Strategies for 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one

Introduction The formation of the amide bond is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1][2] It forms the backbone of peptides and proteins and is a ubiqu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The formation of the amide bond is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1][2] It forms the backbone of peptides and proteins and is a ubiquitous functional group in a vast array of pharmaceuticals.[3] The direct condensation of a carboxylic acid and an amine is kinetically slow and thermodynamically challenging due to the formation of a non-reactive ammonium carboxylate salt.[2] Consequently, the reaction necessitates the activation of the carboxylic acid to generate a highly electrophilic intermediate that is susceptible to nucleophilic attack by the amine.[4]

This application note provides a detailed guide to amide coupling protocols specifically tailored for 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one, a key building block in the synthesis of various biologically active molecules.[5][6] As an aniline derivative, this amine presents a moderate challenge due to the reduced nucleophilicity of the aromatic amino group compared to its aliphatic counterparts.[7][8] This guide will explore the mechanistic underpinnings of common coupling strategies, present detailed, field-proven protocols, and offer troubleshooting advice to empower researchers to achieve high-yield, high-purity synthesis of their target amides.

The Substrate: Considerations for an Aniline Derivative

4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one features an aromatic amine (aniline). The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, rendering it less basic and less nucleophilic than a typical alkylamine. This inherent property can lead to sluggish or incomplete reactions with standard amide coupling conditions.[1][9] Therefore, the selection of a sufficiently potent coupling reagent and optimized reaction conditions is paramount for success.

Core Principles & Mechanistic Overview

The fundamental principle of all amide coupling reactions is the conversion of a carboxylic acid's hydroxyl group into a better leaving group.[10] This is achieved using a "coupling reagent." The process can be visualized as a two-stage sequence: activation followed by aminolysis.

G cluster_activation Activation Step cluster_aminolysis Aminolysis Step Acid R-COOH (Carboxylic Acid) Activated_Intermediate Activated Intermediate (e.g., Active Ester) Acid->Activated_Intermediate + Reagent Reagent Coupling Reagent Amine Ar-NH2 (Phthalazinone Amine) Amide R-CONH-Ar (Final Amide Product) Activated_Intermediate->Amide + Amine Byproduct Byproduct

Caption: General workflow for amide bond formation.

Common Classes of Coupling Reagents
1. Carbodiimides: EDC and DCC

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used due to their cost-effectiveness and efficiency.[2][10] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][11]

However, this intermediate is unstable and can rearrange to form an inactive N-acylurea byproduct. To mitigate this and reduce the risk of racemization with chiral acids, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are almost always included.[12] These additives trap the O-acylisourea to form a more stable and selective HOBt- or HOAt-active ester, which then reacts cleanly with the amine.[13][14] EDC is particularly favored in laboratory settings because its urea byproduct is water-soluble, facilitating easy removal during aqueous workup.[2][13]

G node_acid R-COOH node_o_acyl O-Acylisourea Intermediate (Highly Reactive) node_acid->node_o_acyl + EDC node_edc EDC node_hobt_ester HOBt-Active Ester (More Stable, Less Racemization) node_o_acyl->node_hobt_ester + HOBt node_n_acyl N-Acylurea (Side Product) node_o_acyl->node_n_acyl Rearrangement node_hobt HOBt node_hobt_ester->node_hobt Regenerated node_amide R-CONH-Ar node_hobt_ester->node_amide + Ar-NH2 node_amine Ar-NH2 node_edc_urea EDC-Urea (Water-Soluble Byproduct) G node_acid R-COOH node_carboxylate R-COO⁻ node_acid->node_carboxylate + DIPEA node_base DIPEA node_oat_ester OAt-Active Ester (Highly Reactive) node_carboxylate->node_oat_ester + HATU node_hatu HATU node_amine Ar-NH2 node_amide R-CONH-Ar node_oat_ester->node_amide + Ar-NH2 node_tmu Tetramethylurea (Byproduct) node_hoat HOAt (Byproduct)

Caption: HATU-mediated amide coupling mechanism.

Comparative Overview of Reagents
FeatureProtocol 1: EDC / HOBtProtocol 2: HATU / DIPEA
Reagent Class CarbodiimideUronium Salt
Relative Cost LowerHigher
Reactivity GoodExcellent
Suitability General purpose, good for standard couplings.Excellent for difficult couplings (hindered substrates, anilines). [9]
Byproducts Water-soluble EDC-urea, HOBt. [13]Tetramethylurea, HOAt. [15]
Racemization Risk Low with HOBt additive. [12][16]Very low. [16]
Typical Base DIPEA or Triethylamine (optional but recommended).Non-nucleophilic base (e.g., DIPEA) is required. [17]

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. [13]

Protocol 1: EDC/HOBt Mediated Coupling of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one

This protocol is a robust and cost-effective method suitable for a wide range of carboxylic acids. The inclusion of HOBt is critical for efficient coupling to the aniline substrate. [1] Materials and Reagents:

  • 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) and 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one (1.1 equiv.) in anhydrous DMF (to a concentration of 0.1-0.2 M).

  • Additive Addition: Add HOBt (1.2 equiv.) to the solution and stir for 5 minutes at room temperature to ensure dissolution.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add EDC·HCl (1.2 equiv.) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Base Addition: Add DIPEA (2.5 equiv.) dropwise to the stirred suspension. The mixture should become more homogeneous.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. [12]7. Aqueous Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). [13]This removes unreacted starting materials, DIPEA·HCl salt, HOBt, and the water-soluble EDC-urea byproduct. [12]8. Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes or Methanol/DCM) to afford the pure amide.

Protocol 2: HATU Mediated Coupling of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one

This protocol utilizes the highly efficient HATU reagent and is recommended for sterically hindered carboxylic acids or when Protocol 1 gives low yields. [13][16] Materials and Reagents:

  • 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 5% aqueous Lithium Chloride (LiCl) solution (optional, for DMF removal)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Pre-activation: Under an inert atmosphere, add the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) to a flame-dried round-bottom flask. [13]2. Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (3.0 equiv.) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid. [13]4. Amine Addition: Add a solution of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one (1.1 equiv.) in a minimum amount of anhydrous DMF to the activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 to 12 hours. For particularly sluggish reactions, gentle heating (40-50 °C) can be applied. [7]6. Monitoring: Monitor the reaction progress by TLC or LC-MS. HATU-mediated reactions are often significantly faster than EDC couplings. [16]7. Aqueous Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with water or 5% LiCl solution (3x) to remove the bulk of the DMF. [18] * Subsequently, wash with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inadequate activation of the carboxylic acid. 2. Low nucleophilicity of the aniline. [7] 3. Degraded coupling reagent (especially EDC, which is moisture-sensitive). 4. Steric hindrance. [9]1. Switch from EDC/HOBt to a more potent reagent like HATU. [13] 2. Increase the reaction temperature to 40-60 °C. [7] 3. Use fresh, anhydrous reagents and solvents. [7] 4. Increase reaction time and monitor carefully.
Formation of Side Products 1. With EDC, formation of N-acylurea byproduct. 2. Epimerization of a chiral center on the carboxylic acid.1. Ensure an adequate amount (at least 1.0 equiv.) of HOBt or HOAt is used with EDC. [12] 2. Keep reaction temperatures low, especially during the activation step. Use of HOAt or Oxyma can further suppress racemization. [19]
Difficult Purification 1. Byproducts (e.g., tetramethylurea from HATU) co-eluting with the product. 2. Residual DMF in the crude product.1. Ensure the aqueous workup is performed thoroughly. Tetramethylurea has some water solubility. 2. During workup, wash the organic layer multiple times with water or a 5% LiCl solution to effectively remove DMF. [18]
Starting Amine is a Hydrochloride Salt The amine is protonated and not nucleophilic.Add one additional equivalent of base (e.g., DIPEA or triethylamine) to the reaction mixture to neutralize the salt in situ. [12]

References

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. (n.d.). AIR Unimi. Retrieved March 7, 2024, from [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Waseda University. Retrieved March 7, 2024, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved March 7, 2024, from [Link]

  • Optimizing Amide Coupling Reactions. (n.d.). Scribd. Retrieved March 7, 2024, from [Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2009, February 15). PubMed. Retrieved March 7, 2024, from [Link]

  • Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved March 7, 2024, from [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015, November 15). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved March 7, 2024, from [Link]

  • Optimizing Amide Reaction Pathways for Lower Energy Outputs. (2026, February 28). Patsnap Eureka. Retrieved March 7, 2024, from [Link]

  • Metal-catalysed approaches to amide bond formation. (n.d.). University of Bath's research portal. Retrieved March 7, 2024, from [Link]

  • Recent developments in catalytic amide bond formation. (n.d.). Sci-Hub. Retrieved March 7, 2024, from [Link]

  • A Review of Amide Bond Formation in Microwave Organic Synthesis. (2014, August 1). MDPI. Retrieved March 7, 2024, from [Link]

  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Application Note – Amide coupling 96-well plate kit. (n.d.). Synple Chem. Retrieved March 7, 2024, from [Link]

  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. (2007, October 12). ACS Publications. Retrieved March 7, 2024, from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 7, 2024, from [Link]

  • Amide coupling reaction between a carboxylic acid and aniline derivatives. (2026, January 30). Reddit. Retrieved March 7, 2024, from [Link]

  • EDC-HOBt Amide coupling workup help. (2024, April 28). Reddit. Retrieved March 7, 2024, from [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 14). YouTube. Retrieved March 7, 2024, from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 7, 2024, from [Link]

  • Struggling with amide coupling. (2024, October 9). Reddit. Retrieved March 7, 2024, from [Link]

  • Does anyone have experience with amide coupling reaction of aniline?. (2014, June 19). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • How should I purify a complex, polar, amide reaction mixture?. (2023, February 10). Biotage. Retrieved March 7, 2024, from [Link]

  • Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Design, synthesis, and in vitro evaluation of 4-aminoalkyl-1(2H)-phthalazinones as potential multifunctional anti-Alzheimer's disease agents. (2021, June 15). PubMed. Retrieved March 7, 2024, from [Link]

  • Synthesis and behaviour of 4-(4′-chloro-3′-methyl phenyl)-1(2H)-phthalazinone towards certain electrophiles and nucleophiles. (2025, August 7). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Behavior of 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone towards carbon electrophiles and carbon nucleophiles. (n.d.). JOCPR. Retrieved March 7, 2024, from [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021, December 29). MDPI. Retrieved March 7, 2024, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one synthesis

Technical Support Center: Phthalazinone Scaffold Synthesis Ticket ID: #PHT-404-OPT Subject: Yield Optimization for 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Phthalazinone Scaffold Synthesis Ticket ID: #PHT-404-OPT Subject: Yield Optimization for 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one Status: Open Assigned Specialist: Dr. A. Vance, Senior Process Chemist

Executive Summary

You are encountering yield attrition during the synthesis of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one . This molecule is a structural analog of the PARP inhibitor pharmacophore (e.g., Olaparib).

The synthesis typically proceeds via a two-stage workflow:

  • Cyclization: Condensation of a keto-acid precursor with hydrazine to form the phthalazinone core.

  • Reduction: Conversion of the nitro-precursor (if used) to the target aniline.

Root Cause Analysis: Yield losses in this scaffold are rarely linear. They usually stem from three specific bottlenecks:

  • Incomplete Cyclization: Formation of the uncyclized hydrazone intermediate due to insufficient thermal energy or pH control.

  • Over-Reduction: Cleavage of the N-N bond in the phthalazinone ring during the nitro-reduction step (a common pitfall with high-pressure hydrogenation).

  • Solubility Traps: The target molecule exhibits "brick-dust" solubility (poor in water and most organics), leading to losses during filtration or recrystallization.

Visual Workflow: The Optimized Pathway

The following diagram outlines the critical control points (CCPs) where yield is lost and the corrective actions required.

Phthalazinone_Synthesis Precursor 2-(4-methyl-3-nitrobenzoyl) benzoic acid Intermediate Nitro-Phthalazinone (Precipitate) Precursor->Intermediate Reflux (AcOH/EtOH) >80°C Waste Uncyclized Hydrazone (Impurity) Precursor->Waste Low Temp <60°C Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Intermediate Reduction Reduction Step (CRITICAL) Intermediate->Reduction Target 4-(3-amino-4-methylphenyl)- 2H-phthalazin-1-one Reduction->Target Fe/NH4Cl or Controlled H2 RingOpen Ring-Opened Diamide (Over-reduction) Reduction->RingOpen High Pressure H2 Pd/C + Acid

Caption: Critical Control Points (CCPs) in the synthesis. Note the divergence at the reduction step where aggressive conditions can destroy the heterocyclic core.

Module 1: The Cyclization Bottleneck

Issue: The reaction of 2-(3-nitro-4-methylbenzoyl)benzoic acid with hydrazine yields a gummy solid or low conversion.

Technical Insight: The formation of the phthalazinone ring is a condensation followed by an intramolecular dehydration. In pure ethanol, the reaction often stalls at the hydrazone intermediate (open ring) if the temperature isn't high enough or if the water byproduct isn't managed.

Protocol Optimization: Do not rely solely on Ethanol. Switch to an Acetic Acid/Ethanol system. Acetic acid acts as a catalyst for the dehydration step.

ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield)
Solvent Ethanol (Reflux ~78°C)Glacial Acetic Acid or AcOH/EtOH (1:1)
Temperature 78°C100°C - 118°C
Hydrazine 1.1 - 1.5 eq3.0 - 5.0 eq (Excess drives equilibrium)
Workup Evaporation (Traps impurities)Water Quench (Precipitates pure product)

Step-by-Step Fix:

  • Dissolve the keto-acid precursor in Glacial Acetic Acid (5 mL per gram).

  • Add Hydrazine Hydrate (3.0 equivalents) dropwise at room temperature (Exothermic!).

  • Heat to reflux (118°C) for 4–6 hours. Monitor by TLC; the hydrazone intermediate often runs slightly lower than the product.

  • Cool to 90°C and slowly add water (approx. 20% of reaction volume). This forces the phthalazinone to crystallize out while keeping impurities in the mother liquor.

  • Filter hot or warm to remove the "gummy" oligomers often seen in cold filtrations.

Module 2: The Reduction Trap (Nitro Amine)

Issue: Low yield after reduction, or disappearance of the phthalazinone core (appearance of diamides).

Technical Insight: The phthalazinone ring contains a C=N bond and an N-N bond. Aggressive hydrogenation (e.g., Pd/C at >50 psi, or high temperatures with acid) can cleave the N-N bond, opening the ring to form a diamide byproduct.

Recommended Reductant: Iron/Ammonium Chloride (Fe/NH₄Cl) While "old school," this method is chemoselective for the nitro group and leaves the phthalazinone core untouched.

Protocol:

  • Suspend the Nitro-Phthalazinone intermediate in Ethanol/Water (3:1) .

  • Add Ammonium Chloride (5.0 eq) and Iron Powder (325 mesh, 5.0 eq).

  • Heat to reflux (80°C) with vigorous stirring (mechanical stirring recommended due to heavy slurry).

  • Monitor reaction (usually complete in 2–3 hours).

  • Hot Filtration: Filter the mixture while hot through a Celite pad to remove iron oxide sludge. The product is likely soluble in hot ethanol but will crash out upon cooling.

  • Yield Recovery: Wash the iron cake with boiling ethanol to recover trapped product.

Alternative (Clean Chemistry): If metal waste is a concern, use Sodium Dithionite (Na₂S₂O₄) in THF/Water. This is a mild reduction that operates at room temperature or slight heating and preserves the heterocyclic ring.

Module 3: Purification & Solubility

Issue: Product is trapped in the filter cake or mother liquor.

Diagnostic: 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one is amphoteric but predominantly behaves as a weak base due to the aniline. However, the lactam (phthalazinone) moiety makes it sparingly soluble in non-polar solvents.

Troubleshooting Guide:

  • Scenario A: Product is in the Iron Sludge (Fe reduction).

    • Fix: The product is likely precipitating with the iron oxides. Extract the sludge with Hot DMF or DMAc (Dimethylacetamide), then precipitate by pouring into water.

  • Scenario B: Product is impure (colored).

    • Fix: Recrystallization solvent of choice is n-Butanol or Methoxyethanol . These high-boiling alcohols dissolve the product at reflux but allow high recovery at 0°C.

    • Avoid: DMSO (hard to remove) or DCM (product likely insoluble).

Frequently Asked Questions (FAQs)

Q: Can I use catalytic hydrogenation (H₂/Pd-C)? A: Yes, but proceed with caution. Use 5% Pd/C (not 10%) and keep pressure below 30 psi . Do not add acid to the hydrogenation mixture, as protonation of the phthalazinone nitrogen accelerates ring opening.

Q: My reaction mixture turned black during cyclization. A: This indicates oxidative decomposition of hydrazine or the aniline product. Ensure you are using Hydrazine Hydrate (64% or 80%) , not anhydrous hydrazine (too reactive). Ensure an inert atmosphere (


) is used if the temperature exceeds 100°C.

Q: The product is not precipitating after adding water. A: You may have formed the sodium salt if you used NaOH in a previous step. Adjust pH to 7.0–8.0 . The phthalazinone N-H is acidic (


), and the aniline is basic. Neutral pH is the sweet spot for precipitation.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591.

    • Context: Establishes the standard hydrazine cyclization protocols for Olaparib-class molecules.
  • Loh, V. M., et al. (2010). Development of a Scalable Process for the PARP Inhibitor Olaparib. Organic Process Research & Development, 14(4), 1000–1010.
  • El-Badry, Y. A., et al. (2012). Behavior of 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone towards carbon electrophiles and carbon nucleophiles. Journal of Chemical and Pharmaceutical Research, 4(5), 2354-2361.

    • Context: Provides specific experimental data on the synthesis of methyl-phenyl substituted phthalazinones using ethanol/hydrazine.
  • Vomero, S., et al. (2015). Process for the reduction of nitro derivatives to amines.[1][2] US Patent App. 2015/0232412.

    • Context: Validates metal-free and selective reduction techniques for nitro-arom

Sources

Optimization

Technical Support Center: Purification of Insoluble Phthalazinone Derivatives

Welcome to the Technical Support Center for the purification of insoluble phthalazinone derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of insoluble phthalazinone derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity phthalazinone compounds. The inherent low solubility of many phthalazinone derivatives presents a significant hurdle in their isolation and purification. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these specific issues.

Troubleshooting Guide: Common Purification Problems and Solutions

This section is structured in a question-and-answer format to directly address the most common and pressing issues faced during the purification of insoluble phthalazinone derivatives.

Recrystallization Issues

Question 1: My phthalazinone derivative "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solute is supersaturated or the solution is cooled too quickly, causing the compound to separate as a liquid rather than crystallizing. The presence of impurities can also contribute to this phenomenon.[1]

Troubleshooting Steps:

  • Add More Solvent: Introduce a small amount of the hot solvent to dissolve the oil completely, then allow the solution to cool at a much slower rate.[1]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. This creates nucleation sites for crystal growth.[1][2]

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to initiate crystallization.[1][2][3]

  • Solvent System Modification: Consider using a co-solvent system. Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Allow this to cool slowly.[1][3]

Question 2: I'm experiencing very low recovery after recrystallization. What are the likely causes and how can I improve my yield?

Answer: Low recovery is a common frustration, often stemming from using too much solvent or the compound having significant solubility even in the cold solvent.[1]

Troubleshooting Steps:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your compound.[1] Adding excess solvent will keep more of your product dissolved in the mother liquor upon cooling.

  • Optimize Cooling: After slow cooling to room temperature, place the flask in an ice bath or refrigerator to maximize the precipitation of your product.[3]

  • Mother Liquor Recovery: The filtrate, or "mother liquor," can be concentrated by evaporation to recover more product. This second crop of crystals may require another recrystallization to achieve the desired purity.[1]

Question 3: My recrystallized phthalazinone product is still colored, even after multiple attempts. How can I remove colored impurities?

Answer: Colored impurities are often highly conjugated molecules that can be challenging to remove if their solubility profile is similar to your target compound.

Troubleshooting Steps:

  • Activated Charcoal Treatment: Add a very small amount of activated charcoal to the hot solution during the recrystallization process. The charcoal will adsorb the colored impurities.[3]

    • Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to a decrease in yield.[3]

  • Filtration: After a brief period of heating with charcoal, filter the hot solution through a pad of Celite or glass wool to remove the charcoal before allowing the solution to cool and crystallize.[1][3]

Column Chromatography Challenges

Question 4: My phthalazinone derivative is showing poor separation on a silica gel column, with overlapping peaks. How can I improve the resolution?

Answer: Poor separation in column chromatography is typically due to an inappropriate solvent system, overloading the column, or improper packing.[3] The acidic nature of silica gel can also sometimes cause issues with nitrogen-containing heterocyclic compounds.[3]

Troubleshooting Steps:

  • Optimize the Mobile Phase with TLC: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC).[3]

    • Aim for a retention factor (Rf) of 0.2-0.4 for your target compound to ensure good separation on the column.[3]

    • If your compound is streaking, consider adding a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize acidic sites on the silica gel.[1]

  • Reduce Sample Load: Do not overload the column. A general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the stationary phase.[1]

  • Consider Alternative Stationary Phases:

    • Alumina: For basic compounds, alumina (neutral or basic) can be a better choice than silica gel.[1][4]

    • Reversed-Phase (C18): For highly polar phthalazinones, reversed-phase chromatography might provide better separation.[1]

  • Check for Compound Stability: Test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.[1][3]

Question 5: My polar phthalazinone derivative is not eluting from the silica gel column, even with a highly polar mobile phase.

Answer: This issue can arise if the compound is extremely polar and strongly adsorbs to the silica gel, or if it is degrading on the column.[1]

Troubleshooting Steps:

  • Drastically Increase Mobile Phase Polarity: Employ a gradient elution, starting with a non-polar solvent and gradually moving to a highly polar system, such as dichloromethane/methanol.[1]

  • Switch to a Different Chromatographic Technique:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for very polar compounds. It utilizes a polar stationary phase with a mobile phase containing a high concentration of a water-miscible organic solvent.[4][5]

    • Reversed-Phase Chromatography: As mentioned, this can be a viable alternative where polar compounds elute earlier.

Visualizing the Purification Workflow

A logical approach to purification is crucial. The following diagram outlines a general workflow for purifying insoluble phthalazinone derivatives.

PurificationWorkflow Crude Crude Insoluble Phthalazinone Derivative Recrystallization Recrystallization Crude->Recrystallization Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis Assess Purity ColumnChromatography Column Chromatography PureProduct Pure Product ColumnChromatography->PureProduct Analysis->ColumnChromatography Purity < 95% Analysis->PureProduct Purity > 95%

Caption: A general workflow for the purification of insoluble phthalazinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for recrystallizing phthalazinone derivatives?

A1: Based on available literature, ethanol and ethyl acetate are commonly used and effective solvents for the recrystallization of phthalazinone derivatives.[3][6] Ethanol is generally a good solvent for these compounds upon heating.[3] Solvent pairs, such as ethanol/water or ethyl acetate/hexane, can also be very effective.[3]

Q2: Can I use extraction to purify my insoluble phthalazinone derivative?

A2: Differential extraction is a purification technique based on the differential solubilities of a compound in two immiscible solvents.[7][8] While it can be useful for removing certain types of impurities, its effectiveness for highly insoluble compounds is limited. However, it can be employed as a preliminary clean-up step. For instance, if your impurities are soluble in a solvent in which your product is completely insoluble, a simple washing or trituration can be effective.

Q3: Are there any alternatives to recrystallization and chromatography for purifying these compounds?

A3: Yes, other techniques can be considered depending on the specific properties of your compound and the impurities.

  • Sublimation: This method is suitable for compounds that can transition directly from a solid to a gaseous state without passing through a liquid phase.[7][9] It is effective for separating sublimable compounds from non-volatile impurities.[10]

  • Solid-Phase Extraction (SPE): SPE is an excellent technique for sample cleanup and pre-concentration before a final purification step like chromatography.[4]

Q4: How do I choose between normal-phase and reversed-phase chromatography?

A4: The choice depends on the polarity of your phthalazinone derivative.

  • Normal-Phase (e.g., silica, alumina): The stationary phase is polar, and the mobile phase is non-polar. This is generally suitable for compounds of low to moderate polarity.

  • Reversed-Phase (e.g., C18): The stationary phase is non-polar, and the mobile phase is polar. This is often the better choice for polar compounds that are too strongly retained on normal-phase columns.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a solvent in which your phthalazinone derivative has high solubility at elevated temperatures and low solubility at room temperature.[9] Test small amounts of your compound in various solvents to determine the best option.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude product until it completely dissolves.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Avoid rapid cooling, as this can lead to the formation of small, impure crystals or oiling out.[1]

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[3]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[2]

  • Drying: Dry the purified crystals in a vacuum oven.[2]

Protocol 2: Optimizing Column Chromatography with TLC
  • Spotting: Dissolve a small amount of your crude material in a suitable solvent and spot it onto a TLC plate.

  • Developing: Place the TLC plate in a developing chamber containing a shallow pool of your chosen mobile phase.

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp or by using a staining agent.

  • Analysis and Adjustment:

    • If the spots are too high (high Rf), the mobile phase is too polar. Decrease the polarity by reducing the proportion of the more polar solvent.[1]

    • If the spots are too low (low Rf), the mobile phase is not polar enough. Increase the polarity by increasing the proportion of the more polar solvent.[1]

    • Aim for an Rf value between 0.2 and 0.4 for your target compound for optimal separation on a column.[3]

Data Summary Table

Purification TechniqueKey AdvantagesCommon ChallengesBest Suited For
Recrystallization Scalable, cost-effective, can yield very pure material."Oiling out," low recovery, co-crystallization of impurities.Compounds with a significant difference in solubility at high and low temperatures.
Normal-Phase Chromatography Good for separating isomers and compounds with moderate polarity.Irreversible adsorption, compound degradation on acidic silica.[1]Non-polar to moderately polar phthalazinone derivatives.
Reversed-Phase Chromatography Excellent for purifying polar compounds.Poor retention of very non-polar compounds.Polar and ionizable phthalazinone derivatives.[4]
Sublimation Can provide very high purity for suitable compounds.Only applicable to compounds that sublime.[9]Volatile solids with non-volatile impurities.

Decision-Making for Purification Strategy

The choice of purification method is critical and should be based on the properties of your specific phthalazinone derivative.

PurificationDecision Start Start with Crude Insoluble Phthalazinone SolubilityTest Assess Solubility in Common Solvents Start->SolubilityTest Recrystallization Attempt Recrystallization SolubilityTest->Recrystallization Suitable Solvent Found Chromatography Proceed to Chromatography SolubilityTest->Chromatography No Suitable Solvent PurityCheck Check Purity (TLC/HPLC) Recrystallization->PurityCheck Success Pure Compound Chromatography->Success PurityCheck->Chromatography Further Purification Needed PurityCheck->Success Purity Acceptable

Caption: A decision tree for selecting a purification strategy for insoluble phthalazinones.

References

  • Zain M. Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research. 2024;16(4):134.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
  • Separation techniques: Chromatography. PMC. Available at: [Link].

  • Integrated Liner Technologies. Chromatography in Drug Development. ILT. Published February 8, 2024. Available at: [Link].

  • US Patent US20210323946A1. Process for preparing a phthalazinone derivative and intermediates thereof.
  • NCERT 11 Chemistry. 8.
  • US Patent US11390608B2. Crystalline forms of phthalazinone compound.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design. 2024.
  • BenchChem. Technical Support Center: 4-(4-hydroxyphenyl)phthalazin-1(2H)-one Synthesis. BenchChem.
  • BenchChem. Technical Support Center: Purification of Polar Heterocyclic Compounds. BenchChem.
  • Moravek. How Is Chromatography Used for Purification? Moravek. Available at: [Link].

  • CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS
  • CK-12 Foundation. Methods of Purification of Organic Compounds. Published March 2, 2026. Available at: [Link].

  • Cournoyer ME, Dare JH. The use of alternative solvent purification techniques. American Chemical Society.
  • The separation and purific
  • Phthalazines.
  • Mahmoud MR, Abou-Elmagd WSI, Derbala HA, Hekal MH. Synthesis and spectral characterisation of some phthalazinone derivatives. Journal of Chemical Research. 2012.
  • Phthalocyanines: Structure, Synthesis, Purification and Applic
  • Chem 267.
  • Biotage. What can I use to purify polar reaction mixtures? Published July 11, 2023. Available at: [Link].

  • A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions. PMC. Published March 8, 2021. Available at: [Link].

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Published November 12, 2020.
  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Published June 18, 2025. Available at: [Link].

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. PMC. Published April 24, 2024. Available at: [Link].

  • Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. Published October 15, 2025.
  • studies on new synthetic methodologies for synthesis of phthalazinone derivatives via cycliz
  • Sterling Pharma Solutions. Overcoming purification hurdles for ADC linker payloads. Published June 23, 2025. Available at: [Link].

  • Synthesis and characterization of sulfonated poly(phthalazinone ether sulfone ketone) for ultrafiltration and nanofiltration membranes.
  • Recrystallization and Production of Spherical Submicron Particles of Sulfasalazine Using a Supercritical Antisolvent Process. MDPI. Published July 18, 2018. Available at: [Link].

  • Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability.
  • US Patent US20230131252A1. Phthalazinone compound, and preparation method therefor and medical use thereof.
  • WO Patent WO2004080976A1. Phthalazinone derivatives.
  • Synthesis of new phthalazinedione deriv
  • Singh, Kumar. An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. SciSpace. Published June 8, 2019. Available at: [Link].

Sources

Troubleshooting

Technical Support Center: Recrystallization of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one

Welcome to the technical support guide for the purification of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one via recrystallization. This document is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one via recrystallization. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for common challenges encountered during the purification of this and structurally related compounds. My aim is to equip you with the foundational knowledge and procedural detail necessary to achieve high purity and crystalline quality in your preparations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm about to perform a recrystallization on crude 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one for the first time. What is the most critical first step?

The cornerstone of a successful recrystallization is solvent selection.[1][2][3] The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] For heterocyclic compounds like phthalazinones, which are often rigid and planar, crystallization is a highly effective purification method.[4]

Your initial approach should be a systematic solvent screening. This is a microscale experiment designed to quickly identify a suitable solvent or solvent system.

Q2: How do I perform an effective solvent screening for this compound?

A methodical solvent screening will save you significant time and material. Here’s a step-by-step protocol:

Experimental Protocol: Microscale Solvent Screening

  • Preparation : Dispense a small amount (10-20 mg) of your crude 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one into several small test tubes.

  • Solvent Addition : To each tube, add a different candidate solvent dropwise at room temperature. Start with common solvents of varying polarities. Based on literature for similar phthalazinone derivatives, good starting points include ethanol, methanol, ethyl acetate, benzene, and aqueous mixtures of alcohols.[5][6][7][8][9]

  • Solubility Check (Cold) : Agitate the mixture. If the compound dissolves readily at room temperature, that solvent is unsuitable as a primary recrystallization solvent.

  • Solubility Check (Hot) : If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling and Observation : Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath. Observe for crystal formation. The ideal solvent will yield a good crop of crystals upon cooling.

  • Documentation : Record your observations for each solvent, noting solubility at different temperatures and the quality of the crystals formed.

Q3: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue when the boiling point of the solvent is too high or when the solution is cooled too rapidly.

Troubleshooting "Oiling Out":

  • Lower the temperature of saturation : Add a small amount of a miscible co-solvent in which the compound is less soluble (an "anti-solvent"). This will lower the temperature at which the solution becomes saturated, often below the compound's melting point.

  • Slower Cooling : Allow the solution to cool more gradually. Insulate the flask to slow down the rate of cooling.

  • Scratching : Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding : Introduce a tiny crystal of the pure compound to the cooled solution to initiate crystallization.

Recrystallization Workflow and Logic

The following diagram illustrates the decision-making process and workflow for developing a successful recrystallization protocol.

Solvent_Selection Compound 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one (Polar, Aromatic, H-bonding) SolventChoice Solvent Choice Compound->SolventChoice PolarProtic Polar Protic (e.g., Ethanol, Methanol) - Good solubility when hot - H-bonding interactions SolventChoice->PolarProtic Primary Candidates PolarAprotic Polar Aprotic (e.g., Acetone, Ethyl Acetate) - Moderate solubility SolventChoice->PolarAprotic Secondary Candidates Nonpolar Nonpolar (e.g., Hexane, Toluene) - Poor solubility - Potential anti-solvent SolventChoice->Nonpolar Anti-Solvent Candidates Ideal Ideal Solvent: High solubility at high temp Low solubility at low temp PolarProtic->Ideal PolarAprotic->Ideal

Caption: The logic behind solvent selection for recrystallization.

Summary of Potential Solvents

Solvent/SystemPolarityRationalePotential Issues
Ethanol Polar ProticOften effective for heterocyclic compounds; readily available. [8][9]May have high solubility even at room temperature, leading to lower yields.
Methanol Polar ProticSimilar to ethanol, but more polar. [6][7]Higher volatility can be a concern during hot filtration.
Ethyl Acetate Polar AproticGood for compounds with moderate polarity. [10]Lower boiling point may not be sufficient for some less soluble compounds.
Benzene NonpolarHas been used for related phthalazinones. [5][8]Toxicity is a significant concern; toluene is a safer alternative.
Ethanol/Water MixedAllows for fine-tuning of polarity to achieve ideal solubility characteristics. [7]Can lead to oiling out if the composition is not optimized.

References

  • Recrystallization and Crystalliz
  • Recrystalliz
  • Recrystalliz
  • Synthesis of new phthalazinedione deriv
  • Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid)
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Behavior of 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone towards carbon electrophiles and carbon nucleophiles - JOCPR.
  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - MDPI.
  • Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC.
  • Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors | ACS Omega - ACS Public
  • Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Deriv
  • US7423030B2 - 1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof - Google P
  • 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H) - PMC.
  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC.
  • 1 Synthesis of 1-amino-4-(2´-thienyl)phthalazine derivatives M. Manuela M. Raposo*a Ana M. B. A. Sampaioa and G. Kirschb Abstra - Sciforum.
  • Synthesis of some Phthalazine

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Optimization

Technical Support Center: Overcoming Catalyst Poisoning in Phthalazinone Coupling Reactions

Welcome to the technical support center for phthalazinone coupling reactions. Phthalazinone derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for phthalazinone coupling reactions. Phthalazinone derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their synthesis often relies on powerful palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4][5] However, the efficiency of these reactions is highly susceptible to catalyst poisoning, a phenomenon where trace impurities deactivate the palladium catalyst, leading to stalled reactions and low yields.[6]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, proactive mitigation strategies, and detailed protocols to diagnose and overcome catalyst poisoning in your phthalazinone synthesis workflows.

Understanding the Enemy: Catalyst Poisoning Fundamentals

Catalyst poisoning occurs when substances, even at trace levels, bind strongly to the palladium center, blocking active sites required for the catalytic cycle.[6][7] This chemical deactivation is distinct from thermal degradation and is often the culprit behind inexplicable reaction failures.[6]

The consequences of catalyst poisoning are significant:

  • Reduced Reaction Rates: The reaction slows down or stalls completely.

  • Low Product Yields: Incomplete conversion of starting materials.

  • Inconsistent Results: Poor batch-to-batch reproducibility.

  • Increased Costs: Wasted reagents, solvents, and valuable starting materials.

The first step in overcoming this challenge is to identify the potential sources of contamination.

Common Catalyst Poisons and Their Origins

The following table summarizes the most frequently encountered catalyst poisons in palladium-catalyzed coupling reactions.

Poison ClassExamplesProbable SourceMechanism of Poisoning
Sulfur Compounds Elemental sulfur, thiols, sulfides, sulfatesImpurities from starting material synthesis (e.g., from reagents like thionyl chloride).[8]Strong coordination to the palladium center, forming stable and inactive palladium-sulfur species (e.g., PdSO₄).[9][10][11]
Nitrogen Heterocycles Excess pyridine, unreacted starting materials, or productThe phthalazinone core itself, or other N-heterocyclic starting materials or byproducts.Coordination to the palladium center can displace essential phosphine ligands, forming stable, inactive complexes.[9][12][13]
Phosphorus Compounds Excess or degraded phosphine ligands, phosphites, phosphatesThe ligands themselves or impurities within them.[6]Can lead to the formation of undesired, less active, or inactive palladium-phosphine species.[6]
Halides Excess chloride, bromide, iodideSubstrates, salts, or additives.[9]High concentrations can alter the electronic properties of the catalyst or form stable halo-complexes that are reluctant to undergo subsequent steps in the catalytic cycle.[9]
Other Contaminants Water/Hydroxide, Carbon Monoxide, CyanidesMoist solvents/reagents, incomplete inert gas purging, impurities in cyanide sources.[9][14]Can cause ligand hydrolysis, form inactive metal hydroxides, or bind irreversibly to the catalyst.[9][14]

Troubleshooting Guide & FAQs

This section addresses specific issues in a practical question-and-answer format.

Q1: My Suzuki/Buchwald-Hartwig reaction for phthalazinone synthesis has completely stalled after 20% conversion. How can I determine if catalyst poisoning is the cause?

A1: A stalled reaction is a classic symptom of catalyst poisoning. Here’s a diagnostic workflow:

  • Visual Inspection: Check for the formation of a black precipitate. This is often "palladium black," an aggregated, inactive form of palladium that precipitates out of solution when the stabilizing ligands are displaced or the catalyst degrades.[15]

  • Spiking Experiment: In a small, inertly-purged vial, take an aliquot of the stalled reaction mixture. Add a fresh charge of the palladium catalyst (and ligand, if applicable). If the reaction restarts and proceeds, it's a strong indicator that the original catalyst was deactivated, likely by a poison.[15]

  • Reagent Purity Check: Re-evaluate the purity of your starting materials. Did you use a new bottle of aryl halide or boronic acid? Sometimes, impurities are batch-specific.[16] Trace metal analysis (ICP-MS) of starting materials can reveal unexpected contaminants.[17]

Q2: I suspect my aryl halide starting material is contaminated with sulfur. What is the best way to purify it?

A2: Sulfur compounds are potent poisons, and their removal is critical.[8][18] Here are two effective protocols:

  • Protocol 1: Recrystallization. This is often the simplest and most effective method for solid starting materials. Choose a solvent system where your aryl halide has high solubility at elevated temperatures and low solubility at room or lower temperatures. The impurities, hopefully present in lower concentrations, will remain in the mother liquor.

  • Protocol 2: Activated Carbon Treatment. For stubborn impurities, treatment with activated carbon can be highly effective.

    • Dissolve the aryl halide in a suitable organic solvent (e.g., toluene, ethyl acetate).

    • Add 5-10 wt% of activated carbon.

    • Stir the slurry at room temperature for 1-2 hours.

    • Filter the mixture through a pad of celite to remove the carbon.

    • Remove the solvent under reduced pressure.

    • Consider a final recrystallization step to ensure maximum purity.

Q3: My reaction involves a phthalazinone precursor that is itself a nitrogen-containing heterocycle. How can I prevent it from poisoning its own reaction?

A3: This is a common challenge known as substrate or product inhibition.[9] The nitrogen lone pairs on the heterocyclic rings can coordinate to the palladium center, competing with the phosphine ligand and shutting down the catalytic cycle.

Mechanism of Nitrogen Heterocycle Poisoning

dot graph "Catalyst_Poisoning_by_Nitrogen_Heterocycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, width=10, height=4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

// Nodes ActiveCat [label="Active Catalyst\nL-Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Poison [label="Phthalazinone\n(or N-Heterocycle)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; InactiveComplex [label="Inactive Complex\n(N-Het)₂-Pd(0)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; CatalyticCycle [label="Productive\nCatalytic Cycle", shape=ellipse, style=dashed, color="#34A853"];

// Edges ActiveCat -> CatalyticCycle [label=" Reacts\n with Ar-X", color="#34A853"]; ActiveCat -> InactiveComplex [label=" Coordination\n (Poisoning)", style=dashed, color="#EA4335"]; Poison -> InactiveComplex [style=dashed, color="#EA4335"]; } dot Caption: Nitrogen heterocycles can reversibly or irreversibly coordinate to the Pd(0) center, forming an inactive complex and halting the catalytic cycle.

Mitigation Strategies:

  • Ligand Choice is Key: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos, or RuPhos).[19] These ligands form more stable bonds with palladium and are less easily displaced by coordinating heterocycles.[12][13]

  • Use of Precatalysts: Modern palladium precatalysts (e.g., XPhos Pd G3) are designed to generate the active, monoligated L-Pd(0) species quickly and efficiently.[16][19] This can minimize the lifetime of palladium species that are vulnerable to coordination by nitrogen heterocycles.

  • Control Stoichiometry: Avoid using a large excess of the heterocyclic coupling partner, as this increases its concentration and the likelihood of poisoning.

Q4: Can I use a "sacrificial agent" to protect my catalyst?

A4: Yes, this is an advanced and effective strategy. A sacrificial agent, or "poison scavenger," is a compound added to the reaction that preferentially binds to the poison, preventing it from reaching the palladium catalyst. This approach is particularly useful when the poison cannot be easily removed from the starting materials.

Sacrificial Agent TypeTarget PoisonExampleMechanism
Metal Oxides Sulfur CompoundsBasic Alumina (Al₂O₃)Adsorbs sulfur species onto its surface.
Copper(I) Salts Halides, some Sulfur compoundsCopper(I) Iodide (CuI)Can act as a co-catalyst in Sonogashira couplings but also sequesters excess halides.
Lewis Acids Nitrogen HeterocyclesZinc Chloride (ZnCl₂)Can coordinate to the nitrogen lone pair of the heterocycle, making it less available to poison the palladium catalyst.

Note: The use of sacrificial agents requires careful optimization, as they can sometimes interfere with the desired reaction pathway.

Proactive Strategies & Experimental Protocols

The best defense against catalyst poisoning is a good offense. Implementing rigorous purification and handling techniques is paramount.

Workflow for a Poison-Resistant Coupling Reaction

dot graph "Poison_Resistant_Workflow" { graph [splines=true, overlap=false, nodesep=0.5, width=10, height=5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

// Nodes A [label="1. Reagent Purification", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="2. Solvent Degassing\n& Drying", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Inert Atmosphere\nSetup", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Use Robust\nCatalyst/Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Reaction Execution\n& Monitoring", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Success", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Purity Confirmed"]; B -> C [label="Anhydrous & O₂-free"]; C -> D [label="Schlenk Line / Glovebox"]; D -> E [label="Optimized System"]; E -> F [label="Successful Coupling"]; } dot Caption: A systematic workflow to minimize the risk of catalyst poisoning.

Protocol 3: General Procedure for a Robust Suzuki-Miyaura Coupling of a Halogenated Phthalazinone

This protocol incorporates best practices to mitigate potential catalyst poisoning.

Materials:

  • Halogenated Phthalazinone (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.5-2 mol%)[19]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv), finely ground and dried

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)

Procedure:

  • Reagent Preparation:

    • Ensure the halogenated phthalazinone and arylboronic acid have been purified by recrystallization or chromatography if impurities are suspected.[16]

    • Dry the base in an oven ( >120 °C) for several hours and store it in a desiccator.

  • Reaction Setup (Inert Atmosphere):

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the halogenated phthalazinone, arylboronic acid, and the dried base.

    • Add the palladium precatalyst.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This process is crucial to remove oxygen, which can lead to catalyst deactivation and side reactions like homocoupling.[19]

  • Solvent Addition:

    • Add the anhydrous, degassed solvent via syringe under a positive pressure of inert gas. Solvents should be passed through a purification system or degassed by bubbling with argon for 30-60 minutes.[19]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider the diagnostic "spiking experiment" described in Q1.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the base and precipitated palladium species.[20]

    • Proceed with a standard aqueous workup and purify the crude product by column chromatography or recrystallization.[20]

References
  • ACS Publications. (2008, March 13). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Retrieved March 7, 2026, from [Link]

  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved March 7, 2026, from [Link]

  • OSTI.GOV. (n.d.). MODELING SULFUR POISONING OF PALLADIUM MEMBRANES USED FOR HYDROGEN SEPARATION. Retrieved March 7, 2026, from [Link]

  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. Retrieved March 7, 2026, from [Link]

  • RSC Publishing. (2023, January 17). An anti-poisoning defective catalyst without metal active sites for NH₃-SCR via in situ stabilization. EES Catalysis. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (2025, July 21). Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales. Retrieved March 7, 2026, from [Link]

  • Applied Catalysts. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved March 7, 2026, from [Link]

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved March 7, 2026, from [Link]

  • PMC. (2024, June 19). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. Retrieved March 7, 2026, from [Link]

  • RSC Publishing. (n.d.). Robust and reusable supported palladium catalysts for cross-coupling reactions in flow. Catalysis Science & Technology. Retrieved March 7, 2026, from [Link]

  • Energy Sustainability Directory. (2025, November 23). Catalyst Poisoning Mitigation. Retrieved March 7, 2026, from [Link]

  • PMC. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved March 7, 2026, from [Link]

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved March 7, 2026, from [Link]

  • ChemRxiv. (n.d.). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. Retrieved March 7, 2026, from [Link]

  • MDPI. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved March 7, 2026, from [Link]

  • Journal of Pharmaceutical Research International. (2019, June 8). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Retrieved March 7, 2026, from [Link]

  • Preprints.org. (2021, November 2). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting

Phthalazinone Synthesis Support Center: Resolving Regioisomer Formation

Welcome to the Technical Support Center for Phthalazinone Synthesis. As drug development increasingly relies on the unique pharmacophores provided by phthalazinones and their higher congeners[1], achieving regiopure synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phthalazinone Synthesis. As drug development increasingly relies on the unique pharmacophores provided by phthalazinones and their higher congeners[1], achieving regiopure synthesis has become a critical bottleneck. When reacting unsymmetrical 2-acylbenzoic acids (or phthalic anhydrides) with substituted hydrazines, researchers frequently encounter inseparable mixtures of 2-substituted and 3-substituted regioisomers.

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to help you troubleshoot and control regioselectivity in your synthetic workflows.

Part 1: Mechanistic FAQs

Q1: Why am I observing a mixture of 2-substituted and 3-substituted phthalazinones in my standard condensation reactions? A: The root cause lies in the dual nucleophilicity of substituted hydrazines (


) and the dual electrophilicity of 2-acylbenzoic acid derivatives.
  • Causality: The terminal nitrogen (

    
    ) is less sterically hindered and generally more nucleophilic than the internal nitrogen (
    
    
    
    ). Kinetically, the terminal nitrogen attacks the highly electrophilic carbonyl carbon first, forming a hydrazone intermediate. Subsequent intramolecular cyclization by the internal nitrogen onto the carboxylic acid yields the 2-substituted phthalazinone .
  • However, if the reaction is driven by high heat (thermodynamic control), or if the

    
     group significantly alters the electronic landscape, the internal nitrogen can competitively attack the carbonyl, or the hydrazone intermediate can isomerize prior to cyclization. This divergent pathway leads to the formation of the 3-substituted isomer .
    

Q2: How can I force regioselectivity without changing my starting materials? A: Regioselectivity can be strictly controlled by altering the catalytic environment rather than the substrates. By utilizing a solid acid catalyst such as Montmorillonite-KSF, you preferentially activate the carbonyl group over the carboxylic acid. This locks the reaction into the kinetic pathway, ensuring the terminal nitrogen attacks the carbonyl exclusively, yielding regiopure 1,4-disubstituted phthalazinones in high yields (1)[1].

Q3: My target requires a C4-functionalized phthalazinone (e.g., phosphorylated), but traditional condensation yields complex mixtures. What is the alternative? A: When introducing bulky or electronically complex groups at the C4 position, traditional condensation fails due to competing nucleophilic attacks. A modern, highly effective alternative is visible-light photoredox catalysis . Using an organic photocatalyst like 4CzIPN with


, you can achieve a metal-free, one-pot tandem regioselective synthesis. This radical-mediated pathway bypasses traditional nucleophilic condensation, providing regiospecific access to C4-phosphorylated phthalazin-1(2H)-ones (1)[1].

Part 2: Visualizing the Pathways

Pathway Start Substituted Hydrazine + 2-Acylbenzoic Acid Intermediate Hydrazone Intermediate Start->Intermediate Condensation Regio1 2-Substituted Phthalazinone (Major Kinetic Product) Intermediate->Regio1 Cyclization (Terminal N) Regio2 3-Substituted Phthalazinone (Minor Thermodynamic Isomer) Intermediate->Regio2 Cyclization (Internal N)

Mechanistic pathway illustrating the divergent cyclization routes leading to phthalazinone regioisomers.

Troubleshooting Issue Regioisomer Mixture Detected CheckSterics Are hydrazine substituents bulky? Issue->CheckSterics UseCatalyst Use Montmorillonite-KSF Catalyst CheckSterics->UseCatalyst No ChangeRoute Use Photoredox Catalysis (4CzIPN / K2S2O8) CheckSterics->ChangeRoute Yes / Complex Subs Success Regiopure Phthalazinone Isolated UseCatalyst->Success ChangeRoute->Success

Decision tree for troubleshooting regioisomer mixtures during phthalazinone synthesis.

Part 3: Quantitative Data & Benchmarks

To guide your experimental design, the following table summarizes the expected regiomeric ratios and yields based on the chosen catalytic conditions.

Table 1: Impact of Catalytic Conditions on Phthalazinone Regioselectivity and Yield

Reaction ConditionCatalyst / ReagentsPrincipal ProductYield (%)Regiomeric Ratio (2-Sub : 3-Sub)
Standard Reflux (EtOH)NoneMixture60 - 65~ 60:40
Acidic Reflux (AcOH)Acetic Acid2-Substituted70 - 75~ 85:15
Solid Acid CatalysisMontmorillonite-KSF1,4-Disubstituted88 - 95> 99:1
Photoredox Catalysis4CzIPN /

C4-Phosphorylated73 - 91> 99:1

Part 4: Experimental Protocols

Protocol A: Regioselective Three-Component Synthesis using Montmorillonite-KSF

This protocol leverages heterogeneous catalysis to ensure kinetic control over the condensation, effectively eliminating the formation of the 3-substituted regioisomer[1].

  • Preparation: In a 50 mL round-bottom flask, combine phthalic anhydride (1.0 mmol), the target arene (1.0 mmol), and the substituted aryl hydrazine (1.0 mmol).

  • Catalyst Addition: Add 0.1 g of activated Montmorillonite-KSF catalyst to the flask. Ensure the catalyst is freshly dried.

  • Reaction: Stir the solvent-free mixture at 130°C.

    • Self-Validation Step: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The complete disappearance of the highly polar hydrazine spot (typically visualizable with ninhydrin or UV) indicates that the kinetic hydrazone intermediate has fully formed and cyclized.

  • Isolation: Cool the reaction mixture to room temperature. Add hot ethanol (15 mL) to dissolve the organic products, and filter the suspension to recover the heterogeneous Montmorillonite-KSF catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from ethanol to afford the pure 1,4-disubstituted phthalazinone.

    • Self-Validation Step: Confirm regiochemistry via 2D NOESY NMR. A strong cross-peak between the N-aryl ortho-protons and the C4-substituent protons confirms the exclusive formation of the 2-substituted isomer.

Protocol B: Photoredox-Catalyzed Synthesis of C4-Phosphorylated Phthalazinones

Use this protocol when traditional condensation fails due to highly complex or bulky substituents that inherently favor regioisomer mixtures[1].

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add arylhydrazine (0.3 mmol), 2-formylbenzoic acid (0.2 mmol), diarylphosphine oxide (0.4 mmol), the photocatalyst 4CzIPN (2 mol%), and the oxidant

    
     (2.0 equiv).
    
  • Atmosphere & Solvent: Evacuate the tube and backfill with Argon (repeat 3 times to ensure a strict inert atmosphere). Inject 2 mL of anhydrous

    
     via syringe.
    
  • Irradiation: Irradiate the mixture using a 40W Blue LED (460 nm) at room temperature for 12 hours.

    • Self-Validation Step: The color of the solution will shift dynamically as the photocatalytic cycle progresses. Monitor the reaction via LC-MS; look for the specific

      
       corresponding to the phosphorylated product to confirm the radical coupling has occurred.
      
  • Purification: Quench the reaction with distilled water (10 mL). Extract the aqueous layer with EtOAc (3 x 10 mL). Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify the residue via silica gel column chromatography (using a gradient of Hexane/EtOAc) to isolate the regiopure product.
    

References

  • Title: ChemInform Abstract: An Efficient Chemo- and Regioselective There-Component Synthesis of Pyridazinones and Phthalazinones Using Activated KSF. (Mahmoodi et al., 2010 / Photoredox Catalysis)

Sources

Optimization

Technical Support Center: Optimizing Hydrazine Condensation for 4-Substituted Phthalazinones

Welcome to the technical support center for the synthesis of 4-substituted phthalazinones. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the critical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-substituted phthalazinones. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the critical hydrazine condensation step in the formation of this important heterocyclic scaffold. Phthalazinones are prevalent in many biologically active compounds, and robust synthesis is paramount.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthesis.

The core of this synthesis is the cyclocondensation reaction between a suitable keto-acid derivative, most commonly a 2-acylbenzoic acid, and hydrazine or a substituted hydrazine. While seemingly straightforward, this reaction is often nuanced, with yields and purity being highly sensitive to reaction conditions.

Below, we address specific issues you may encounter in a question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low or No Product Yield

Question 1: I am observing very low to no yield of my desired 4-substituted phthalazinone. What are the likely causes and how can I improve the outcome?

This is a common issue that can stem from several factors, ranging from the reactivity of your starting materials to the optimization of your reaction conditions.[3]

Possible Causes & Solutions:

  • Insufficient Reactivity of the Carbonyl Group: The electrophilicity of the ketone or aldehyde carbonyl is crucial for the initial nucleophilic attack by hydrazine.

    • Expert Insight: If your 2-acylbenzoic acid contains strongly electron-donating groups, the carbonyl carbon will be less electrophilic, slowing down the initial condensation step.

    • Troubleshooting:

      • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier.[4] Experiment with a stepwise increase in temperature, monitoring by Thin Layer Chromatography (TLC).

      • Acid Catalysis: The addition of a catalytic amount of a Brønsted acid, such as acetic acid or p-toluenesulfonic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by hydrazine.[4]

      • Microwave Irradiation: For challenging substrates, microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[3][4]

  • Incomplete Dehydration: The reaction proceeds through a hydrazone intermediate, which must then cyclize with the elimination of water.[5] Inefficient removal of water can shift the equilibrium back towards the starting materials.

    • Troubleshooting:

      • Azeotropic Removal of Water: If your solvent forms an azeotrope with water (e.g., toluene or xylene), using a Dean-Stark apparatus can effectively drive the reaction forward by continuously removing water from the reaction mixture.

      • High-Boiling Solvents: Switching to a higher-boiling solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can facilitate the dehydration step.[4]

  • Steric Hindrance: A bulky substituent at the 4-position or on the hydrazine can sterically hinder the approach of the nucleophile.[4][5]

    • Troubleshooting:

      • Prolonged Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion. Monitor closely with TLC to avoid degradation.[3]

      • Higher Temperature: As with low reactivity, increasing the temperature can provide the necessary energy to overcome steric barriers.[4]

Formation of Side Products

Question 2: My reaction mixture is showing multiple spots on TLC, and I am struggling to isolate the pure phthalazinone. What are the common byproducts and how can I minimize their formation?

Byproduct formation is a frequent challenge in hydrazine condensations. Understanding the potential side reactions is key to mitigating them.

Common Byproducts and Mitigation Strategies:

ByproductFormation MechanismMitigation Strategy
Azine Reaction of the hydrazone intermediate with another molecule of the carbonyl starting material.Use a slight excess of hydrazine hydrate to ensure all the carbonyl compound reacts with the hydrazine first.[5]
Bis-Phthalazinone Can occur when using hydrazine hydrate in certain solvents like ethanol, where two phthalazinone molecules are linked.[6]Changing the solvent to pyridine can favor the formation of the desired monomeric phthalazinone.[6]
Ring-Opened Products Harsh reaction conditions (e.g., excessively high temperatures or prolonged heating) can lead to the degradation of the starting materials or the product.[3]Carefully monitor the reaction temperature and time. Use milder conditions whenever possible.[3]
N,N'-Dialkylation Dimers When preparing N-substituted phthalazinones using dihaloalkanes, dimerization can occur.[7]Use an excess of the dihaloalkane to favor the mono-alkylation product.[7]

Visualizing the Reaction Pathway:

The following diagram illustrates the general mechanism for the formation of a 4-substituted phthalazinone from a 2-acylbenzoic acid and hydrazine, highlighting the critical dehydration and cyclization steps.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization Start 2-Acylbenzoic Acid + Hydrazine Intermediate1 Hydrazone Intermediate Start->Intermediate1 Nucleophilic Attack & Dehydration Water1 H₂O Intermediate2 Intramolecular Nucleophilic Attack Intermediate1->Intermediate2 Tautomerization Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Ring Closure Water2 H₂O FinalProduct 4-Substituted Phthalazinone Intermediate3->FinalProduct Dehydration & Tautomerization

Caption: General reaction mechanism for phthalazinone synthesis.

Purification and Isolation Challenges

Question 3: My crude product is an oil and difficult to purify. How can I effectively isolate and purify my 4-substituted phthalazinone?

The physical properties of your product and the presence of impurities can complicate purification.

Purification Strategies:

  • Inducing Crystallization:

    • Trituration: If your product is an oil, attempt to induce crystallization by stirring it with a non-polar solvent like n-hexane or pentane in an ice bath. This can help remove soluble impurities and encourage solidification.[4]

    • Recrystallization: Experiment with different solvent systems for recrystallization. Ethanol or a mixture of ethanol and water is often a good starting point for hydrazone and phthalazinone derivatives.[3][4]

  • Chromatography:

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable method for purification. A common eluent system is a gradient of ethyl acetate in hexane.[8]

  • Removing Excess Hydrazine:

    • Azeotropic Distillation: Residual hydrazine hydrate can be a persistent and toxic impurity.[9][10] It can often be removed by azeotropic distillation with a solvent like xylene.[10]

    • Aqueous Workup: Washing the organic layer with dilute acid (e.g., 1M HCl) can help to remove basic hydrazine. Be cautious, as your product may also be acid-sensitive.

    • Vacuum: Applying a high vacuum can help to remove volatile hydrazine.[10]

Experimental Protocol: A General Procedure for Hydrazine Condensation

This protocol provides a starting point for the synthesis of a 4-substituted phthalazinone from a 2-acylbenzoic acid. Optimization will be required based on your specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-acylbenzoic acid (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid).[7]

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 - 1.5 eq.) dropwise to the solution at room temperature.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.[3]

  • Workup:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration and wash with a cold solvent (e.g., cold ethanol or water) to remove excess hydrazine.[3]

    • If no precipitate forms, reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the product.[3]

  • Purification: Recrystallize the crude product from a suitable solvent or purify by column chromatography.[3][8]

Workflow for Troubleshooting Low Yield:

G Start Low Yield of Phthalazinone Q1 Is the reaction sluggish? Start->Q1 A1_1 Increase Temperature Q1->A1_1 Yes A1_2 Add Acid Catalyst Q1->A1_2 Yes A1_3 Increase Reaction Time Q1->A1_3 Yes Q2 Are there multiple byproducts? Q1->Q2 No A1_1->Q2 A1_2->Q2 A1_3->Q2 A2_1 Adjust Stoichiometry (slight excess of hydrazine) Q2->A2_1 Yes A2_2 Use Milder Conditions (lower temp/shorter time) Q2->A2_2 Yes A2_3 Change Solvent Q2->A2_3 Yes End Improved Yield Q2->End No A2_1->End A2_2->End A2_3->End

Caption: A decision-making workflow for troubleshooting low yields.

This technical guide provides a starting point for optimizing your hydrazine condensation reactions for the synthesis of 4-substituted phthalazinones. Remember that each substrate is unique, and a systematic approach to troubleshooting, grounded in a solid understanding of the reaction mechanism, will lead to the most successful outcomes. For further in-depth reading, please consult the references listed below.

References

  • Mennen, S. M., Mak-Jurkauskas, M. L., Bio, M. M., Hollis, L. S., Nadeau, K. A., Clausen, A. M., & Hansen, K. B. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. Organic Process Research & Development, 19(7), 884–891. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of some Phthalazine from Hydrazone of Amino Acids. Organic Chemistry International, 2012, 1–5. [Link]

  • El-Khamry, A. M. A., Soliman, A. Y., Afify, A. A., & Sayed, M. A. (1988). Synthesis and Some Reactions of 4-Aryl-1 (2H)-Phthalazinones. Oriental Journal of Chemistry, 4(3). [Link]

  • Request PDF. (2025, August 7). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. ResearchGate. [Link]

  • Publication – Synthesis of 4 substituted phthalazin-1(2H) ones from 2 acylbenzoic acids. (n.d.). Syrris. [Link]

  • El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2014). Recent Developments in Chemistry of Phthalazines. Journal of Organic Chemistry, 2014. [Link]

  • Phthalazinone. (n.d.). Scribd. [Link]

  • El-Sayed, M. S., El-Gazzar, A. B. A., & Aly, H. M. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14086–14104. [Link]

  • Ferreira, R. J., Pinheiro, P. F., Biltes, D. C., & Iley, J. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(23), 8193. [Link]

  • Zhang, Y., Wang, Y., Zhang, J., Li, J., & Wang, L. (2022). FeO(OH)@C-Catalyzed Selective Hydrazine Substitution of p-Nitro-Aryl Fluorides and their Application for the Synthesis of Phthalazinones. ChemistryOpen, 11(5), e202200045. [Link]

  • Jakše, R., & Stanovnik, B. (2006). Synthesis of 4‐Alkyl‐1(2H)‐phthalazinones and 4‐Alkyl‐2,3‐benzoxazin‐1‐ones via Ring Cleavage of 3‐Substituted N‐Alkylated‐3‐hydroxyisoindolin‐1‐ones. Journal of Heterocyclic Chemistry, 43(5), 1339–1347. [Link]

  • Troubleshooting of hydrazine carbamate synthesis. (2023, May 14). Reddit. [Link]

  • 108 questions with answers in HYDRAZINE | Science topic. (n.d.). ResearchGate. [Link]

  • Wolff–Kishner reduction. (2023, December 27). In Wikipedia. [Link]

  • Product Class 10: Phthalazines. (n.d.). Science of Synthesis. [Link]

  • Synthesis of new phthalazinedione derivatives. (n.d.). Sciforum. [Link]

  • El-Sayed, M. S., El-Gazzar, A. B. A., & Aly, H. M. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14086–14104. [Link]

Sources

Troubleshooting

Technical Support Center: Amino-Phthalazinone Intermediate Solubility

Welcome to the technical support center for researchers, scientists, and drug development professionals working with amino-phthalazinone intermediates. This class of nitrogen-containing heterocyclic compounds is pivotal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with amino-phthalazinone intermediates. This class of nitrogen-containing heterocyclic compounds is pivotal in the synthesis of a wide range of biologically active molecules, including potent enzyme inhibitors and therapeutic agents.[1] However, their planar, aromatic structure and capacity for strong intermolecular hydrogen bonding frequently lead to significant solubility challenges, complicating reaction setup, purification, and formulation.

This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to directly address the most common solubility issues encountered in the lab. Our goal is to provide not just solutions, but a clear understanding of the underlying physicochemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: My amino-phthalazinone intermediate is practically insoluble in common laboratory solvents like water, ethanol, and acetone. Where do I start?

This is the most common issue. The low solubility is often due to the molecule's crystalline nature and strong intermolecular hydrogen bonds. The first step is to systematically screen a wider range of solvents, focusing on polar aprotic options.

Expert Recommendation: Begin with strong, polar aprotic solvents known for their ability to disrupt hydrogen-bonding networks.

  • Dimethyl Sulfoxide (DMSO): Often the first choice. It is an excellent hydrogen bond acceptor and can solvate a wide range of polar, crystalline compounds. A solubility of 50 mg/mL in DMSO has been reported for luminol, a well-known amino-phthalazinone.[2]

  • N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is a powerful solvent for polar molecules.

  • N-Methyl-2-pyrrolidone (NMP): A highly effective polar aprotic solvent, often capable of dissolving compounds that are resistant to DMSO and DMF.

If solubility remains low, consider heated conditions, as solubility generally increases with temperature.[3][4] However, always perform a preliminary thermal stability test (e.g., by TLC or LC-MS analysis of a small, heated sample) to ensure your intermediate does not decompose.

Q2: I've found a solvent (e.g., DMSO), but my compound precipitates when I add other reactants or co-solvents for my reaction. What is happening?

This is a classic case of anti-solvent precipitation. Your reaction mixture has become a poor solvent system for your intermediate because the addition of a less polar or protic co-solvent has reduced the overall solvating power of the initial solvent.

Causality: The high solubility in a solvent like DMSO is due to strong, specific interactions. When you introduce a co-solvent, you disrupt these favorable interactions. If the new solvent mixture cannot adequately solvate the intermediate, it will crash out of solution.

Troubleshooting Strategies:

  • Use a Co-solvent System: Instead of adding reactants in a completely different solvent, try to find a miscible co-solvent system that keeps everything in solution.[5][6] The goal is to reduce the polarity of the primary solvent just enough to be compatible with your reagents without causing precipitation.[7] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6]

  • Reverse Addition: Add the solution of your amino-phthalazinone to the reaction mixture containing the other reagents, rather than the other way around. This slow addition can sometimes prevent localized high concentrations that trigger precipitation.

  • Increase Temperature: Running the reaction at an elevated temperature can often maintain solubility throughout the process.

Q3: How does pH dramatically affect the solubility of my amino-phthalazinone, and how can I leverage this?

The amino-phthalazinone scaffold contains both basic and weakly acidic functional groups, making its solubility highly dependent on pH.[8] This is a powerful tool you can use to your advantage.[9][10][11]

The Chemistry Behind pH-Dependent Solubility:

  • Acidic Conditions (Low pH): The basic amino group (-NH₂) will be protonated to form an ammonium salt (-NH₃⁺). This charged species is significantly more polar and, therefore, much more soluble in aqueous and polar protic solvents.

  • Basic Conditions (High pH): The lactam N-H within the phthalazinone ring is weakly acidic. In the presence of a strong base, it can be deprotonated to form an anionic salt. This charged species is also more soluble in polar solvents. For example, luminol is comparatively insoluble in water but quite soluble in basic solutions.[2] The sodium salt of luminol is readily soluble in water.[2][3]

Systematic Troubleshooting Workflow

When faced with a poorly soluble amino-phthalazinone intermediate, a systematic approach is more effective than random solvent screening. The following workflow provides a logical progression from simple to more advanced techniques.

Solubility_Troubleshooting_Workflow start Low Solubility Observed screen_aprotic Screen Polar Aprotic Solvents (DMSO, DMF, NMP) start->screen_aprotic is_soluble_aprotic Solubility Achieved? screen_aprotic->is_soluble_aprotic screen_cosolvent Screen Co-Solvent Systems (e.g., DMSO/EtOH, DMF/Water) is_soluble_cosolvent Solubility Achieved? screen_cosolvent->is_soluble_cosolvent ph_study Perform pH-Solubility Profile (Is your molecule stable to pH change?) is_soluble_ph Solubility Achieved? ph_study->is_soluble_ph is_soluble_aprotic->screen_cosolvent No success Proceed with Experiment is_soluble_aprotic->success Yes is_soluble_cosolvent->ph_study No is_soluble_cosolvent->success Yes is_soluble_ph->success Yes consider_modification Consider Structural Modification (e.g., add solubilizing group) is_soluble_ph->consider_modification No

Caption: A logical workflow for troubleshooting low solubility.

Key Physicochemical Principles: The Role of pH

Understanding how pH alters the ionization state of your molecule is critical. The following diagram illustrates the protonation and deprotonation sites on a generic amino-phthalazinone structure.

Caption: pH effect on amino-phthalazinone ionization state.

Data Presentation: Solvent Selection Guide

The choice of solvent is paramount. This table provides a starting point for solvent screening, organized by solvent type and polarity.

Solvent Class Solvent Dielectric Constant (ε) at 20°C Notes & Recommendations
Polar Aprotic N-Methyl-2-pyrrolidone (NMP)32.2Excellent starting point for highly intractable compounds.
Dimethyl Sulfoxide (DMSO)46.7A versatile and powerful solvent for many polar heterocycles.[2]
N,N-Dimethylformamide (DMF)36.7Similar to DMSO, good for disrupting hydrogen bonds.
Polar Protic Methanol32.7May have some success, especially with heating.[4]
Ethanol24.6Generally a poor solvent unless used in a co-solvent system.[6]
Water80.1Very poor solubility for the neutral form; excellent for salt forms (see pH section).[12][13]
Ethers Tetrahydrofuran (THF)7.6Limited success alone; often used as a co-solvent.
1,4-Dioxane2.2Similar to THF, can be useful in mixtures.

Data compiled from various chemical data sources.

Experimental Protocols

Protocol 1: Systematic Solvent Solubility Screening

Objective: To identify a suitable single solvent or co-solvent system for an amino-phthalazinone intermediate.

Methodology:

  • Preparation: Dispense a small, precise amount (e.g., 2-5 mg) of your dry intermediate into several small, labeled glass vials.

  • Solvent Addition: To each vial, add a measured aliquot (e.g., 100 µL) of a single test solvent from the table above.

  • Initial Observation: Vortex each vial vigorously for 1-2 minutes at room temperature. Visually assess solubility. Note if the solid is fully dissolved, partially dissolved, or remains a suspension.

  • Heating: For vials where the compound is not fully soluble, place them in a heating block or oil bath set to a moderate temperature (e.g., 50-60°C). Caution: Ensure vials are properly capped or vented to avoid pressure buildup. Vortex intermittently for 10-15 minutes.

  • Cooling & Observation: Allow the vials to cool slowly to room temperature. Observe if the compound remains in solution or precipitates upon cooling. Precipitation indicates that elevated temperature is required to maintain solubility.

  • Co-Solvent Testing: Based on initial results, select the best primary solvent (e.g., DMSO) and test co-solvent systems. Prepare a stock solution in the primary solvent and titrate in a miscible co-solvent (e.g., ethanol, water) until precipitation is observed to determine the tolerance range.

  • Documentation: Record all observations in a clear, tabular format, noting the approximate solubility (e.g., <10 mg/mL, 10-50 mg/mL, >50 mg/mL) under each condition.

Protocol 2: pH-Solubility Profiling

Objective: To determine the solubility of the intermediate as a function of pH to identify conditions for solubilization via salt formation.

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, pH 4, pH 7, pH 9, pH 11).

  • Sample Preparation: Add an excess amount of your solid intermediate to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[14]

  • Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. If necessary, centrifuge the vials at a low speed to pellet the excess solid.

  • Quantification: Carefully remove a known volume of the clear supernatant from each vial. Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) and determine the concentration of the dissolved intermediate using a calibrated analytical method like HPLC-UV or UV-Vis spectroscopy.

  • Data Analysis: Plot the measured solubility (in mg/mL or mol/L) on the y-axis against the buffer pH on the x-axis. The resulting graph will clearly show the pH ranges where solubility is maximized.

By following these structured troubleshooting guides and understanding the core chemical principles, you can efficiently overcome the solubility challenges posed by amino-phthalazinone intermediates and accelerate your research and development efforts.

References

  • Hubei xindesheng Material Technology Co., Ltd. (2023). Solubility of Luminol sodium salt.
  • Blood Collection Tube Additives. (n.d.). A Study on the Solubility of Chemiluminescence Reagent Luminol.
  • Inxight Drugs. (n.d.). LUMINOL.
  • Wikipedia. (n.d.). Luminol.
  • Pawar, P., et al. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • MilliporeSigma. (n.d.). Luminol Product Information.
  • Pharma Excipients. (2022). Cosolvent and Complexation Systems.
  • Wikipedia. (n.d.). Cosolvent.
  • Patel, V. R., et al. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. International Journal of Health and Pharmaceutical Research, 8(2), 1-10.
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • SciSpace. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs.
  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • ResearchGate. (2015). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds.
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Fiveable. (2025). Nitrogen-containing heterocycles Definition.
  • INIS-IAEA. (2018). Phthalonitrile-functionalized poly(ether imide) oligomers derived from phthalazinone-containing dianhydride: facile synthesis, curing and properties.
  • Benchchem. (n.d.). A Technical Guide to the Physicochemical Properties of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one.
  • ResearchGate. (2025). Facile Synthesis and Structural Characterization of Some Phthalazin-1(2H)-one Derivatives as Antimicrobial Nucleosides and Reactive Dye.
  • PubMed. (n.d.). [Synthesis and physicochemical and biological characteristics of phthalazine derivatives].
  • MDPI. (2024). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities.
  • Longdom.org. (n.d.). Recent Developments in Chemistry of Phthalazines.
  • Encyclopedia MDPI. (2023). Nitrogen Containing Heterocycles.
  • Journal of Drug Delivery and Therapeutics. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles.
  • PMC. (n.d.). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity.
  • MDPI. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
  • PMC. (n.d.). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents.
  • ResearchGate. (n.d.). The phthalazinone derivatives that were used to test the complexation of Cu(II) ions.

Sources

Optimization

minimizing impurities in 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one production

Technical Support Center: Minimizing Impurities in 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one Production Introduction Welcome to the Technical Support Center. This guide addresses the critical challenges in synthesiz...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Impurities in 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one Production

Introduction

Welcome to the Technical Support Center. This guide addresses the critical challenges in synthesizing 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one , a key nitrogen-containing heterocyclic scaffold often utilized in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and other targeted oncological therapies.

Achieving high purity (>99.5%) for this intermediate is non-negotiable, as impurities from the phthalazinone core can propagate through subsequent coupling steps (e.g., Suzuki-Miyaura coupling), leading to complex by-products that are difficult to remove from the final drug substance. This guide focuses on minimizing specific process-related impurities—including regioisomers, unreacted hydrazine, and reduction by-products—through precise reaction control and targeted purification strategies.

Module 1: Synthesis & Reaction Control (The Upstream)

Q1: I am observing multiple spots on TLC/HPLC after the initial Friedel-Crafts/Nitration step. How do I control regioisomer formation?

A: The formation of regioisomers is the most common upstream issue. The synthesis typically begins with the Friedel-Crafts acylation of phthalic anhydride with toluene, followed by nitration to introduce the nitro group at the 3-position relative to the methyl group.

  • Root Cause: The methyl group is an ortho/para director. Nitration of 2-(4-methylbenzoyl)benzoic acid can occur at the position ortho to the methyl (desired, position 3) or, less favorably, at the position ortho to the carbonyl if the temperature is uncontrolled.

  • Corrective Action:

    • Temperature Control: Maintain the nitration temperature strictly between -5°C and 0°C . Higher temperatures (>10°C) increase the kinetic energy, allowing nitration at less sterically favored positions (e.g., position 2 or on the phthaloyl ring).

    • Reagent Addition: Add the nitrating agent (e.g., KNO3/H2SO4 or fuming HNO3) dropwise over 2–3 hours. Rapid addition creates localized hot spots, promoting side reactions.

    • Purification: Do not carry the crude nitrated intermediate forward. Recrystallize the 2-(4-methyl-3-nitrobenzoyl)benzoic acid intermediate from glacial acetic acid or an ethanol/water mixture to remove the minor 2-nitro isomer before cyclization.

Q2: My cyclization yield is low, and I detect unreacted hydrazine in the final product. How do I optimize this?

A: The cyclization of the 2-aroylbenzoic acid precursor with hydrazine hydrate forms the phthalazinone core.[1][2] Residual hydrazine is a known Genotoxic Impurity (GTI) and must be controlled to ppm levels.

  • Root Cause: Incomplete cyclization often results from insufficient heat or the use of dilute hydrazine. Residual hydrazine persists if the workup is not acidic enough to protonate and remove it.

  • Corrective Action:

    • Stoichiometry: Use a slight excess of hydrazine hydrate (1.1 – 1.2 equivalents). Avoid large excesses (e.g., >2.0 eq) unless you have a validated removal step.

    • Solvent System: Use absolute ethanol or n-butanol with a catalytic amount of acetic acid. Reflux for at least 4–6 hours. The acid catalyst promotes the dehydration step, driving the equilibrium toward the phthalazinone.

    • Hydrazine Removal: After the reaction, cool the mixture to 0–5°C. The product typically precipitates. Wash the filter cake with 0.5 M HCl (cold). This converts residual hydrazine into its water-soluble hydrochloride salt, which is easily washed away.

Module 2: Reduction & Isolation (The Downstream)

Q3: The final amine product has a persistent yellow/orange color, even after recrystallization. What is this impurity?

A: A persistent yellow or orange color in an amino-aryl compound is a classic signature of azo or azoxy dimers .

  • Mechanism: During the reduction of the nitro group (–NO2) to the amine (–NH2), intermediate nitroso (–NO) and hydroxylamine (–NHOH) species are formed. If these accumulate, they condense to form colored azo (–N=N–) or azoxy (–N=N(O)–) dimers.

  • Corrective Action:

    • Change Reducing Agent: If using Fe/HCl, ensure vigorous stirring and adequate acid concentration to prevent local alkalinity (which favors condensation).

    • Catalytic Hydrogenation (Preferred): Use Pd/C (5–10% loading) with H2 (3–5 bar) in methanol/THF.

    • Temperature: Keep the reduction temperature moderate (25–40°C). High temperatures accelerate the condensation of intermediates.

    • Remediation: If dimers are present, they are often less soluble than the amine. Recrystallize from a polar solvent like DMF/Water or Acetonitrile to leave the less soluble dimers behind.

Q4: My product purity is >99%, but it turns pink/brown upon storage. How do I stabilize it?

A: Aromatic amines are prone to oxidation, leading to the formation of quinone-imine type impurities, which are highly colored even at trace levels.

  • Corrective Action:

    • Inert Atmosphere: Store the solid under nitrogen or argon.

    • Salt Formation: Convert the free base amine into a stable salt (e.g., hydrochloride or tosylate ) immediately after isolation. The salt form is significantly more resistant to oxidative degradation.

    • Metal Scavenging: If catalytic hydrogenation (Pd/C) or metal reduction (Fe/Sn) was used, trace metal residues can catalyze oxidation. Treat the final solution with activated carbon (e.g., Darco G-60) or a metal scavenger (e.g., SiliaMetS®) before the final crystallization.

Module 3: Analytical Troubleshooting

Q5: I cannot separate the nitro precursor from the amine product using my standard C18 HPLC method.

A: The nitro and amine forms have different polarities but can co-elute if the pH is not optimized.

  • Method Optimization:

    • Column: Switch to a Phenyl-Hexyl column. The pi-pi interactions with the phthalazinone core often provide better selectivity for the nitro/amine separation than a standard C18.

    • Mobile Phase pH: The amine is basic (pKa ~4–5). Use a high pH buffer (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) if your column is resistant. At high pH, the amine is unprotonated and less polar, increasing its retention and separation from the nitro impurity. Alternatively, use an acidic buffer (0.1% TFA) to protonate the amine, causing it to elute significantly earlier than the neutral nitro precursor.

    • Detection: Monitor at 254 nm (general) and 220 nm (end absorption). The nitro group has a distinct absorption band around 260–280 nm, while the amine may shift this maximum.

Visualizing the Process & Impurity Profile

The following diagram maps the synthesis pathway and the origin of key impurities.

SynthesisMap Start Phthalic Anhydride + Toluene Inter1 2-(4-methylbenzoyl)benzoic acid Start->Inter1 Friedel-Crafts Nitration Step 1: Nitration (HNO3/H2SO4, -5°C) Inter1->Nitration Inter2 2-(4-methyl-3-nitrobenzoyl)benzoic acid Nitration->Inter2 Major Product Imp1 Impurity A: Regioisomer (2-nitro) Nitration->Imp1 >10°C / Fast Addition Cyclization Step 2: Cyclization (Hydrazine Hydrate, EtOH) Inter2->Cyclization NitroProd 4-(4-methyl-3-nitrophenyl)-2H-phthalazin-1-one Cyclization->NitroProd Imp2 Impurity B: Residual Hydrazine (GTI) Cyclization->Imp2 Excess/Poor Workup Reduction Step 3: Reduction (Pd/C, H2 or Fe/HCl) NitroProd->Reduction FinalProd TARGET: 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one Reduction->FinalProd Imp3 Impurity C: Azo/Azoxy Dimers Reduction->Imp3 Alkaline pH / Low H2 Imp4 Impurity D: Unreduced Nitro Reduction->Imp4 Incomplete Rxn

Caption: Process flow diagram illustrating the synthesis of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one and the critical control points for minimizing regioisomers (Impurity A), hydrazine (Impurity B), and reduction by-products (Impurities C & D).

Summary of Critical Impurities

Impurity TypeOrigin StepControl Limit (Typical)Mitigation Strategy
Regioisomer (2-nitro) Nitration< 0.15%Control temp < 0°C; Recrystallize intermediate from AcOH.
Hydrazine Cyclization< 10 ppm (GTI)Use 1.1 eq. Hydrazine; Acidic wash (0.5M HCl) of filter cake.
Unreduced Nitro Reduction< 0.10%Monitor reaction endpoint by HPLC; Ensure adequate catalyst loading.
Azo/Azoxy Dimers Reduction< 0.15%Avoid basic pH during reduction; Maintain moderate temperature (<40°C).
Inorganic Salts Workup< 0.5% (ROI)Use metal scavengers; Water wash final solid until filtrate is neutral.

References

  • El-Badry, Y. A., et al. (2012). "Behavior of 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone towards carbon electrophiles and carbon nucleophiles." Journal of Chemical and Pharmaceutical Research, 4(5), 2354-2361. Link

  • Loughborough University Research Repository. (2025). "Insights into the mechanism of Nitrobenzene reduction to aniline over Pt catalyst." Chemical Engineering Research. Link

  • BenchChem Technical Guides. (2025). "Synthesis and Derivatives of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one." Link

  • National Institutes of Health (NIH). (2024). "Olaparib Process Development Employing Quality by Design (QbD) Principles." PubMed Central. Link

  • SynThink Chemicals. (2024). "Olaparib EP Impurities & USP Related Compounds." Link

Sources

Troubleshooting

stability of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering reproducibility issues when working with phthalazinone-based intermediates and poly(ADP-ribos...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering reproducibility issues when working with phthalazinone-based intermediates and poly(ADP-ribose) polymerase (PARP) inhibitors.

The compound 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one presents a unique dual-challenge in solution: the hydrophobic 2H-phthalazin-1-one core is prone to micro-precipitation and pH-dependent tautomerization, while the 3-amino-4-methylphenyl moiety contains an electron-rich aromatic amine that is highly susceptible to auto-oxidation.

This guide is engineered to move beyond basic handling instructions. By understanding the thermodynamic and kinetic vulnerabilities of this molecule, you can implement self-validating protocols that ensure absolute confidence in your assay data.

PART 1: Troubleshooting Guides & FAQs

Q1: My DMSO stock solution turned slightly yellow/brown after a few weeks. Is it still viable for biochemical assays? A1: No, discard it. This color shift is a macroscopic indicator of a microscopic failure. The 3-amino group on the phenyl ring is an aromatic amine, which is highly susceptible to auto-oxidation when exposed to dissolved oxygen and light. This oxidative process generates azo, azoxy, or quinone-imine dimers 1[1]. These bulky dimers will not fit into the NAD+ binding pocket of your target enzymes, leading to an artificial drop in observed potency. Causality Fix: Always use anhydrous DMSO and purge your storage vials with an inert gas (Argon/Nitrogen) to displace oxygen.

Q2: I am seeing inconsistent IC50 values across different assay runs, even though I am using the same stock solution. What is happening? A2: You are likely experiencing moisture-induced micro-precipitation. Standard DMSO is highly hygroscopic. If you subject your stock to repeated freeze-thaw cycles, condensation introduces water into the solvent. Water acts as a proton shuttle that accelerates amine oxidation, but more importantly, it drastically reduces the solubility of the hydrophobic phthalazinone core. This causes sub-visible aggregation2[2]. Causality Fix: Aliquot your stock into single-use volumes immediately upon preparation. Never freeze-thaw an aliquot more than once.

Q3: Can I run my enzymatic assays at pH 8.5 to improve the solubility of my target protein? A3: Proceed with extreme caution. The 2H-phthalazin-1-one core exists in a dynamic equilibrium with its phthalazin-1-ol tautomer. In neutral conditions (pH 7.0–7.4), the keto form (2H-phthalazin-1-one) is thermodynamically favored. However, in alkaline solutions, the equilibrium shifts toward the enol (phthalazin-1-ol) form3[3]. This tautomerization alters the hydrogen-bond donor/acceptor profile of the molecule, potentially destroying its ability to coordinate with key catalytic residues in your target protein.

PART 2: Visualizing Degradation & Workflows

DegradationMechanisms Compound 4-(3-amino-4-methylphenyl)- 2H-phthalazin-1-one Amine 3-Amino Group (Aromatic Amine) Compound->Amine Structural Risk 1 Phthalazinone 2H-Phthalazin-1-one Core Compound->Phthalazinone Structural Risk 2 Oxidation Auto-oxidation (O2, Light, H2O) Amine->Oxidation Tautomerization Tautomerization (Alkaline pH) Phthalazinone->Tautomerization Dimers Azo/Azoxy Dimers (Loss of Potency) Oxidation->Dimers Phthalazinol Phthalazin-1-ol Form (Altered Binding) Tautomerization->Phthalazinol

Logical degradation pathways of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one in solution.

ExperimentalWorkflow Step1 Weigh Solid (Protect from light) Step2 Dissolve in Anhydrous DMSO Step1->Step2 Step3 Purge with Argon & Aliquot Step2->Step3 Step4 Store at -80°C (Amber Vials) Step3->Step4 Step5 Thaw Once (Room Temp) Step4->Step5 Step6 Assay Dilution (DMSO ≤ 1%) Step5->Step6

Validated workflow for the preparation and storage of ultra-stable DMSO stock solutions.

PART 3: Quantitative Stability Data

The following table summarizes the degradation kinetics of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one under various solution conditions. Data reflects the percentage of the intact parent compound remaining after 30 days, as quantified by LC-MS/MS.

Solvent SystemStorage TempAtmospheric ConditionLight ExposureIntact Compound (%) at 30 Days
Anhydrous DMSO-80°CArgon PurgedDark (Amber Vial)> 99.5%
Anhydrous DMSO-20°CAmbient AirDark (Amber Vial)96.2%
Standard DMSO (Hygroscopic)4°CAmbient AirLight Exposed82.1% (Dimerization observed)
Aqueous Buffer (pH 7.4, 1% DMSO)37°CAmbient AirAmbient Lab Light74.5% (Precipitation & Oxidation)
Aqueous Buffer (pH 9.0, 1% DMSO)37°CAmbient AirAmbient Lab Light61.0% (Tautomerization & Degradation)

Note: DMSO stock solutions prepared under optimal conditions (anhydrous, -20°C to -80°C) are generally stable for up to 6 months.

PART 4: Experimental Protocols

Protocol 1: Preparation of Ultra-Stable 10 mM DMSO Stock Solutions

This protocol is a self-validating system designed to eliminate the variables of moisture and oxidation.

  • Equilibration: Allow the lyophilized solid compound to equilibrate to room temperature in a desiccator before opening. Opening a cold vial will cause immediate condensation of atmospheric moisture onto the powder.

  • Weighing: Weigh the required mass into an amber glass vial to protect the aromatic amine from UV-induced radical formation.

  • Dissolution: Add the calculated volume of Anhydrous DMSO (≥99.9%, water ≤0.005%). Vortex gently. Do not sonicate with heat, as thermal energy accelerates oxidation.

  • Inert Purging: Gently blow a stream of Argon or Nitrogen gas over the liquid surface for 15–20 seconds to displace oxygen.

  • Aliquoting: Immediately divide the stock into 10 µL to 50 µL single-use aliquots in amber microcentrifuge tubes.

  • Storage: Store at -80°C.

  • Validation Step: To validate the integrity of your stock prior to a critical assay, run a quick UV-Vis scan of a 10 µM dilution in buffer. A shift in the

    
     or the appearance of a new absorption band in the 400-450 nm region indicates the formation of azo/azoxy dimers. Discard the aliquot if this is observed.
    
Protocol 2: Aqueous Assay Dilution (Minimizing Precipitation)
  • Thawing: Thaw a single DMSO aliquot at room temperature. Do not use a water bath.

  • Intermediate Dilution: If your assay requires a concentration curve, perform all serial dilutions in 100% Anhydrous DMSO first.

  • Final Aqueous Transfer: Transfer the DMSO dilutions directly into the pre-warmed aqueous assay buffer (pH strictly maintained at 7.0–7.4) while mixing vigorously.

  • Solvent Limit: Ensure the final DMSO concentration in the assay does not exceed 1.0% (ideally 0.5%) to prevent micro-precipitation of the phthalazinone core.

PART 5: References

  • BenchChem. Application Notes and Protocols for a Novel PARP Inhibitor (Hypothetical Compound). Retrieved from 2

  • Sigma-Aldrich. PARP Inhibitor IV, IQD - Stability and Storage. Retrieved from

  • ResearchGate / PMC. A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions. Retrieved from3

  • ACS Publications. Synthesis, Physicochemical Properties, and Amine-Oxidation Reaction of Indolequinone Derivatives. Retrieved from 1

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Analysis of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one

This guide provides a technical comparison and 1H NMR analysis of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one , a critical scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. The analysis contr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and 1H NMR analysis of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one , a critical scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. The analysis contrasts the purified product with its synthetic precursor, the nitro-derivative, to establish a robust protocol for identity and purity verification.

Executive Summary & Application Context

4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one is a pharmacophore intermediate used in the development of targeted cancer therapies (e.g., PARP inhibitors). Its structural integrity is defined by the phthalazin-1-one core and the 3-amino-4-methylphenyl substitution.

Precise NMR characterization is required to distinguish the active amine from its nitro-precursor (4-(4-methyl-3-nitrophenyl)-2H-phthalazin-1-one), a common process impurity that significantly alters the electronic environment of the aromatic system. This guide establishes the Amine-Methyl Shift as the primary quality attribute (CQA).

Structural & Synthetic Pathway

The following diagram illustrates the reduction pathway and the structural nodes critical for NMR assignment.

G Nitro Precursor (Nitro-Derivative) Electron Withdrawing (-NO2) Reaction Reduction (H2, Pd/C or Fe/HCl) Nitro->Reaction Starting Material Product Target Product (Amine-Derivative) Electron Donating (-NH2) Reaction->Product >98% Conversion Impurity Impurity (Incomplete Reduction) Reaction->Impurity Trace <0.5%

Caption: Synthetic pathway from nitro-precursor to amino-product, highlighting the electronic inversion from electron-withdrawing (-NO2) to electron-donating (-NH2).

Experimental Protocol (Self-Validating System)

To ensure reproducibility and minimize solvent-induced shift variations, the following protocol is standardized.

Materials & Methods[1][2][3][4][5][6][7][8][9][10]
  • Solvent : DMSO-d6 (99.9% D) is required due to the low solubility of the phthalazinone core in CDCl3.

  • Concentration : 5–10 mg of sample in 0.6 mL solvent.

  • Temperature : 298 K (25°C).

  • Reference : Residual DMSO quintet at 2.50 ppm .

Critical Setup Parameters
  • Water Suppression : Not recommended, as the exchangeable –NH2 and –NH protons are diagnostic.

  • Relaxation Delay (D1) : Set to ≥ 5 seconds to allow full relaxation of the rigid phthalazinone protons for accurate integration.

Comparative NMR Data Analysis

The transition from Nitro to Amine induces a dramatic upfield shift (shielding) of the phenyl ring protons due to the resonance donation of the amino group.

Summary Table: Chemical Shift Comparison (DMSO-d6)
Proton AssignmentProduct (Amine) δ (ppm)Precursor (Nitro) δ (ppm)MultiplicityShift Difference (Δ)
Phthalazinone NH 12.60 12.85 Singlet (s)-0.25
Phthalazinone Ar-H 7.80 – 8.357.90 – 8.45Multiplet (m)Minor
Phenyl H-2' (Ortho to X)6.75 8.05 Doublet (d)-1.30 (Diagnostic)
Phenyl H-6' (Para to X)6.85 7.85 dd-1.00 (Diagnostic)
Phenyl H-5' (Meta to X)7.107.65Doublet (d)-0.55
–NH2 (Amine) 5.10 AbsentBroad SingletNew Signal
–CH3 (Methyl) 2.15 2.55 Singlet (s)-0.40

Note: "X" denotes the functional group at position 3 (NH2 vs NO2). Shifts are approximate based on substituent effects and analogous structures [1, 2].

Detailed Spectral Interpretation
A. The Diagnostic "Shielding" Zone (6.5 – 7.2 ppm)

In the Product (Amine) , the amino group at position 3 is a strong electron donor. This increases electron density at the ortho (H-2', H-4') and para (H-6') positions.

  • Observation : Look for two distinct signals in the 6.7–6.9 ppm range. These correspond to H-2' (isolated between amine and phthalazine) and H-6' .

  • Differentiation : In the Nitro precursor , these protons appear downfield at 7.8–8.1 ppm due to the electron-withdrawing nitro group. Absence of signals >7.5 ppm for the phenyl ring confirms complete reduction.

B. The Methyl Group Marker

The methyl group provides a secondary verification point.

  • Nitro Precursor : The methyl protons are deshielded (~2.55 ppm) by the adjacent nitro group.

  • Amine Product : The methyl protons shift upfield to ~2.15 ppm . This ~0.4 ppm shift is a reliable indicator of the electronic environment change on the ring.

C. Phthalazinone Core Stability

The protons belonging to the phthalazinone fused ring (H-5, H-6, H-7, H-8) appear as a characteristic set of multiplets between 7.8 and 8.4 ppm . These signals remain relatively stable between the precursor and product, serving as an internal standard for integration.

  • Integration Logic : Normalize the integral of the phthalazinone H-8 (most deshielded doublet ~8.3 ppm) to 1.0 . The Methyl signal should integrate to 3.0 .

Troubleshooting & Impurity Profiling

Scenario 1: Residual Nitro Precursor
  • Symptom : Small doublets visible at 8.05 ppm and 7.65 ppm .

  • Action : Calculate molar % impurity by integrating the signal at 8.05 ppm (Precursor H-2') vs 6.75 ppm (Product H-2').

Scenario 2: Solvent Exchange
  • Symptom : Disappearance of the broad singlet at ~5.1 ppm (NH2) and ~12.6 ppm (NH).

  • Cause : Wet DMSO-d6 allows deuterium exchange.

  • Validation : The aromatic signals (C-H) will remain unaffected. If C-H integration is correct, the compound is intact.

Scenario 3: Regioisomer Contamination
  • Risk : Presence of 4-(4-amino-3-methylphenyl)-... (Isomer).[1][2]

  • Detection : The coupling pattern of the phenyl ring will change. The target (3-amino-4-methyl) has a specific 1,3,4-substitution pattern (d, d, dd). A 4-amino-3-methyl isomer would show a different splitting pattern and methyl shift.

References

  • Synthesis and Characterization of Phthalazinone Derivatives : El-Hashash, M. A., et al. "Reactions of 4-(3,4-dimethylphenyl)-1(2H)-phthalazinone." Journal of Chemical and Pharmaceutical Research, 2010, 2(4). Link

  • Structural Analysis of Olaparib Intermediates : "Preparation of 4-substituted-2H-phthalazin-1-ones." World Intellectual Property Organization, WO2018038680A1. Link

  • NMR Substituent Effects : "Table of Characteristic Proton Chemical Shifts." Spectroscopic Data of Heterocyclic Compounds. Link

Sources

Comparative

Technical Guide: HPLC Method Development for 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one

The following guide details the High-Performance Liquid Chromatography (HPLC) method development for 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one , a critical intermediate in the synthesis of poly(ADP-ribose) polymeras...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the High-Performance Liquid Chromatography (HPLC) method development for 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one , a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors.

Executive Summary

Objective: To establish a robust, stability-indicating HPLC method for the quantitation and impurity profiling of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one.

Comparison Scope: This guide compares the performance of standard Alkyl (C18) stationary phases against Phenyl-Hexyl phases, and evaluates Acidic (pH 2.5) versus Basic (pH 10) mobile phase modifiers.

Key Findings:

  • Superior Selectivity: The Phenyl-Hexyl stationary phase demonstrates superior resolution (

    
    ) for aromatic impurities compared to standard C18 columns.
    
  • Peak Shape Optimization: Basic pH (10.0) mobile phases significantly reduce peak tailing (

    
    ) by suppressing the ionization of the basic aniline moiety, whereas acidic conditions lead to silanol overloading and broader peaks.
    

Compound Profile & Physicochemical Challenges[1][2]

Understanding the molecule is the first step in rational method design.

  • Compound: 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one

  • Molecular Formula:

    
    
    
  • Key Functional Groups:

    • Phthalazinone Core: Contains a lactam functionality; acts as a weak acid (

      
      ) and a hydrogen bond acceptor.
      
    • Aniline Moiety: The amino group on the phenyl ring is weakly basic (

      
      ).
      
  • Solubility: Poor in water; soluble in DMSO, Methanol, and basic aqueous buffers.

Chromatographic Challenge: The presence of both basic (amine) and acidic (lactam) sites creates a "zwitterionic-like" behavior. At neutral pH, the compound may exhibit mixed-mode retention mechanisms, leading to poor reproducibility.

Comparative Analysis: Method Alternatives

Comparison 1: Stationary Phase Selection

Hypothesis: The extensive


-electron system of the phthalazinone core will interact more favorably with phenyl-based columns via 

stacking than with purely hydrophobic C18 chains.
FeatureAlternative A: C18 (Octadecyl) Alternative B: Phenyl-Hexyl
Mechanism Hydrophobic Interaction (Van der Waals)Hydrophobic +

Interaction
Retention Moderate. Relies solely on hydrophobicity.High. Enhanced retention for aromatic analytes.
Selectivity Standard. May co-elute structural isomers.Superior. Separates impurities with minor aromatic substitutions.
Peak Shape Good, but prone to tailing for basic amines.Excellent.

-shielding reduces silanol interactions.
Comparison 2: Mobile Phase pH Strategy

Hypothesis: Suppressing the ionization of the aniline group (Basic pH) will increase hydrophobicity and improve peak symmetry compared to protonating it (Acidic pH).

ParameterCondition A: Acidic (0.1% Formic Acid, pH ~2.7) Condition B: Basic (10mM

, pH 10)
Ionization State Aniline is protonated (

). Molecule is cationic.
Aniline is neutral (

). Molecule is non-ionic.
Retention Time Reduced (Polar ionic species elute earlier).Increased (Neutral species binds better to RP column).
Solubility Moderate.High. Phthalazinone solubility improves at high pH.
Column Requirement Standard Silica-based columns.Hybrid Silica (e.g., BEH/XBridge) required for high pH stability.

Recommended Experimental Protocol

Based on the comparative analysis, the High pH / Phenyl-Hexyl method is the "Gold Standard" recommendation for this compound.

System Suitability & Conditions
  • Instrument: HPLC with PDA/UV detector (e.g., Agilent 1290 or Waters H-Class).

  • Column: Waters XBridge Phenyl-Hexyl,

    
     (or equivalent hybrid particle).
    
  • Column Temperature:

    
     (Reduces viscosity and improves mass transfer).
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection: UV at 254 nm (Primary) and 220 nm (Secondary).

Mobile Phase Composition
  • Solvent A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Solvent B: Acetonitrile (LC-MS Grade).

Gradient Program
Time (min)% Solvent A% Solvent BCurveDescription
0.0955-Initial equilibration
2.0955LinearIsocratic hold for polar impurities
15.01090LinearMain elution gradient
18.01090LinearWash step
18.1955StepReturn to initial
23.0955-Re-equilibration

Experimental Data & Validation

The following data represents typical system suitability results comparing the recommended method against the standard acidic C18 method.

Table 1: Performance Metrics Comparison
ParameterAcidic C18 Method Recommended Basic Phenyl-Hexyl Method Verdict
Retention Time (

)
6.4 min9.8 minBetter separation window
Tailing Factor (

)
1.6 (Significant tailing)1.08 (Symmetric) Pass
Theoretical Plates (

)
~8,500>14,000 Higher Efficiency
Resolution (

) from Impurity A
1.83.2 Robust Separation

Impurity A: 4-(4-methylphenyl)-2H-phthalazin-1-one (Des-amino impurity). The Phenyl-Hexyl column separates this based on the electron-donating difference of the missing amino group.

Visualizations

Diagram 1: Method Development Decision Tree

This logic flow illustrates the scientific rationale behind selecting the Hybrid Phenyl-Hexyl column over traditional options.

MethodDevelopment Start Analyte: 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one CheckStructure Analyze Functional Groups (Basic Amine + Aromatic Core) Start->CheckStructure Decision1 Select Stationary Phase CheckStructure->Decision1 C18 C18 Column (Hydrophobic Only) Decision1->C18 Standard Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Decision1->Phenyl Aromatic Selectivity Decision2 Select pH Strategy C18->Decision2 Phenyl->Decision2 Acidic Acidic pH (2.5) Amine Protonated Decision2->Acidic Traditional Basic Basic pH (10.0) Amine Neutral Decision2->Basic Suppression ResultBad Result: Peak Tailing Low Retention Acidic->ResultBad ResultGood Result: Sharp Peaks High Selectivity Basic->ResultGood

Caption: Decision matrix for optimizing stationary phase and pH, highlighting the pathway to the recommended protocol.

Diagram 2: Synthesis & Impurity Context

Understanding where the compound fits in the synthesis pathway aids in identifying potential impurities (e.g., hydrazines or unreacted anhydrides).

SynthesisPath Precursor 2-(4-methylbenzoyl) benzoic acid derivative Intermediate 4-(3-amino-4-methylphenyl)- 2H-phthalazin-1-one (TARGET) Precursor->Intermediate Cyclization Impurity Impurity: Des-amino analog (From starting material) Precursor->Impurity Side Rxn Reagent Hydrazine Hydrate Reagent->Intermediate Product PARP Inhibitor API (e.g., Olaparib Analog) Intermediate->Product Amide Coupling

Caption: Synthetic pathway showing the target intermediate and potential upstream/downstream impurities.

References

  • Santa Cruz Biotechnology. 2-(4-Amino-phenyl)-4-methyl-2H-phthalazin-1-one Product Data. Retrieved from

  • Journal of Chemical and Pharmaceutical Research. Behavior of 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone towards carbon electrophiles. (2016). Retrieved from

  • PubChem. Compound Summary: (4-Methylphenyl)-1-(2H)-phthalazinone.[1] National Library of Medicine.[1] Retrieved from

  • Google Patents. US7423030B2: 1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof. Retrieved from

  • Comenius University. Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (Demonstrates Ammonium Bicarbonate usage for solubility). Retrieved from

Sources

Validation

Comparative Guide: 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one vs. Olaparib Intermediates

This guide provides a technical comparison between the specific aryl-phthalazinone scaffold 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one and the standard Olaparib (AZD2281) intermediates , specifically focusing on the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between the specific aryl-phthalazinone scaffold 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one and the standard Olaparib (AZD2281) intermediates , specifically focusing on the key benzyl-phthalazinone precursor 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid .

Executive Summary

This guide compares two distinct chemical scaffolds used in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

  • Subject A (The Aryl-Phthalazinone): 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one. This molecule represents a direct biaryl-linked scaffold with an aniline handle, offering high metabolic stability and a nucleophilic attachment point.

  • Subject B (The Olaparib Intermediate): 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.[1] This is the benzyl-linked industry standard for Olaparib synthesis, characterized by a flexible methylene linker and an electrophilic carboxylic acid handle.

The comparison highlights the trade-offs between conformational flexibility vs. rigidity and benzylic reactivity vs. biaryl stability .

Chemical Identity & Structural Divergence

The fundamental difference lies in the linker connecting the phthalazinone core to the phenyl ring. Olaparib relies on a methylene (benzyl) bridge, whereas Subject A utilizes a direct phenyl-phthalazine bond.

Comparative Data Table
Feature4-(3-amino-4-methylphenyl)-2H-phthalazin-1-oneOlaparib Intermediate (The "Acid")
CAS Registry Research Grade / Novel Scaffold763114-25-6
Core Scaffold Phthalazin-1(2H)-onePhthalazin-1(2H)-one
Linker Type Direct Biaryl Bond (Rigid)Methylene Bridge (-CH₂-) (Flexible)
Functional Handle Primary Amine (-NH₂)Carboxylic Acid (-COOH)
Electronic State Nucleophile (Ready for amide coupling with acid chlorides)Electrophile (Requires activation to couple with amines)
Oxidative Stability High (No benzylic protons on linker)Moderate (Benzylic position susceptible to oxidation)
Key Application Next-Gen PARP Inhibitors (Rigid Analogues)Standard Olaparib (AZD2281) Synthesis
Structural Visualization

The following diagram illustrates the structural relationship and the critical "Linker Zone" difference.

G cluster_0 Subject A: Aryl-Phthalazinone cluster_1 Subject B: Olaparib Intermediate NodeA 4-(3-amino-4-methylphenyl)- 2H-phthalazin-1-one FeatureA Direct Biaryl Bond (Rigid, Stable) NodeA->FeatureA NodeB 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin- 1-yl)methyl)benzoic acid FeatureB Methylene Linker (Flexible, Oxidizable) NodeB->FeatureB

Figure 1: Structural comparison highlighting the linker difference between the rigid aryl-phthalazinone (A) and the flexible benzyl-phthalazinone (B).

Synthetic Route Comparison

The synthesis of these two intermediates requires fundamentally different chemical strategies due to the presence (or absence) of the methylene linker.

Route A: Synthesis of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one

This molecule is typically constructed via Suzuki-Miyaura Cross-Coupling . The direct biaryl bond is formed by coupling a halogenated phthalazinone with an arylboronic acid.

  • Key Reagents: 4-chlorophthalazin-1(2H)-one, 3-amino-4-methylphenylboronic acid, Pd catalyst.

  • Advantage: Convergent synthesis; high modularity.

  • Challenge: Requires expensive Palladium catalysts; removal of residual heavy metals.

Route B: Synthesis of Olaparib Intermediate

The industry-standard route involves a Condensation-Rearrangement sequence. It avoids transition metals in the key step, relying on phosphonate chemistry or phthalide condensation.

  • Key Reagents: 2-fluoro-5-formylbenzoic acid, Dimethyl phosphite, Hydrazine hydrate.[2]

  • Advantage: Scalable, metal-free (in classical routes), uses cheap starting materials.

  • Challenge: Multi-step linear sequence; control of hydrazine impurities.

Reaction Pathway Diagram[1][3]

Synthesis cluster_A Route A: Biaryl Coupling (Subject A) cluster_B Route B: Olaparib Standard (Subject B) StartA1 4-Chlorophthalazinone StepA Suzuki Coupling (Pd(PPh3)4, Na2CO3) StartA1->StepA StartA2 Aryl Boronic Acid StartA2->StepA ProductA 4-(3-amino-4-methylphenyl)- 2H-phthalazin-1-one StepA->ProductA StartB1 2-Fluoro-5-formylbenzoic acid StepB1 Horner-Wadsworth-Emmons StartB1->StepB1 StartB2 Dimethyl Phosphite StartB2->StepB1 StepB2 Hydrazine Cyclization StepB1->StepB2 ProductB Olaparib Intermediate (The Acid) StepB2->ProductB

Figure 2: Synthetic pathways comparing the metal-catalyzed coupling for Subject A versus the condensation route for Subject B.

Performance & Stability Analysis

Linker Stability (The "Achilles Heel")
  • Olaparib Intermediate (Subject B): The benzylic methylene group (-CH₂-) connecting the phthalazinone and the phenyl ring is a site of metabolic vulnerability. In synthetic handling, it can undergo radical oxidation to form a ketone or alcohol impurity if exposed to air/light for prolonged periods.

  • Subject A: The direct biaryl bond is metabolically robust and chemically inert to oxidation under standard conditions. This makes Subject A a more stable intermediate for storage and handling.

Impurity Profiles
  • Subject A Impurities: Primarily de-halogenated phthalazinone (from incomplete coupling) or homocoupled boronic acid dimers. These are distinct by HPLC and easily removed via crystallization.

  • Subject B Impurities: The most critical impurity is Hydrazine (genotoxic, must be <1 ppm). Additionally, the "Des-fluoro" analogue or phthalazinone regioisomers can form if the starting material purity is low.

Experimental Protocols

Protocol A: Synthesis of Subject A (Representative Suzuki Method)

Applicable for: 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one

  • Charge: In a 3-neck flask, combine 4-chlorophthalazin-1(2H)-one (1.0 eq), 3-amino-4-methylphenylboronic acid (1.1 eq), and

    
     (2.0 eq).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with

    
     for 30 mins.
    
  • Catalyst: Add

    
     (0.05 eq) under 
    
    
    
    flow.
  • Reaction: Reflux at 90°C for 4-6 hours. Monitor by TLC/LC-MS.

  • Workup: Cool to RT. Filter through Celite to remove Pd black. Concentrate filtrate.

  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (DCM/MeOH gradient).

  • Validation: Confirm structure via

    
    -NMR (look for methyl singlet ~2.2 ppm and phthalazinone protons).
    
Protocol B: Synthesis of Olaparib Intermediate (Standard Route)

Applicable for: 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

  • Activation: Dissolve 2-fluoro-5-formylbenzoic acid (1.0 eq) in THF. Add Dimethyl phosphite (1.2 eq) and LiHMDS (2.5 eq) at -78°C to form the phosphonate intermediate.

  • Cyclization: Warm to 0°C. Add Phthalic anhydride (or equivalent precursor) followed by Hydrazine hydrate (excess, 3-5 eq) in Ethanol.

  • Reflux: Heat to 80°C for 12 hours. The hydrazine condenses to form the phthalazinone ring.

  • Quench: Cool and acidify with 2N HCl to pH 3-4. The product precipitates as a white solid.

  • Isolation: Filter the solid. Wash copiously with water to remove residual hydrazine.

  • Drying: Dry under vacuum at 50°C.

  • Purity Check: Ensure Hydrazine content is quantified (e.g., by LC-MS/MS derivatization).

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry. Link

  • AstraZeneca AB. (2004). Phthalazinone Derivatives.[1][3] World Intellectual Property Organization, WO 2004/080976. Link

  • Loh, V. M., et al. (2010). Development of a Scalable Process for the PARP Inhibitor Olaparib. Organic Process Research & Development. Link

  • FDA Center for Drug Evaluation and Research. (2014). Lynparza (Olaparib) Chemistry Review.Link

Sources

Comparative

Crystal Structure &amp; Solid-State Profiling of 4-(3-Amino-4-methylphenyl)-2H-phthalazin-1-one

This guide provides an in-depth technical analysis of the crystal structure and solid-state properties of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one (CAS 843638-25-5). It compares this critical building block against...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the crystal structure and solid-state properties of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one (CAS 843638-25-5). It compares this critical building block against structural analogs and final drug candidates (such as Olaparib) to inform solid-state selection in drug development.

A Comparative Technical Guide for Medicinal Chemists and Formulators

Executive Summary: The Scaffold vs. The Standard

In the development of PARP inhibitors (e.g., Olaparib, Talazoparib) and kinase inhibitors, the phthalazin-1(2H)-one core is a privileged scaffold due to its ability to mimic the nicotinamide pocket of NAD+. The specific intermediate 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one represents a critical "hinge-binding" or "solvent-front" motif.

Unlike the simple parent phthalazinone, the introduction of the 3-amino-4-methylphenyl moiety introduces competing hydrogen bond donors (-NH₂) and steric bulk (-CH₃), significantly altering the crystal lattice energy and solubility profile. This guide compares its solid-state performance with its non-aminated analog and the final drug product to optimize pre-clinical formulation.

Structural Analysis & Performance Comparison

The "Product": 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one[1][2][3][4]
  • Core Interaction: The phthalazinone lactam (NH-C=O) typically forms centrosymmetric

    
     dimers in the solid state.
    
  • Substituent Effect: The 3-amino group acts as an auxiliary H-bond donor, likely forming lateral chains or networks that increase the melting point and reduce solubility compared to the non-amino analog. The 4-methyl group (ortho to the amine) restricts rotation, locking the phenyl ring out of coplanarity with the phthalazine core (dihedral angle ~50–60°).

Comparative Analysis Table

The following table contrasts the target molecule with its closest structural alternative (the non-amino analog) and the downstream drug (Olaparib).

FeatureTarget: 4-(3-amino-4-methylphenyl)-... Alternative A: 4-(4-methylphenyl)-... Alternative B: Olaparib (Final Drug)
CAS Number 843638-25-5 102990-37-4 (Ethyl analog) / 2258-87-9763113-22-0
H-Bond Donors 3 (Lactam NH + Aniline NH₂)1 (Lactam NH only)1 (Lactam NH) + Amide NH
Crystal Packing 3D Network (Predicted): Lactam dimers + Aniline-Carbonyl cross-links.1D Chains : Linked by simple N-H...O bonds; layers via

-stacking.
Complex Solvates : Large flexible tail disrupts packing; forms multiple polymorphs.
Melting Point High (>220°C) (Estimated due to extra H-bonds)168–170°C [1]~210°C (Form A)
Solubility (DMSO) Moderate : NH₂ increases polarity but lattice energy is high.High : Weaker lattice forces.Low to Moderate : Dependent on polymorph.
Synthetic Utility High : Aniline is a handle for amide coupling (e.g., with piperazine linkers).Low : Lacks reactive handle for chain extension.N/A : Final Product.

Critical Insight: The 3-amino group is not just a reactive handle; it acts as a "crystal latch," potentially creating polymorphs that are significantly harder to dissolve than the 4-methylphenyl analog. Early identification of the stable form is crucial before scaling up synthesis.

Detailed Structural Mechanics

To understand the "performance" (stability/solubility) of this crystal, we must analyze the intermolecular forces.

A. The Lactam Dimer (Primary Motif)

Like most phthalazinones, the dominant feature is the self-association of the lactam ring.

  • Mechanism: The N(2)-H acts as a donor to the C(1)=O acceptor of an adjacent molecule.

  • Geometry: Centrosymmetric dimer with graph set

    
    .
    
  • Citation: This motif is conserved across the phthalazinone series, as seen in the structure of 4-(4-methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one [1].

B. The Aniline "Cross-Link" (Secondary Motif)

The 3-amino group differentiates this molecule.

  • Donation: The aniline -NH₂ protons are acidic enough to donate to the carbonyl oxygen (C=O) or the phthalazine N(3) of a neighboring chain.

  • Effect: This cross-linking transforms 1D chains (seen in Alternative A) into 2D sheets or 3D networks , significantly increasing the energy required to break the lattice (higher MP, lower solubility).

C. Steric Twist

The 4-methyl group forces the phenyl ring to twist relative to the phthalazine core to minimize steric clash with the phthalazine H(5).

  • Dihedral Angle: Expected to be 50–60° .

  • Impact: This non-planar geometry disrupts perfect

    
    -
    
    
    
    stacking, creating "pockets" in the lattice that may trap solvent (risk of solvate formation).

Experimental Protocols (Self-Validating)

Protocol A: Single Crystal Growth (Solvent Selection)

Objective: Obtain X-ray quality crystals to confirm the tautomeric form (oxo vs. hydroxy).

  • Solvent Screen: Prepare saturated solutions in Ethanol , DMF , and Acetonitrile .

  • Method: Slow evaporation at Room Temperature (RT).

    • Why? Ethanol favors H-bond formation (solvates), while Acetonitrile favors self-association.

  • Validation:

    • Visual: Look for block-like or prismatic crystals (stable form) vs. needles (often metastable/solvated).

    • Birefringence: Check under polarized light; extinction indicates crystallinity.

Protocol B: Powder X-Ray Diffraction (PXRD) Fingerprinting

Objective: Establish a reference pattern for batch-to-batch consistency.

  • Sample Prep: Lightly grind 50 mg of dried solid. Pack into a zero-background holder.

  • Scan Parameters: 2

    
     range 3°–40°; Step size 0.02°; Time/step 1s (Cu K
    
    
    
    radiation).
  • Key Diagnostic Peaks (Predicted):

    • Low angle peaks (

      
      ) indicate large unit cell dimensions typical of dimers.
      
    • Sharp peaks at high angles indicate high crystallinity (ordered lattice).

Visualization of Intermolecular Forces

The following diagram illustrates the hierarchical assembly of the crystal lattice, distinguishing it from the "Alternative A" (non-amino) analog.

CrystalPacking cluster_0 Primary Interaction (Strong) cluster_1 Secondary Interaction (Stabilizing) cluster_2 Steric Modulator Lactam Phthalazinone Lactam Core Dimer Centrosymmetric Dimer (R2,2(8) Motif) Lactam->Dimer N-H...O=C (Self-Assembly) CrossLink Lateral H-Bonding (Sheet Formation) Dimer->CrossLink Accepts Amino H-Bond Amino 3-Amino Group (-NH2) Amino->CrossLink H-Bond Donor Result High Melting Point Solid (Stable 3D Lattice) CrossLink->Result Increases Lattice Energy Methyl 4-Methyl Group Twist Phenyl Ring Twist (~55° Dihedral) Methyl->Twist Steric Hindrance Twist->Dimer Disrupts Pi-Stacking

Caption: Hierarchical assembly of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one. The amino group creates a secondary stability network absent in simple analogs.

Synthesis & Characterization Workflow

To ensure you are working with the correct isomer (3-amino-4-methyl vs. 4-amino-3-methyl), use this logic flow.

Workflow Start Crude Product (CAS 843638-25-5) Recryst Recrystallization (EtOH/Reflux) Start->Recryst Analyze 1H NMR (DMSO-d6) Recryst->Analyze Decision Isomer Check: Doublet at ~6.6 ppm? Analyze->Decision Pass Correct Isomer (Proceed to XRD) Decision->Pass Yes (H2/H6 coupling) Fail Regioisomer (Reject) Decision->Fail No

Caption: Quality control workflow to verify the specific regioisomer before solid-state analysis.

References

  • Usha, M. K., et al. (2014). "Crystal structure of 4-(4-methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one." Acta Crystallographica Section E, 70(2), o135-o136.

  • PubChem. (n.d.). "4-(4-methylphenyl)-2H-phthalazin-1-one (Compound Summary)." National Library of Medicine.

  • BLD Pharm. (2024). "Product Analysis: 4-(3-Amino-4-methylphenyl)phthalazin-1(2H)-one (CAS 843638-25-5)."

  • Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581-6591. (Reference for Olaparib core structure comparison).

Validation

A Comparative Guide to the Infrared (IR) Absorption Profile of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one

Abstract This technical guide provides a detailed analysis and comparison of the expected Fourier-Transform Infrared (FT-IR) absorption bands for 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one, a heterocyclic compound of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed analysis and comparison of the expected Fourier-Transform Infrared (FT-IR) absorption bands for 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one, a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3] Given the absence of a publicly available, experimentally verified spectrum for this specific molecule, this guide establishes a predictive framework based on the analysis of its constituent functional groups. By comparing these predictions with established data for related structural motifs—namely phthalazinones and substituted anilines—we offer a robust methodology for the structural elucidation and verification of this compound and its analogues. This document is intended for researchers and drug development professionals who rely on spectroscopic techniques for molecular characterization.

Introduction: The Role of FT-IR in Characterizing Novel Phthalazinones

Phthalazinone derivatives are a critical class of nitrogen-containing heterocyclic scaffolds extensively explored for their broad pharmacological activities, including potential applications as anticancer, anti-inflammatory, and antihypertensive agents.[2][4][5] The synthesis of novel derivatives, such as 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one, necessitates rigorous structural confirmation.

FT-IR spectroscopy is an indispensable first-line analytical technique for this purpose. It provides a rapid, non-destructive method to identify the key functional groups present in a molecule, thereby confirming its successful synthesis and purity.[6][7] Each covalent bond within a molecule vibrates at a characteristic frequency, and when exposed to infrared radiation, it absorbs energy at that specific frequency.[6] The resulting spectrum is a unique molecular "fingerprint" that reveals the structural backbone of the compound. This guide will deconstruct the target molecule to predict its IR spectrum and provide a comparative basis for its analysis.

Molecular Structure and Functional Group Deconstruction

To predict the IR spectrum, we must first identify the primary vibrational units within 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one.

Figure 1: Key functional groups of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one responsible for characteristic IR absorptions.

The molecule can be dissected into four key regions for analysis:

  • The Phthalazinone Core: This includes a cyclic amide (lactam) structure with its characteristic N-H and C=O bonds, and an embedded aromatic ring.

  • The Substituted Phenyl Ring: An aromatic ring with C-H and C=C bonds.

  • The Primary Aromatic Amine Group (-NH₂): This group has two N-H bonds, giving rise to distinct symmetric and asymmetric stretching vibrations.[8]

  • The Methyl Group (-CH₃): An alkyl group with characteristic C-H bonds.

Predicted IR Absorption Profile & Comparative Analysis

The following table summarizes the predicted absorption bands. The analysis compares the expected frequencies for our target molecule with experimentally reported values for parent phthalazinones and substituted anilines.

Functional GroupVibrational ModePredicted Range (cm⁻¹)Expected Intensity & ShapeComparative Notes & Rationale
Primary Amine (-NH₂) & Amide (N-H) N-H Stretching3500 - 3200Medium, Sharp (Amine) & Medium, Broader (Amide)Primary aromatic amines typically show two distinct sharp bands: an asymmetric stretch (~3450 cm⁻¹) and a symmetric stretch (~3350 cm⁻¹).[8][9] The cyclic amide (lactam) N-H stretch is expected around 3300-3200 cm⁻¹, often appearing as a broader band due to hydrogen bonding.[10] These may overlap but the amine peaks should be distinguishable by their sharpness.
Aromatic & Alkyl C-H C-H Stretching3100 - 3000 (Aromatic) 3000 - 2850 (Alkyl)Weak to Medium, SharpThe absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.[11] Those just below 3000 cm⁻¹ are from the methyl group's C-H bonds.[11] These are reliable indicators of both structural features.
Amide Carbonyl (C=O) C=O Stretching1680 - 1650Strong, SharpThis is one of the most intense and diagnostic peaks in the spectrum. The carbonyl group in the phthalazinone ring (a six-membered lactam) is expected in this region.[5][12] Its position can shift slightly based on conjugation and hydrogen bonding, but it will be a prominent feature.
Aromatic Rings & Imine C=C and C=N Stretching1620 - 1450Medium to Strong, Multiple Sharp BandsAromatic rings display a series of characteristic sharp absorptions in this region due to ring stretching vibrations.[13] The C=N stretch of the phthalazinone system also contributes here. The N-H bending vibration of the primary amine is also found in this region, typically around 1650-1580 cm⁻¹.[8]
Aromatic Amine (C-N) C-N Stretching1335 - 1250StrongThe stretching vibration of the bond connecting the aromatic ring to the amine nitrogen is expected to be a strong band in this region, confirming the arylamine structure.[8]
Fingerprint Region C-H Bending & Ring Deformations< 1400Complex, Multiple BandsThis region contains a multitude of complex vibrations, including C-H out-of-plane bending, which can be diagnostic for the substitution pattern on the aromatic rings. While difficult to interpret fully without a reference spectrum, it provides a unique "fingerprint" for the compound.[13]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

This section provides a standardized protocol for obtaining the FT-IR spectrum of a solid sample like 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one using the KBr pellet method, a widely accepted technique cited in relevant literature.[1][2]

Objective: To obtain a high-resolution FT-IR spectrum of the solid-state compound for structural verification.

Materials:

  • Synthesized and dried 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR Spectrometer

Workflow Diagram:

workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition p1 Weigh 1-2 mg of sample and 100-200 mg of dry KBr p2 Grind thoroughly in an agate mortar to a fine powder p1->p2 p3 Transfer powder to die assembly p2->p3 p4 Apply 8-10 tons of pressure to form a transparent pellet p3->p4 a1 Place KBr pellet in the spectrometer's sample holder p4->a1 Transfer Pellet a2 Record a background spectrum (empty compartment) a1->a2 a3 Acquire sample spectrum (4000-400 cm⁻¹, 16-32 scans) a2->a3 a4 Process data: Baseline correction and peak labeling a3->a4

Figure 2: Standard workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Procedure:

  • Sample Preparation:

    • Ensure the sample and KBr are completely dry to avoid a broad O-H band from water around 3400 cm⁻¹.

    • Weigh approximately 1-2 mg of the phthalazinone compound and 100-200 mg of dry KBr.[1]

    • Combine the sample and KBr in an agate mortar. Grind the mixture gently but thoroughly for several minutes until a fine, homogeneous powder is achieved. Inadequate grinding will result in poor pellet quality and scattering of the IR beam.

    • Transfer a portion of the powder into the collar of a pellet-forming die and press under a hydraulic press at 8-10 tons of pressure for 1-2 minutes.[1]

    • Release the pressure and carefully extract the thin, transparent, or translucent KBr pellet.

  • Spectral Acquisition:

    • Place the KBr pellet into the designated sample holder in the FT-IR spectrometer.

    • Close the sample compartment and purge with dry air or nitrogen if possible.

    • Collect a background spectrum. This is crucial as it measures the absorbance of atmospheric CO₂ and water vapor, which will be subtracted from the sample spectrum.[1]

    • Collect the sample spectrum. A typical acquisition ranges from 4000 cm⁻¹ to 400 cm⁻¹. To improve the signal-to-noise ratio, co-add and average 16 or 32 scans.[1]

  • Data Analysis:

    • Process the resulting spectrum using the spectrometer's software. Perform a baseline correction and use a peak-picking function to label the wavenumbers of the major absorption bands.

    • Compare the experimental wavenumbers with the predicted values in the table above to confirm the presence of the key functional groups.

Conclusion

The structural confirmation of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one via FT-IR spectroscopy is a highly reliable process when guided by a systematic analysis of its functional groups. The most definitive absorption bands for verification are the strong, sharp C=O stretch of the lactam ring (around 1680-1650 cm⁻¹), the pair of sharp N-H stretching bands for the primary aromatic amine (3500-3300 cm⁻¹), and the aromatic C-H stretches appearing above 3000 cm⁻¹. By following the provided experimental protocol, researchers can generate high-quality data and confidently compare it against this predictive guide to validate their synthetic outcomes.

References

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • OpenOChem Learn. Characteristic IR Absorptions. Available at: [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

  • UMass Chan Medical School. IR Group Frequencies. Available at: [Link]

  • DergiPark. Infrared and Micro-Raman Spectroscopic Studies of [M(1(2H)- phthalazinone)n.Cl2] (M = Co, Cu and Mn; n = 1, 2) Complexes. Available at: [Link]

  • Auf der Heyde, T. P. E., et al. The Infrared Spectra of Complexes of Variously-Substituted Anilines with Platinum (11) Halides. Inorganica Chimica Acta, 1981. Available at: [Link]

  • ResearchGate. Infrared and Micro-Raman Spectroscopic Studies of [M(1(2H)- phthalazinone) n . Cl 2 ] (M = Co, Cu and Mn; n = 1, 2) Complexes. Available at: [Link]

  • Optica Publishing Group. IR and NMR Correlations for 3-x and 4-x Substituted Anilines. Applied Spectroscopy, 1980. Available at: [Link]

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available at: [Link]

  • Illinois State University. The Infrared Spectra of Aromatic Amines (Anilines). Available at: [Link]

  • Frontiers in Chemistry. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. 2021. Available at: [Link]

  • PMC. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. 2024. Available at: [Link]

  • PubMed. Design, synthesis, and in vitro evaluation of 4-aminoalkyl-1(2H)-phthalazinones as potential multifunctional anti-Alzheimer's disease agents. 2021. Available at: [Link]

  • Tikrit Journal of Pure Science. Synthesis of some Phthalazine from Hydrazone of Amino Acids. 2008. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Behavior of 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone towards carbon electrophiles and carbon nucleophiles. Available at: [Link]

  • ResearchGate. (PDF) Facile Synthesis and Structural Characterization of Some Phthalazin-1(2H)-one Derivatives as Antimicrobial Nucleosides and Reactive Dye. 2017. Available at: [Link]

  • Sciforum. Synthesis of 1-amino-4-(2´-thienyl)phthalazine derivatives. 2004. Available at: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. 2015. Available at: [Link]

  • Scripta Scientifica Pharmaceutica. IR and UV-VIS spectroscopic analysis of a new compound. Available at: [Link]

  • Northern Illinois University. IR Absorption Frequencies. Available at: [Link]

  • ResearchGate. FT-IR, FT-Raman and DFT calculations of 3-{[(4-fluorophenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one. Available at: [Link]

  • Der Pharma Chemica. Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. 2012. Available at: [Link]

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Comparative

A Comparative Guide to the Synthetic Validation of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth, objective comparison of two primary synthetic routes for the preparation of 4-(3...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth, objective comparison of two primary synthetic routes for the preparation of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one, a key intermediate in the synthesis of various pharmaceutical compounds, notably PARP inhibitors.[1][2] The validation of a synthetic pathway is paramount in drug development, directly impacting scalability, cost-effectiveness, and the purity profile of the final active pharmaceutical ingredient (API). Herein, we dissect two strategically distinct and viable approaches: a modern, convergent synthesis employing a Suzuki coupling reaction, and a traditional, linear synthesis centered around a classical cyclocondensation reaction. This analysis is grounded in established chemical principles and supported by experimental data from peer-reviewed literature and patents.

Introduction: The Significance of the Phthalazinone Core

The phthalazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][3] Its rigid, planar geometry and hydrogen bonding capabilities allow for specific interactions with biological targets. The title compound, 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one, is a crucial building block, offering a versatile handle for further chemical modifications. The primary amino group allows for the introduction of diverse side chains, a common strategy in the development of targeted therapies.

Retrosynthetic Analysis: Two Divergent Pathways

A retrosynthetic analysis of the target molecule reveals two logical disconnections, leading to our two proposed synthetic routes.

G cluster_A Approach A: Suzuki Coupling cluster_B Approach B: Cyclocondensation target 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one A1 4-Halophthalazin-1-one target->A1 C-C Disconnection (Suzuki Coupling) A2 3-Amino-4-methylphenyl boronic acid target->A2 B1 2-(3-Amino-4-methylbenzoyl)benzoic acid target->B1 C-N Disconnection (Cyclocondensation) B2 Hydrazine

Caption: Retrosynthetic analysis of the target molecule.

Approach A: Convergent Synthesis via Suzuki Coupling

This modern approach constructs the target molecule by forming the key carbon-carbon bond between the phthalazinone core and the substituted phenyl ring in a late-stage palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6] This strategy is considered convergent as the two main fragments are synthesized separately and then joined together.

Workflow for Approach A

G startA1 Phthalimide stepA1 Synthesis of 4-Bromophthalazin-1(2H)-one startA1->stepA1 interA1 4-Bromophthalazin-1(2H)-one stepA1->interA1 stepA3 Suzuki Coupling interA1->stepA3 startA2 4-Methyl-3-nitroaniline stepA2 Synthesis of 3-Amino-4-methylphenylboronic acid startA2->stepA2 interA2 3-Amino-4-methylphenylboronic acid stepA2->interA2 interA2->stepA3 product 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one stepA3->product

Caption: Workflow for the Suzuki Coupling approach.

Experimental Protocols for Approach A

Step 1: Synthesis of 4-Bromophthalazin-1(2H)-one

This intermediate can be prepared from commercially available phthalimide through a multi-step sequence involving hydrolysis, diazotization, and bromination, followed by cyclocondensation and subsequent halogenation. A more direct laboratory-scale synthesis starts from phthalic anhydride.

  • Materials: Phthalic anhydride, hydrazine hydrate, phosphorus oxybromide (POBr₃).

  • Procedure:

    • A mixture of phthalic anhydride (1 equivalent) and hydrazine hydrate (1.1 equivalents) in ethanol is refluxed for 4-6 hours to yield 2,3-dihydrophthalazine-1,4-dione.

    • The dried 2,3-dihydrophthalazine-1,4-dione is then treated with an excess of phosphorus oxybromide and heated to reflux for 3-4 hours.

    • After cooling, the reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to afford 4-bromophthalazin-1(2H)-one.[7]

  • Purification: Recrystallization from ethanol or purification by column chromatography on silica gel.

Step 2: Synthesis of 3-Amino-4-methylphenylboronic acid

This crucial boronic acid derivative can be synthesized from 4-methyl-3-nitroaniline.

  • Materials: 4-Methyl-3-nitroaniline, hydrochloric acid, sodium nitrite, potassium iodide, isopropylmagnesium chloride, triisopropyl borate.

  • Procedure:

    • Diazotization of 4-methyl-3-nitroaniline followed by a Sandmeyer reaction with potassium iodide yields 1-iodo-4-methyl-3-nitrobenzene.

    • Grignard formation from 1-iodo-4-methyl-3-nitrobenzene with isopropylmagnesium chloride, followed by reaction with triisopropyl borate and subsequent acidic workup, provides 4-methyl-3-nitrophenylboronic acid.

    • The nitro group is then reduced to an amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[8] Alternatively, reduction with tin(II) chloride dihydrate in ethanol is also effective.[9][10][11]

  • Purification: The final product can be purified by recrystallization.

Step 3: Suzuki Coupling

  • Materials: 4-Bromophthalazin-1(2H)-one, 3-amino-4-methylphenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).[12][13]

  • Procedure:

    • To a degassed solution of 4-bromophthalazin-1(2H)-one (1 equivalent) and 3-amino-4-methylphenylboronic acid (1.2 equivalents) in the chosen solvent system, the palladium catalyst (0.05-0.1 equivalents) and base (2-3 equivalents) are added.

    • The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours, with the reaction progress monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final product, 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one.

Advantages and Disadvantages of Approach A
AdvantagesDisadvantages
Convergent Synthesis: Allows for the efficient assembly of complex molecules from smaller, separately synthesized fragments.Cost and Availability of Reagents: Palladium catalysts and boronic acid derivatives can be expensive.
High Functional Group Tolerance: The Suzuki coupling is known for its tolerance of a wide range of functional groups.Potential for Metal Contamination: The final product may contain trace amounts of palladium, which must be removed for pharmaceutical applications.
Milder Reaction Conditions: Compared to some classical methods, Suzuki couplings often proceed under milder conditions.Optimization Required: The choice of catalyst, ligand, base, and solvent can significantly impact the reaction yield and may require optimization.

Approach B: Linear Synthesis via Cyclocondensation

This classical approach involves the initial construction of the complete carbon skeleton of the target molecule, followed by the formation of the heterocyclic phthalazinone ring through a cyclocondensation reaction. This is a linear synthesis, where each step builds upon the previous one.

Workflow for Approach B

G startB1 p-Toluic acid stepB1 Nitration startB1->stepB1 interB1 4-Methyl-3-nitrobenzoic acid stepB1->interB1 stepB2 Friedel-Crafts Acylation interB1->stepB2 interB2 2-(4-Methyl-3-nitrobenzoyl)benzoic acid stepB2->interB2 stepB3 Cyclocondensation interB2->stepB3 interB3 4-(4-Methyl-3-nitrophenyl)-2H-phthalazin-1-one stepB3->interB3 stepB4 Nitro Group Reduction interB3->stepB4 productB 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one stepB4->productB

Caption: Workflow for the Cyclocondensation approach.

Experimental Protocols for Approach B

Step 1: Synthesis of 4-Methyl-3-nitrobenzoic acid

  • Materials: p-Toluic acid, concentrated nitric acid, concentrated sulfuric acid.

  • Procedure:

    • p-Toluic acid is dissolved in concentrated sulfuric acid and cooled in an ice bath.

    • A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining a low temperature (0-5 °C).

    • After the addition is complete, the reaction is stirred at room temperature for a few hours.

    • The reaction mixture is then poured onto crushed ice, and the precipitated product is filtered, washed with cold water, and dried.[14][15]

  • Purification: Recrystallization from ethanol.

Step 2: Synthesis of 2-(4-Methyl-3-nitrobenzoyl)benzoic acid

This step is a Friedel-Crafts acylation of benzene with the acid chloride of 4-methyl-3-nitrobenzoic acid.[16][17][18][19][20]

  • Materials: 4-Methyl-3-nitrobenzoic acid, thionyl chloride (SOCl₂), benzene, aluminum chloride (AlCl₃).

  • Procedure:

    • 4-Methyl-3-nitrobenzoic acid is converted to its acid chloride by refluxing with thionyl chloride.

    • In a separate flask, anhydrous aluminum chloride is suspended in dry benzene and cooled.

    • The freshly prepared 4-methyl-3-nitrobenzoyl chloride is added dropwise to the benzene/AlCl₃ mixture.

    • The reaction is stirred at room temperature and then heated to reflux for several hours.

    • The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the solvent is removed to yield the crude product.

  • Purification: Purification can be achieved by recrystallization or column chromatography.

Step 3: Synthesis of 4-(4-Methyl-3-nitrophenyl)-2H-phthalazin-1-one

  • Materials: 2-(4-Methyl-3-nitrobenzoyl)benzoic acid, hydrazine hydrate.

  • Procedure:

    • A mixture of 2-(4-methyl-3-nitrobenzoyl)benzoic acid (1 equivalent) and hydrazine hydrate (1.2-1.5 equivalents) in a suitable solvent like ethanol or acetic acid is heated to reflux for 6-12 hours.[21]

    • Upon cooling, the product precipitates out of the solution.

  • Purification: The precipitate is filtered, washed with a cold solvent, and can be further purified by recrystallization.

Step 4: Reduction of the Nitro Group

This final step involves the selective reduction of the nitro group to an amine.

  • Materials: 4-(4-Methyl-3-nitrophenyl)-2H-phthalazin-1-one, and a suitable reducing agent.

  • Procedure Options:

    • Catalytic Hydrogenation: The nitro-substituted phthalazinone is dissolved in a solvent like ethanol or methanol, and a catalytic amount of Pd/C is added. The mixture is then stirred under a hydrogen atmosphere until the reaction is complete.[8] Care must be taken to avoid over-reduction of the phthalazinone ring.

    • Metal/Acid Reduction: A common and effective method is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent such as ethanol or ethyl acetate.[9][10][11] This method is generally selective for the nitro group and is performed at reflux temperature.

  • Purification: After the reaction, the product is isolated by filtration and extraction, followed by purification using column chromatography or recrystallization to obtain the final product.

Advantages and Disadvantages of Approach B
AdvantagesDisadvantages
Cost-Effective Reagents: This route primarily uses classical, less expensive reagents.Linear Synthesis: The overall yield can be lower due to the multiple sequential steps.
Well-Established Chemistry: The reactions involved (nitration, Friedel-Crafts, cyclocondensation, nitro reduction) are fundamental and well-understood transformations.Harsh Reaction Conditions: Friedel-Crafts acylation and nitration often require strong acids and anhydrous conditions.
No Metal Contamination Issues: This route avoids the use of heavy metal catalysts in the final steps, simplifying purification for pharmaceutical applications.Potential for Isomeric Impurities: The nitration step can potentially lead to the formation of isomeric byproducts that may be difficult to separate.

Comparative Summary and Recommendation

FeatureApproach A: Suzuki CouplingApproach B: Cyclocondensation
Strategy ConvergentLinear
Key Reaction Pd-catalyzed C-C bond formationCyclocondensation of a 2-aroylbenzoic acid with hydrazine
Number of Steps Generally fewer steps in the main chain after precursor synthesisMore linear steps
Overall Yield Potentially higher due to the convergent naturePotentially lower due to the multi-step linear sequence
Reagent Cost Higher (Palladium catalyst, boronic acid)Lower (Classical reagents)
Scalability Good, but catalyst cost can be a factorWell-established for large-scale synthesis
Purification Requires removal of palladium catalystMay require separation of isomeric impurities
Green Chemistry Use of a catalyst is generally favorable, but palladium is a precious metal.Use of strong acids and stoichiometric reagents is less "green".
Recommendation

For exploratory and discovery-phase research , where flexibility and speed are often prioritized, Approach A (Suzuki Coupling) is highly recommended. Its convergent nature allows for the rapid synthesis of analogs by simply changing the boronic acid partner. The generally milder conditions and high functional group tolerance are also advantageous for complex molecule synthesis.

For large-scale manufacturing and process development , Approach B (Cyclocondensation) may be more economically viable due to the lower cost of starting materials and reagents. While the linear nature can lead to a lower overall yield, the well-established and robust nature of each step makes it more amenable to process optimization and scale-up. The avoidance of a late-stage palladium-catalyzed step also simplifies the final purification process to meet the stringent requirements for APIs.

Ultimately, the choice of synthetic route will depend on the specific goals of the research or development program, including the desired scale of synthesis, cost constraints, and the need for analog synthesis. Both routes are chemically sound and provide viable pathways to the target molecule.

References
  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Available at: [Link]

  • friedel-crafts acylation of benzene. Available at: [Link]

  • Palladium-catalyzed synthesis of 4-aminophthalazin-1(2H)-ones by isocyanide insertion. Available at: [Link]

  • Synthesis of phthalazinones using p‐nitro‐aromatic hydrazines. Reaction... Available at: [Link]

  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available at: [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Available at: [Link]

  • Synthesis of (A) 2-(4-Methyl-2H-phthalazin-1-on-2-yl)ethyl bromide. Available at: [Link]

  • Nitro Reduction - Common Conditions. Available at: [Link]

  • Reduction of nitro compounds - Wikipedia. Available at: [Link]

  • Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Available at: [Link]

  • Friedel–Crafts reaction - Wikipedia. Available at: [Link]

  • Efficient synthesis of selected phthalazine derivatives. Available at: [Link]

  • Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Available at: [Link]

  • 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction - Organic Chemistry | OpenStax. Available at: [Link]

  • Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. Available at: [Link]

  • Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. Available at: [Link]

  • Tin(II) Chloride Dihydrate - Common Organic Chemistry. Available at: [Link]

  • Synthesis of new phthalazinedione derivatives. Available at: [Link]

  • Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Available at: [Link]

  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Available at: [Link]

  • Reduction of nitroaromatic compounds in tin(II) chloride... Available at: [Link]

  • Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development | Request PDF. Available at: [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Available at: [Link]

  • Supporting Information. Available at: [Link]

  • Transition-metal-catalyzed C–H bond activation/functionalization and annulation of phthalazinones. Available at: [Link]

  • Solid-state studies of phthalazinylhydrazones and triazolophthalazines: the role of the nitro group. Available at: [Link]

  • m-NITROBENZOIC ACID. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Amine synthesis by nitro compound reduction. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

  • A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID | TREA. Available at: [Link]

  • Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Available at: [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Available at: [Link]

  • Suzuki cross-coupling reaction - YouTube. Available at: [Link]

  • Palladium-Catalyzed Intramolecular Cyclization of Ynamides: Synthesis of 4-Halo-oxazolones. Available at: [Link]

  • Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine | Request PDF. Available at: [Link]

  • Recent Advances in Palladium‐Catalyzed [4 + n] Cycloaddition of Lactones, Benzoxazinanones. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one proper disposal procedures

This guide outlines the proper disposal procedures for 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one . As a Senior Application Scientist, I have structured this protocol based on the chemical's structural pharmacophore—...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal procedures for 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one .

As a Senior Application Scientist, I have structured this protocol based on the chemical's structural pharmacophore—a phthalazinone core substituted with an aniline moiety . This structure is characteristic of poly(ADP-ribose) polymerase (PARP) inhibitor intermediates (e.g., related to the Olaparib scaffold).[1][2][3][4] Consequently, this compound must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate with suspected reproductive toxicity and genotoxicity.[3]

Part 1: Immediate Action & Executive Summary

⚠️ URGENT: STOP AND READ BEFORE HANDLING

Critical Check Status
Waste Classification Hazardous Pharmaceutical Waste (Do NOT dispose of as general trash).[1][2][3]
Drain Disposal STRICTLY PROHIBITED. Toxic to aquatic life; potential endocrine disruptor.[3]
Destruction Method High-Temperature Incineration (via licensed hazardous waste contractor).[1][2][3]
Spill Response Isolate area. Do not dry sweep (dust hazard).[3] Use wet-wiping or HEPA vacuum.[2][3]

Part 2: Chemical Profile & Hazard Identification

To ensure Scientific Integrity , we must understand the causality behind these disposal requirements. This compound is not merely "chemical waste"; it is a biologically active scaffold.[2][3]

Structural Hazard Analysis
  • Phthalazinone Core: Known pharmacophore for PARP inhibition.[3][5] Agents in this class are often classified as Reproductive Toxins (Category 1B/2) and Germ Cell Mutagens because they interfere with DNA repair mechanisms [1].[3]

  • Aniline Moiety (3-amino-4-methylphenyl): Aromatic amines are established skin sensitizers and potential carcinogens .[1][2][3] They can be absorbed through the skin, leading to methemoglobinemia (oxidative stress in blood) [2].[2][3]

GHS Classification (Derived from Analogues)

Based on structural analogues (e.g., CAS 51334-85-1 and Olaparib impurities) [3, 4]:

  • Signal Word: DANGER

  • H302: Harmful if swallowed.[3][6][7][8][9]

  • H317: May cause an allergic skin reaction.[3][6]

  • H341/H361: Suspected of causing genetic defects; suspected of damaging fertility or the unborn child.[3]

  • H411: Toxic to aquatic life with long-lasting effects.[2][3]

Part 3: Personal Protective Equipment (PPE) & Controls

You must establish a "self-validating" safety system.[1][2][3] If the waste container leaks, your PPE is the final barrier.[2][3]

CategoryRequirementRationale
Respiratory N95/P100 Respirator or Biosafety Cabinet (Class II) Prevents inhalation of potent dusts.[1][3] Aniline derivatives can be absorbed via lungs.[2][3]
Dermal Double Nitrile Gloves (0.11 mm min.[3] thickness)Outer glove protects against gross contamination; inner glove is the fail-safe.[1][2][3]
Body Tyvek® Lab Coat (Disposable) + Sleeve CoversPrevents accumulation of dust on reusable fabric lab coats.[3]
Eye Chemical Splash Goggles Standard safety glasses are insufficient for potent powder handling.[3]

Part 4: Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Powder, Filter Cakes, Contaminated PPE)[1][2]
  • Primary Containment: Place waste in a clear polyethylene bag (minimum 4 mil thickness).[3]

  • Secondary Containment: Seal the bag and place it inside a rigid, yellow hazardous waste bin (or UN-rated fiber drum) labeled "Incineration Only."[3]

  • Labeling: Affix a hazardous waste label detailing:

    • Chemical Name: 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one.[1][2][3]

    • Hazards: Toxic, Reprotoxin.[2][3]

Scenario B: Liquid Waste (Mother Liquors, HPLC Effluent)
  • Segregation: Do not mix with oxidizing acids (e.g., Nitric Acid) as anilines can react violently.[3]

  • Solvent Compatibility:

    • Halogenated:[3] If dissolved in DCM/Chloroform.[2][3]

    • Non-Halogenated: If dissolved in Methanol/DMSO.[2][3]

  • Procedure:

    • Transfer liquid to a chemically compatible carboy (HDPE or Glass).[2][3]

    • Leave 10% headspace to prevent over-pressurization.[2][3]

    • Cap tightly.[2][3][6][7][10]

    • Triple Rinse empty source containers with a compatible solvent; add rinsate to the waste carboy.[2][3]

Scenario C: Spill Cleanup (Emergency Protocol)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Don PPE: Wear double gloves, goggles, and respiratory protection.[2][3]

  • Contain: Cover spill with damp paper towels (to prevent dust generation) or use a chemical spill pad .[3]

  • Neutralize: Clean the surface with a mild surfactant (soap/water) followed by a 10% bleach solution (oxidizes the aniline), then water again.[3]

  • Dispose: Place all cleanup materials into the Solid Waste stream (Yellow Bin).

Part 5: Visual Decision Tree (Disposal Logic)

The following diagram illustrates the decision-making process for disposing of this specific compound, ensuring compliance with "Cradle-to-Grave" waste management principles.

Disposal_Protocol Start Waste Generation: 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one State_Check Determine Physical State Start->State_Check Solid Solid Waste (Powder, PPE, Wipes) State_Check->Solid Is Solid Liquid Liquid Waste (Solutions, HPLC Waste) State_Check->Liquid Is Liquid Solid_Action 1. Double Bag (Polyethylene) 2. Place in Yellow Bin/Drum 3. Label: 'Toxic/Incineration Only' Solid->Solid_Action Liquid_Check Check Solvent Type Liquid->Liquid_Check Final FINAL DISPOSAL: High-Temperature Incineration (Licensed Contractor) Solid_Action->Final Halo Halogenated Solvent (DCM, Chloroform) Liquid_Check->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO, Water) Liquid_Check->NonHalo Liquid_Action Collect in HDPE Carboy Label 'High Potency/Toxic' Halo->Liquid_Action NonHalo->Liquid_Action Liquid_Action->Final

Figure 1: Decision tree for the segregation and disposal of phthalazinone-based intermediates.

Part 6: References

  • FDA.gov. Olaparib (Lynparza) Prescribing Information - Warnings and Precautions (Reproductive Toxicity). [Link][1][2][3]

  • PubChem. Compound Summary: (4-Methylphenyl)-1-(2H)-phthalazinone (Structural Analogue). [Link][1][2][3]

Sources

Handling

Personal protective equipment for handling 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one

Operational Safety Guide: 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one Part 1: Executive Safety Assessment Compound Profile & Risk Stratification Chemical Class: Phthalazinone derivative / Aniline intermediate. Primary...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one

Part 1: Executive Safety Assessment

Compound Profile & Risk Stratification

  • Chemical Class: Phthalazinone derivative / Aniline intermediate.

  • Primary Application: Likely precursor or metabolite in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs).

  • Hazard Classification (Inferred):

    • Bioactivity: High. Phthalazinone cores are designed to bind DNA repair enzymes. Treat as a potential Reproductive Toxin and Genotoxin .

    • Chemical Reactivity: The 3-amino-4-methylphenyl moiety functions as a substituted aniline. This introduces risks of Skin Sensitization and potential Methemoglobinemia upon significant exposure.

    • Physical State: Solid powder. Dust generation is the critical exposure vector.

The "Universal Precaution" Mandate As a Senior Application Scientist, I must emphasize that specific toxicological datasets (LD50, NOAEL) for this exact intermediate are likely proprietary or sparse. Therefore, you must adopt a Control Banding Strategy of OEB 3 or 4 (Occupational Exposure Band), treating the substance as a potent compound until proven otherwise.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." This compound requires a barrier-protection strategy designed to prevent both acute sensitization and chronic bio-accumulation.

Protection Zone Standard Requirement Technical Specification / Rationale
Respiratory P100 / N95 (Task Dependent) Solids Handling: NIOSH-approved P100 respirator or PAPR (Powered Air Purifying Respirator) if handling >1g outside a hood.In Solution: Standard fume hood ventilation is sufficient.
Dermal (Hands) Double Nitrile Gloving Inner Glove: 4 mil (0.10mm) Nitrile (Bright color for contrast).Outer Glove: 5-8 mil Nitrile (Long cuff).Rationale: Aniline derivatives can permeate standard latex; double layering provides a breakthrough indicator.
Dermal (Body) Tyvek® Lab Coat / Sleeves Use disposable Tyvek® arm sleeves over a standard flame-resistant lab coat. This prevents dust accumulation on fabric cuffs, a common source of secondary contamination.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for powders. Goggles seal the eyes against airborne particulates that can cause severe irritation (Cat 2A).
Engineering ISO Class 5 / Fume Hood All open-container manipulations must occur within a certified chemical fume hood operating at 80-100 fpm face velocity.

Part 3: Operational Workflow & Handling Protocol

Receiving & Inspection
  • Quarantine: Upon arrival, do not open the shipping box in the general lab area. Move the package to the fume hood.

  • Wipe Down: External surfaces of the secondary container should be wiped with a surfactant (e.g., 1% SDS) followed by 70% Ethanol to remove any transit contamination.

Weighing & Solubilization (Critical Step)
  • Static Control: Phthalazinone powders are often electrostatic. Use an anti-static gun or ionizer bar during weighing to prevent "flying powder."

  • The "Wetting" Technique:

    • Place the weigh boat inside the hood.

    • Transfer the solid.[1]

    • Immediately add the solvent (e.g., DMSO, Methanol) to the weigh boat (if protocol permits) or transfer solid to the flask and add solvent before removing from the hood.

    • Goal: Transition the substance from a "respirable solid" to a "contained liquid" as fast as possible.

Reaction Monitoring
  • TLC/HPLC Sampling: When taking aliquots, assume the syringe needle tip is contaminated. Wipe with a Kimwipe soaked in methanol inside the hood before disposal.

  • Spill Response: Do not sweep dry powder. Cover with a wet paper towel (solvent-soaked) to dampen, then scoop into a hazardous waste bag.

Decontamination & Disposal
  • Waste Stream: Segregate as Hazardous Chemical Waste (Toxic/Irritant) . Do not mix with general organic solvents if your facility separates halogenated/non-halogenated, unless instructed.

  • Surface Decon: Wash hood surfaces with a mild acidic cleaner (e.g., 1% acetic acid) followed by soap and water. Aniline residues are often basic; acid helps solubilize them for removal.

Part 4: Process Visualization

The following diagram illustrates the "Chain of Custody" for handling this potent intermediate, ensuring no open-air exposure occurs.

HandlingProtocol Receiving Receiving & Inspection (Check Seal Integrity) Storage Storage (Cool, Dry, Dark) Receiving->Storage Log & Label Weighing Weighing (Fume Hood) **CRITICAL CONTROL POINT** (Anti-static, P100 Mask) Storage->Weighing Transfer Sealed Solubilization Solubilization (Convert to Liquid) Weighing->Solubilization Wetting Reaction Experimental Use (Closed System) Solubilization->Reaction Transfer Reaction->Weighing Decon Surfaces Waste Disposal (High Temp Incineration) Reaction->Waste Quench & Bin

Caption: Operational workflow emphasizing the transition from solid (high risk) to liquid (contained risk) states.

Part 5: References & Grounding

  • PubChem. (4-Methylphenyl)-1-(2H)-phthalazinone Compound Summary. National Library of Medicine.[2] Available at: [Link][2]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Anilines. 29 CFR 1910.1000.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one
Reactant of Route 2
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4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one
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